molecular formula C32H33N5O5 B132914 5'-O-DMT-N6-Me-2'-dA CAS No. 98056-69-0

5'-O-DMT-N6-Me-2'-dA

Katalognummer: B132914
CAS-Nummer: 98056-69-0
Molekulargewicht: 567.6 g/mol
InChI-Schlüssel: OKZZBPBWGABLJR-UPRLRBBYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-methyladenosine is a 5’-O-(4,4'-Dimethoxytriphenylmethy) substitued derivative of the 2’-deoxy N-methyl analogue of Adenosine. It is used in the preparation of oligonucleotides containing N6-methyladenine residues in the GATC site.>

Eigenschaften

IUPAC Name

(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-(methylamino)purin-9-yl]oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33N5O5/c1-33-30-29-31(35-19-34-30)37(20-36-29)28-17-26(38)27(42-28)18-41-32(21-7-5-4-6-8-21,22-9-13-24(39-2)14-10-22)23-11-15-25(40-3)16-12-23/h4-16,19-20,26-28,38H,17-18H2,1-3H3,(H,33,34,35)/t26-,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZZBPBWGABLJR-UPRLRBBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447501
Record name 5'-O-DMT-N6-methyl-2'-deoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98056-69-0
Record name 5'-O-DMT-N6-methyl-2'-deoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5'-O-DMT-N6-Me-2'-dA: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and applications of 5'-O-DMT-N6-Me-2'-dA, a critical reagent in the synthesis of modified oligonucleotides. This document details the chemical properties, synthesis and purification protocols, and its role in the production of nucleic acid-based therapeutics and research tools.

Chemical Structure and Properties

This compound, with the full chemical name 5'-O-(4,4'-Dimethoxytrityl)-N6-methyl-2'-deoxyadenosine, is a protected nucleoside derivative essential for the incorporation of N6-methyladenosine into synthetic DNA strands. The molecule consists of three key components:

  • 2'-deoxyadenosine Core: The fundamental purine nucleoside unit of DNA.

  • 5'-O-Dimethoxytrityl (DMT) Group: A bulky protecting group attached to the 5'-hydroxyl function of the deoxyribose sugar. This acid-labile group is crucial for preventing unwanted reactions during the stepwise synthesis of oligonucleotides and is selectively removed to allow for chain elongation.

  • N6-Methyl Group: A methyl group attached to the nitrogen at the 6th position of the adenine base. This modification is of significant biological interest due to its role in various cellular processes.

The presence of the DMT group makes the molecule highly lipophilic, aiding in its purification by reverse-phase chromatography.

Physicochemical Properties
PropertyValueReference
Chemical Formula C32H33N5O5[1][2]
Molecular Weight 567.63 g/mol [1][2]
CAS Number 98056-69-0[1]
Appearance White to off-white powder
Solubility Soluble in organic solvents such as acetonitrile and dichloromethane
Purity Typically ≥97% by HPLC[2]

Synthesis and Purification

The synthesis of this compound is a multi-step process that begins with the commercially available 2'-deoxyadenosine. A generalized synthetic workflow is presented below.

Synthesis_of_5_O_DMT_N6_Me_2_dA dC 2'-deoxyadenosine N6_Me_dA N6-methyl-2'-deoxyadenosine dC->N6_Me_dA  Methylation   DMT_N6_Me_dA This compound N6_Me_dA->DMT_N6_Me_dA  5'-O-DMT Protection  

Caption: Generalized synthetic scheme for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from procedures for analogous protected nucleosides and represents a common synthetic route.

Step 1: N6-methylation of 2'-deoxyadenosine

  • 2'-deoxyadenosine is dissolved in a suitable solvent, such as a mixture of dimethylformamide (DMF) and water.

  • A methylating agent, such as methyl iodide or dimethyl sulfate, is added in the presence of a base (e.g., potassium carbonate) to facilitate the reaction.

  • The reaction mixture is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • The product, N6-methyl-2'-deoxyadenosine, is isolated by precipitation or extraction and purified by column chromatography.

Step 2: 5'-O-DMT Protection of N6-methyl-2'-deoxyadenosine

  • N6-methyl-2'-deoxyadenosine is dried by co-evaporation with anhydrous pyridine.

  • The dried nucleoside is dissolved in anhydrous pyridine, and 4,4'-dimethoxytrityl chloride (DMT-Cl) is added portion-wise at 0°C.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with methanol.

  • The crude product is extracted with an organic solvent (e.g., dichloromethane) and washed with aqueous sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The final product, this compound, is purified by silica gel column chromatography.

Purification and Characterization

The purity of the synthesized this compound is critical for its successful application in oligonucleotide synthesis. High-Performance Liquid Chromatography (HPLC) is the primary method for assessing purity. Structural confirmation is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analysis MethodExpected Results
HPLC A single major peak with a purity of ≥97%.
¹H NMR Characteristic peaks corresponding to the protons of the deoxyribose, adenine, methyl, and DMT groups.
¹³C NMR Resonances corresponding to all carbon atoms in the molecule.
Mass Spectrometry (ESI-MS) A molecular ion peak corresponding to the calculated molecular weight (e.g., [M+H]⁺ at m/z 568.63).

Application in Solid-Phase Oligonucleotide Synthesis

This compound is typically converted into its 3'-phosphoramidite derivative to be used as a building block in automated solid-phase oligonucleotide synthesis. This method allows for the precise, stepwise addition of nucleotides to a growing DNA chain attached to a solid support.

The Phosphoramidite Synthesis Cycle

The synthesis of an oligonucleotide using the phosphoramidite method is a four-step cycle that is repeated for the addition of each nucleotide.

Phosphoramidite_Cycle cluster_cycle Oligonucleotide Synthesis Cycle Detritylation 1. Detritylation (Acid Treatment) Coupling 2. Coupling (Phosphoramidite Addition) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Acetylation) Coupling->Capping Forms Phosphite Triester Oxidation 4. Oxidation (Iodine Treatment) Capping->Oxidation Blocks Unreacted 5'-OH Oxidation->Detritylation Stabilizes Phosphate Linkage End Cleavage and Deprotection Oxidation->End After Final Cycle Start Start with Support-Bound Nucleoside Start->Detritylation

Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.

Step 1: Detritylation: The DMT group from the 5'-end of the support-bound nucleoside is removed using a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.[3][4] This exposes a free 5'-hydroxyl group for the next coupling reaction.

Step 2: Coupling: The this compound phosphoramidite (or another desired phosphoramidite) is activated by a catalyst, typically an azole derivative, and then added to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound chain, forming a phosphite triester linkage.[3][4]

Step 3: Capping: To prevent the elongation of unreacted chains (which would result in deletion mutations), any unreacted 5'-hydroxyl groups are "capped" by acetylation using reagents like acetic anhydride and N-methylimidazole.[4]

Step 4: Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using an oxidizing agent, typically an iodine solution.[3][4]

This cycle is repeated until the desired oligonucleotide sequence is synthesized. Finally, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.

Biological Significance of N6-Methyladenosine in DNA

The incorporation of N6-methyladenosine (m6A) into DNA is of significant interest to researchers due to its emerging roles in various biological processes, particularly in DNA repair. The availability of this compound enables the synthesis of custom oligonucleotides containing m6A at specific sites, facilitating the study of its function.

One of the key proposed roles of m6A in mammalian DNA is in the DNA mismatch repair (MMR) pathway.[5] This pathway is crucial for correcting errors that occur during DNA replication.

Mismatch_Repair_Pathway Mismatch DNA Mismatch (e.g., G-T) MutS_alpha MutSα Complex (MSH2/MSH6) Recognizes Mismatch Mismatch->MutS_alpha MutL_alpha MutLα Complex (MLH1/PMS2) Binds to MutSα MutS_alpha->MutL_alpha Recruits Excision Exonuclease I Removes Mismatched Strand MutL_alpha->Excision Activates m6A_role N6-methyladenosine (m6A) May act as a signal to identify the parental strand MutL_alpha->m6A_role Synthesis DNA Polymerase δ Fills the Gap Excision->Synthesis Creates Gap for Ligation DNA Ligase I Seals the Nick Synthesis->Ligation Leaves Nick for Repaired_DNA Corrected DNA Ligation->Repaired_DNA Results in

Caption: A simplified logical diagram of the DNA Mismatch Repair (MMR) pathway, highlighting the potential role of N6-methyladenosine.

In this proposed model, N6-methylation on the parental DNA strand may serve as a signal to the MMR machinery, allowing it to distinguish the template strand from the newly synthesized daughter strand, which contains the replication error. This ensures that the repair machinery corrects the error on the correct strand, maintaining genomic integrity.

Conclusion

This compound is an indispensable tool for the chemical synthesis of DNA oligonucleotides containing the epigenetic modification N6-methyladenosine. Its well-defined structure and the robust phosphoramidite chemistry allow for the precise incorporation of this modified base into custom DNA sequences. This capability is crucial for advancing our understanding of the biological roles of N6-methyladenosine in processes such as DNA repair and for the development of novel nucleic acid-based diagnostics and therapeutics. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemical biology and drug development.

References

A Technical Guide to N6-methyladenosine (m6A) in DNA: Function, Regulation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA, forming a critical layer of epigenetic regulation known as the epitranscriptome. While its roles in RNA metabolism are well-established, recent evidence has illuminated a functional role for this same modification within DNA, where it is often referred to as N6-methyldeoxyadenosine (6mA). Though present at much lower levels in mammals than canonical DNA modifications like 5-methylcytosine (5mC), DNA 6mA is emerging as a dynamic mark involved in critical cellular processes, including DNA damage repair, genome stability, and the regulation of gene expression. Its dysregulation is increasingly implicated in human diseases, particularly cancer, making the enzymatic machinery governing DNA 6mA a promising area for therapeutic development. This technical guide provides an in-depth overview of the current understanding of DNA 6mA, its regulatory proteins, its functions, and the methodologies used for its study.

The Enzymatic Machinery of DNA 6mA

The level of DNA 6mA is dynamically controlled by a coordinated system of "writer," "eraser," and "reader" proteins, analogous to the machinery governing RNA m6A and other epigenetic marks.[1][2]

  • Writers (Methyltransferases): These enzymes are responsible for depositing the 6mA mark. While prokaryotes have well-defined 6mA methyltransferases, the machinery in mammals is more complex. The primary enzyme implicated is METTL3 , the catalytic component of the well-known RNA m6A methyltransferase complex.[3][4] Studies have shown that METTL3 can methylate DNA, particularly in response to DNA damage.[4][5] However, some research suggests that 6mA may also be incorporated during DNA replication or repair by DNA polymerases, indicating multiple potential origins.[6]

  • Erasers (Demethylases): These enzymes remove the 6mA modification, allowing for dynamic regulation. Members of the AlkB family of dioxygenases, such as ALKBH1 and ALKBH5 , are the primary candidates for DNA 6mA demethylases.[2][7][8]

  • Readers (Binding Proteins): Reader proteins recognize and bind to the 6mA mark, translating it into a functional outcome. While specific readers for DNA 6mA are still being actively investigated, proteins containing YTH (YT521-B homology) domains, which are established readers of m6A in RNA, are potential candidates that may mediate downstream effects.[2][3]

DNA_m6A_Regulation Dynamic Regulation of DNA N6-methyladenosine (6mA) cluster_writers Writers cluster_erasers Erasers cluster_readers Readers METTL3 METTL3 DNA_Modified Genomic DNA (6mA) METTL3->DNA_Modified Adds methyl group Polymerases DNA Polymerases Polymerases->DNA_Modified Incorporates 6mA ALKBH1 ALKBH1 DNA_Unmodified Genomic DNA (Adenine) ALKBH1->DNA_Unmodified YTH_Proteins YTH Domain Proteins (Candidate) Functional_Outcomes Functional Outcomes (e.g., DNA Repair, Gene Regulation) YTH_Proteins->Functional_Outcomes Mediate Effect DNA_Modified->ALKBH1 Removes methyl group DNA_Modified->YTH_Proteins Recognition

Diagram 1. The dynamic regulation of DNA N6-methyladenosine (6mA).

Functions of N6-methyladenosine in DNA

DNA Damage Repair and Genome Stability

A primary and well-supported function of DNA 6mA is its role in maintaining genome stability, particularly in the context of the DNA Damage Response (DDR).[9]

  • Induction by DNA Damage: The deposition of 6mA by METTL3 is significantly induced in response to various DNA damaging agents, including UV irradiation and uracil-based chemotherapeutics like floxuridine.[5][9]

  • Recruitment of Repair Factors: Following damage, METTL3-deposited 6mA acts as a beacon to recruit critical DNA repair proteins. For instance, 6mA is required for the proper localization of Uracil-DNA Glycosylase (UNG2), a key enzyme in the Uracil Base-Excision Repair (U-BER) pathway that removes misincorporated uracil from DNA.[4][5] This function is crucial for preventing mutations, especially in cancer cells treated with certain chemotherapies.[5]

  • Therapeutic Resistance: By promoting efficient DNA repair, the 6mA pathway can contribute to resistance against DNA-damaging cancer therapies.[10] Targeting 6mA "writer" enzymes may therefore represent a strategy to sensitize tumors to chemotherapy or radiotherapy.[10][11]

DNA_Damage_Response Logical Pathway of DNA 6mA in Damage Response DNA_Damage DNA Damage (e.g., Uracil Misincorporation) METTL3_Recruitment METTL3 Recruitment & Activation DNA_Damage->METTL3_Recruitment m6A_Deposition 6mA Deposition at Damage Site METTL3_Recruitment->m6A_Deposition Repair_Recruitment Recruitment of Repair Factors (e.g., UNG2) m6A_Deposition->Repair_Recruitment DNA_Repair Base Excision Repair Repair_Recruitment->DNA_Repair Genome_Stability Genome Stability Restored DNA_Repair->Genome_Stability

Diagram 2. Role of DNA 6mA in the DNA Damage Response.
Regulation of Chromatin and Gene Expression

The presence of 6mA in DNA has also been linked to the regulation of chromatin structure and gene transcription, suggesting a role analogous to other epigenetic marks.

  • Chromatin Accessibility: Studies have shown that DNA 6mA can influence local chromatin states.[12] The presence of 6mA is often associated with more open, accessible chromatin, which is typically a feature of actively transcribed genomic regions.[13]

  • Interplay with Other Marks: There is evidence of crosstalk between DNA 6mA and other epigenetic modifications. For example, the deposition of RNA m6A on chromatin-associated RNAs can recruit histone-modifying enzymes, and a similar mechanism may apply to DNA 6mA.[12] Furthermore, a co-occurrence of DNA 6mA and 5mC has been observed, suggesting a synergistic effect on gene regulation.[14]

  • Regulation of Transposable Elements: DNA 6mA has been found enriched in transposable elements (TEs), such as LINE1 elements, suggesting a role in regulating their activity and maintaining genome integrity.[12]

Quantitative Analysis of DNA 6mA

A significant challenge in the field is the low abundance of 6mA in mammalian genomes, which has led to some controversy and requires highly sensitive detection methods.[6][15]

Table 1: Reported Abundance of DNA N6-methyladenosine (6mA) in Various Organisms

Organism/Cell Type Abundance (% of Adenines) Detection Method(s) Reference(s)
Escherichia coli High (GATC motifs) SMRT-seq, DM-seq [16][17]
C. elegans ~0.3% - 0.7% SMRT-seq, UHPLC-MS/MS [6]
Rice (Oryza sativa) ~0.15% - 0.55% LC-MS/MS, 6mA-IP-seq [6]
Arabidopsis thaliana ~0.048% LC-MS/MS [6]
Human Glioblastoma ~0.05% (SMRT) vs. ~0.0002% (6mASCOPE) SMRT-seq, LC-MS/MS, 6mASCOPE [6]
Mammalian Cells (General) Highly variable, from ~2-10 ppm to higher estimates LC-MS/MS, SMRT-seq [6]

Note: Levels in mammals are debated and can be influenced by cell state, disease, and potential bacterial contamination in samples.[6] SMRT-seq: Single-Molecule Real-Time sequencing; LC-MS/MS: Liquid Chromatography-tandem Mass Spectrometry.

Table 2: Key Proteins in DNA 6mA Metabolism and Function

Protein Category Primary Function in DNA 6mA Disease Relevance Reference(s)
METTL3 Writer Catalyzes the addition of a methyl group to adenine in DNA, especially in response to DNA damage. Overexpression linked to radioresistance and chemoresistance in various cancers. [4][5][11]
ALKBH1 Eraser Putative demethylase that removes the 6mA mark from DNA. Role in cancer and other diseases is under investigation. [7]
ALKBH5 Eraser Reverses 6mA modification; primarily studied in RNA but may act on DNA. Implicated in breast cancer DNA repair pathways. [8]
UNG2 Associated Repair Factor A DNA glycosylase recruited by 6mA to sites of uracil damage for base excision repair. Critical for response to uracil-based chemotherapies. [5]

| YTH-domain Proteins | Readers (Candidate) | Recognize and bind m6A in RNA; may have an analogous function for 6mA in DNA to mediate downstream effects. | Dysregulated in numerous cancers. |[2][10] |

Methodologies for Studying DNA 6mA

The study of DNA 6mA requires specialized and highly sensitive techniques for both genome-wide mapping and global quantification.

Experimental Protocol: DNA 6mA Immunoprecipitation Sequencing (6mA-DIP-seq)

This protocol enables the transcriptome-wide mapping of 6mA modifications. It is analogous to m6A-seq for RNA and ChIP-seq for DNA-protein interactions.[18][19]

Objective: To enrich and sequence genomic regions containing 6mA.

Materials:

  • High-purity genomic DNA (>10 µg)

  • Ultrasonic homogenizer (e.g., Covaris)

  • Anti-6mA antibody (e.g., Synaptic Systems Cat. No. 202-103)

  • Protein A/G magnetic beads

  • DNA LoBind tubes

  • IP Buffer (e.g., 10 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)

  • Wash Buffers (Low salt, high salt, LiCl)

  • Elution Buffer (e.g., 100 mM NaHCO3, 1% SDS)

  • Proteinase K

  • DNA purification kit (e.g., Qiagen MinElute)

  • NGS library preparation kit (e.g., Illumina TruSeq Nano)

Procedure:

  • DNA Extraction and Purification: Isolate high-quality genomic DNA from cells or tissues. Treat with RNase A to remove RNA contamination. Ensure A260/A280 ratio is ~1.8 and A260/A230 is >2.0.

  • DNA Fragmentation: Shear 10-20 µg of gDNA to an average size of 100-300 bp using sonication. Verify fragment size on an Agilent Bioanalyzer or equivalent.

  • Input Control: Set aside 10% of the fragmented DNA to serve as the input control library. Store at -20°C.

  • Immunoprecipitation (IP): a. Denature the remaining fragmented DNA by heating at 95°C for 10 minutes, then immediately place on ice. b. Dilute the denatured DNA in 1X IP Buffer to a final volume of 500 µL. c. Add 5-10 µg of anti-6mA antibody and incubate overnight at 4°C with gentle rotation. d. Add pre-washed Protein A/G magnetic beads to the DNA-antibody mixture and incubate for 2-4 hours at 4°C.

  • Washes: a. Pellet the beads on a magnetic stand and discard the supernatant. b. Perform sequential washes to remove non-specific binding: 2x with Low Salt Wash Buffer, 2x with High Salt Wash Buffer, 1x with LiCl Wash Buffer, and 2x with TE Buffer.

  • Elution: a. Elute the 6mA-containing DNA from the beads by incubating with Elution Buffer at 65°C for 30 minutes with agitation. b. Pellet the beads and transfer the supernatant containing the eluted DNA to a new tube.

  • Reverse Cross-linking and Purification: Add Proteinase K and incubate at 55°C for 1 hour, followed by heat inactivation. Purify the eluted DNA and the input control DNA using a DNA purification kit.

  • Library Preparation and Sequencing: Prepare sequencing libraries from both the IP and Input DNA samples according to the manufacturer's protocol. Perform high-throughput sequencing.

  • Data Analysis: Align reads to the reference genome. Use peak-calling algorithms (e.g., MACS2, commonly used for ChIP-seq) to identify regions significantly enriched for 6mA in the IP sample relative to the Input control.[20]

m6A_DIP_Seq_Workflow Experimental Workflow for 6mA-DIP-seq start Genomic DNA (RNase Treated) fragment 1. Sonication (100-300 bp fragments) start->fragment split Split Sample fragment->split input Input Control (10%) split->input 10% ip_sample IP Sample (90%) split->ip_sample 90% library_prep 7. Library Preparation input->library_prep denature 2. Denaturation (95°C) ip_sample->denature ip 3. Immunoprecipitation (Anti-6mA Antibody) denature->ip wash 4. Washes (Low/High Salt, LiCl) ip->wash elute 5. Elution wash->elute purify_ip 6. DNA Purification elute->purify_ip purify_ip->library_prep sequencing 8. High-Throughput Sequencing library_prep->sequencing analysis 9. Data Analysis (Alignment & Peak Calling) sequencing->analysis

Diagram 3. Experimental Workflow for 6mA-DIP-seq.
Experimental Protocol: LC-MS/MS for Global 6mA Quantification

This protocol provides an absolute quantification of the 6mA/A ratio in the genome. It is considered a gold standard for quantification but does not provide sequence context.[21][22]

Objective: To accurately measure the total amount of 6mA relative to unmodified adenine.

Materials:

  • High-purity genomic DNA (>1 µg)

  • Nuclease P1

  • Alkaline Phosphatase

  • LC-MS/MS system with a C18 column

  • Nucleoside standards (Adenosine, N6-methyladenosine)

  • Ultra-pure water and acetonitrile

Procedure:

  • DNA Purification: Isolate high-purity genomic DNA. It is critical to ensure the sample is free from RNA and bacterial contamination.

  • Enzymatic Digestion: a. To 1-5 µg of DNA, add Nuclease P1 and incubate at 37°C for 2-4 hours to digest DNA into individual deoxynucleoside monophosphates. b. Add Alkaline Phosphatase and incubate at 37°C for an additional 1-2 hours to dephosphorylate the nucleotides into deoxynucleosides.

  • Sample Preparation: Centrifuge the digested sample to pellet any undigested material or protein. The supernatant contains the free deoxynucleosides.

  • LC-MS/MS Analysis: a. Inject the supernatant into the LC-MS/MS system. b. Separate the deoxynucleosides using a reverse-phase C18 column with a gradient of acetonitrile and water. c. Detect and quantify deoxyadenosine (dA) and N6-methyldeoxyadenosine (6mA) using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The specific mass transitions for dA and 6mA are used for identification and quantification.

  • Quantification: a. Generate standard curves using known concentrations of pure adenosine and N6-methyladenosine standards.[21] b. Calculate the absolute amounts of dA and 6mA in the sample by comparing their ion counts to the standard curves. c. The global 6mA level is expressed as the ratio of 6mA to total A (6mA / (6mA + dA)).

Conclusion and Future Directions

The study of N6-methyladenosine in DNA is a rapidly evolving field that bridges epigenetics and genome stability. While initial findings have established a critical role for 6mA in the DNA damage response, its broader functions in gene regulation and chromatin architecture are just beginning to be understood. For drug development professionals, the enzymes that write and erase this mark, such as METTL3 and ALKBH1, represent a new class of potential therapeutic targets.[8] Inhibiting the 6mA pathway could be a powerful strategy to overcome resistance to existing cancer therapies.

Future research must focus on developing more robust, single-nucleotide resolution mapping techniques to overcome the challenges of low abundance and to definitively map the 6mA landscape in various physiological and pathological states.[9][17] Furthermore, the identification of specific DNA 6mA readers is crucial to fully elucidate the downstream pathways this modification regulates. Unraveling these complexities will undoubtedly open new avenues for diagnosing and treating a wide range of human diseases.

References

An In-depth Technical Guide to Phosphoramidite Chemistry for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphoramidite chemistry is the gold standard for the chemical synthesis of oligonucleotides, providing a rapid, automated, and highly efficient method for producing custom DNA and RNA sequences.[1][2][3] This technology underpins a vast array of applications in molecular biology, diagnostics, and the development of oligonucleotide-based therapeutics.[4][5][6] This guide provides a detailed overview of the core principles, experimental protocols, and key considerations of solid-phase phosphoramidite chemistry.

Core Principles of Phosphoramidite Chemistry

Developed in the early 1980s by Marvin Caruthers, the phosphoramidite method revolutionized oligonucleotide synthesis.[7] It is a cyclic process that sequentially adds nucleoside phosphoramidite monomers to a growing oligonucleotide chain that is covalently attached to a solid support.[4][8] The synthesis proceeds in the 3' to 5' direction, which is the opposite of enzymatic DNA synthesis.[3][7]

The success of this method relies on the use of phosphoramidites, which are modified nucleosides with key protecting groups.[1] These protecting groups ensure that only the desired chemical reactions occur at each step of the synthesis cycle, preventing unwanted side reactions.[1][9]

Key Features of Phosphoramidite Monomers:

  • 5'-Hydroxyl Protection: A dimethoxytrityl (DMT) group protects the 5'-hydroxyl of the deoxyribose or ribose sugar. This acid-labile group is removed at the beginning of each cycle to allow for the addition of the next nucleotide.[1][10]

  • Phosphorus Protection: A 2-cyanoethyl group protects the phosphorus atom, preventing undesirable side reactions during the synthesis cycle.[7][10]

  • Exocyclic Amine Protection: The exocyclic amino groups of adenine (A), cytosine (C), and guanine (G) are protected to prevent reactions at these sites. Common protecting groups include benzoyl (Bz) for A and C, and isobutyryl (iBu) for G.[4][10] Thymine (T) does not have an exocyclic amino group and therefore does not require this protection.[10]

  • 3'-Phosphoramidite Moiety: A diisopropylamino group is attached to the phosphorus atom. In the presence of an activator, this group is protonated and becomes an excellent leaving group, facilitating the coupling reaction.[1][]

The Solid-Phase Synthesis Cycle

The synthesis of an oligonucleotide occurs on a solid support, typically controlled pore glass (CPG) or polystyrene, within a column.[7][12][13] This solid-phase approach allows for the easy removal of excess reagents and byproducts by simple washing steps, which is a major advantage over solution-phase synthesis.[7] Each cycle of nucleotide addition consists of four main chemical steps: deblocking (detritylation), coupling, capping, and oxidation.[4][9]

// Invisible node for cycle arrow dummy [shape=point, width=0]; Oxidation -> dummy [style=invis]; dummy -> Deblocking [label=" Repeat for\nNext Base ", style="dashed", color="#5F6368", dir=back]; }``` Caption: The four-step solid-phase phosphoramidite synthesis cycle.

Step 1: Deblocking (Detritylation)

The synthesis cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleoside attached to the solid support. T[3][9]his is achieved by treating the support with a mild acid, such as trichloroacetic acid (TCA) in dichloromethane (DCM). T[7][14]he removal of the DMT group exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction. T[14]he released DMT cation has a characteristic orange color, and its absorbance at 495 nm can be measured to monitor the efficiency of each coupling step in real-time.

[7][12]Step 2: Coupling

The next phosphoramidite monomer, dissolved in an anhydrous solvent like acetonitrile, is activated by a weak acid, such as tetrazole or its derivatives like 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI). T[3][][15]he activator protonates the nitrogen of the diisopropylamino group on the phosphoramidite, converting it into a good leaving group. T[7][]he activated phosphoramidite is then delivered to the column, where the free 5'-hydroxyl group of the support-bound nucleoside attacks the phosphorus atom, forming a phosphite triester linkage. T[][16]his reaction is very rapid, often completing in about 20 seconds for deoxynucleosides, and is driven to completion by using a large excess of the phosphoramidite monomer.

[2][14]Step 3: Capping

Although the coupling reaction is highly efficient, typically exceeding 99%, a small fraction of the 5'-hydroxyl groups may not react. T[12][17]o prevent these unreacted chains from participating in subsequent cycles, which would result in oligonucleotides with internal deletions (n-1 shortmers), a capping step is introduced. A[2][17] mixture of acetic anhydride and 1-methylimidazole (NMI) is used to acetylate the unreacted 5'-hydroxyl groups, rendering them inert to further chain elongation.

[2][7]Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage by the acid used in the detritylation step. T[12][18]herefore, it must be converted to a more stable pentavalent phosphotriester. T[9][19]his is achieved by oxidation, typically using a solution of iodine in a mixture of tetrahydrofuran (THF), water, and pyridine. T[7][19]he resulting phosphotriester backbone is protected by the 2-cyanoethyl groups, which will be removed during the final deprotection step.

[7]This four-step cycle is repeated for each nucleotide to be added to the sequence.

[20]#### 3. Post-Synthesis: Cleavage and Deprotection

Once the desired oligonucleotide sequence has been assembled, the final DMT group may be removed or left on for purification purposes. T[21]he oligonucleotide is then cleaved from the solid support and all remaining protecting groups are removed. T[21][22]his is typically accomplished by treating the support with a strong base, most commonly concentrated aqueous ammonium hydroxide. T[21]his single treatment cleaves the succinyl linker from the CPG support, removes the 2-cyanoethyl protecting groups from the phosphate backbone, and removes the protecting groups from the nucleobases. For sensitive oligonucleotides containing certain modifications or dyes, milder deprotection strategies, such as using a mixture of ammonium hydroxide and methylamine (AMA), may be employed.

[21][22]dot

Deprotection_Workflow cluster_process Post-Synthesis Processing Synthesis Completed Synthesis on Solid Support Cleavage Cleavage from Support (e.g., NH4OH) Synthesis->Cleavage Deprotection Base & Phosphate Deprotection Cleavage->Deprotection Simultaneous Process Purification Purification (e.g., HPLC, PAGE) Deprotection->Purification QC Quality Control (e.g., Mass Spec) Purification->QC FinalProduct Purified Oligonucleotide QC->FinalProduct

Caption: General workflow for post-synthesis cleavage and deprotection.

Data Presentation

Moiety to ProtectCommon Protecting GroupChemical NameRemoval Condition
5'-HydroxylDMT4,4'-DimethoxytritylMild Acid (e.g., TCA)
PhosphateCE2-CyanoethylStrong Base (e.g., NH₄OH)
Adenine (dA) AmineBzBenzoylStrong Base (e.g., NH₄OH)
Cytosine (dC) AmineBz or AcBenzoyl or AcetylStrong Base (e.g., NH₄OH)
Guanine (dG) AmineiBu or iPr-PacIsobutyryl or Isopropyl-phenoxyacetylStrong Base (e.g., NH₄OH)
StepReagent(s)Typical ConcentrationTypical Time
DetritylationTrichloroacetic Acid (TCA) in Dichloromethane3% (v/v)60 - 120 seconds
CouplingPhosphoramidite + Activator (e.g., ETT) in Acetonitrile0.02 - 0.1 M Amidite, 0.25 M ETT20 - 180 seconds
CappingCap A: Acetic Anhydride/THF/Pyridine; Cap B: N-Methylimidazole/THF1:1:8 (v/v/v) Cap A, 16% (v/v) Cap B30 seconds
OxidationIodine in THF/Water/Pyridine0.015 - 0.02 M30 - 45 seconds
Cleavage/DeprotectionConcentrated Ammonium Hydroxide28-33%1 hour (cleavage) to 8-12 hours (deprotection) at 55°C

The overall yield of a full-length oligonucleotide is highly dependent on the average stepwise coupling efficiency. Even small decreases in efficiency have a dramatic effect on the final yield, especially for longer oligonucleotides.

[14]| Oligonucleotide Length (N) | 98.0% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling efficiency | | :--- | :--- | :--- | :--- | | 20-mer | 66.8% | 81.8% | 90.5% | | 50-mer | 36.4% | 60.5% | 77.9% | | 100-mer | 13.3% | 36.6% | 60.6% | | 150-mer | 4.8% | 22.1% | 47.1% | Yield calculated as (Coupling Efficiency)^(N-1)

Experimental Protocols

Protocol 1: Standard Solid-Phase DNA Synthesis Cycle (per base addition)

This protocol outlines the steps for a single cycle on an automated DNA synthesizer. Reagents are delivered to a column containing the CPG solid support.

  • Detritylation:

    • Flush the column with anhydrous acetonitrile.

    • Deliver a solution of 3% Trichloroacetic Acid (TCA) in dichloromethane to the column and incubate for 60-90 seconds to remove the 5'-DMT group. [14] * Wash the column thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

  • Coupling:

    • Simultaneously deliver the desired nucleoside phosphoramidite solution (e.g., 0.1 M in acetonitrile) and an activator solution (e.g., 0.25 M ETT in acetonitrile) to the column. [3] * Allow the coupling reaction to proceed for 30-120 seconds. [2] * Wash the column with anhydrous acetonitrile.

  • Capping:

    • Deliver the capping solution A (acetic anhydride/pyridine/THF) and capping solution B (N-methylimidazole/THF) to the column. [7][17] * Incubate for 30 seconds to acetylate any unreacted 5'-hydroxyl groups. [7] * Wash the column with anhydrous acetonitrile.

  • Oxidation:

    • Deliver the oxidizing solution (0.02 M Iodine in THF/water/pyridine) to the column. [19] * Incubate for 30-45 seconds to convert the phosphite triester to a stable phosphotriester. [7] * Wash the column thoroughly with anhydrous acetonitrile to remove residual water and iodine.

  • Cycle Repetition: Repeat steps 1-4 for the next base in the sequence.

Protocol 2: Post-Synthesis Cleavage and Deprotection

  • Preparation: After the final synthesis cycle, dry the CPG support in the column with a stream of argon.

  • Cleavage and Deprotection:

    • Transfer the CPG support to a 2 mL screw-cap vial.

    • Add 1-2 mL of concentrated ammonium hydroxide (28-33%). [22] * Seal the vial tightly.

    • Incubate the vial at 55°C for 8-12 hours. This step simultaneously cleaves the oligonucleotide from the support and removes the base and phosphate protecting groups. 3[23]. Recovery:

    • Allow the vial to cool to room temperature.

    • Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube, leaving the CPG beads behind.

    • Rinse the CPG with 0.5 mL of water and combine the supernatant with the previous collection.

    • Evaporate the ammonium hydroxide solution to dryness using a centrifugal vacuum concentrator.

  • Final Step: Resuspend the dried oligonucleotide pellet in an appropriate buffer (e.g., sterile water or TE buffer) for quantification and purification.

Applications in Research and Drug Development

The ability to rapidly synthesize custom oligonucleotides has been transformative for life sciences.

  • Research: Synthetic oligonucleotides are indispensable as primers for PCR and DNA sequencing, probes for hybridization, and for use in gene editing technologies like CRISPR-Cas9. *[4][24] Diagnostics: They are critical components in molecular diagnostic assays, including qPCR and microarrays, for the detection of pathogens and genetic markers of disease. *[5][24] Therapeutics: Phosphoramidite chemistry is the manufacturing backbone for oligonucleotide therapeutics, such as antisense oligonucleotides and small interfering RNAs (siRNAs), which can modulate gene expression to treat a variety of diseases.

[5][6]The continued refinement of phosphoramidite chemistry enables the synthesis of increasingly complex and modified oligonucleotides, expanding their utility in advanced applications like nanotechnology and the creation of novel biomaterials.

References

Introduction: The Emerging Role of N6-methyl-2'-deoxyadenosine (m6dA) in Epigenetics

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the biological significance of N6-methyl-2'-deoxyadenosine (m6dA), designed for researchers, scientists, and drug development professionals.

For decades, the landscape of DNA epigenetics in mammals was thought to be dominated by 5-methylcytosine (5mC) and its derivatives.[1] However, recent technological advancements have brought another modification into the spotlight: N6-methyl-2'-deoxyadenosine (m6dA), also known as N6-methyladenine (6mA).[1][2] While m6dA is the most prevalent DNA modification in prokaryotes, where it plays critical roles in the restriction-modification system, DNA repair, and replication, its existence and function in higher eukaryotes were historically debated.[1][3][4]

Now, accumulating evidence confirms the presence of m6dA in various eukaryotes, from unicellular organisms to mammals, albeit at much lower levels than 5mC.[1][5] This modification is no longer considered a mere remnant of prokaryotic systems but is emerging as a dynamic and functionally significant epigenetic mark.[2] It is involved in a range of biological processes, including the regulation of gene expression, transposon activity, and responses to environmental stress.[1][2] In mammals, m6dA has been linked to crucial functions in neurobiology, such as memory formation, and its dysregulation is implicated in human diseases, particularly cancer.[2][6]

This technical guide provides a comprehensive overview of the biological significance of m6dA, detailing its regulatory machinery, its diverse functions, quantitative data on its prevalence, and the experimental protocols used for its detection and analysis.

The m6dA Regulatory Machinery: Writers, Erasers, and Readers

Similar to other epigenetic marks, the levels and functional consequences of m6dA are dynamically controlled by a trio of protein families: "writers" that install the mark, "erasers" that remove it, and "readers" that recognize it and mediate its downstream effects.[7][8][9]

  • Writers (Methyltransferases): These enzymes catalyze the transfer of a methyl group to the N6 position of adenine. In mammals, the primary candidate for a DNA m6dA writer is N-6 adenine-specific DNA methyltransferase 1 (N6AMT1) .[1] Studies have shown that N6AMT1 mediates the methylation of N6-deoxyadenosine in mouse neurons and human liver cancer cells.[1] Another potential methyltransferase, METTL4 , has been identified as mediating m6dA methylation in mitochondrial DNA.[2][10]

  • Erasers (Demethylases): These enzymes remove the methyl group from m6dA. The AlkB homolog (ALKBH) family of dioxygenases , particularly ALKBH1 , has been identified as a key m6dA demethylase in mammals.[2][11] The fat mass and obesity-associated protein (FTO), initially known as an RNA demethylase, has also been suggested to play a role in demethylating m6dA in DNA.[12][13]

  • Readers (Binding Proteins): The proteins that recognize m6dA and translate the modification into a functional outcome are the least understood component of the machinery. While the YTH domain-containing proteins are well-established readers for m6A in RNA, specific high-affinity readers for m6dA in mammalian DNA are still under active investigation.[8][9][14] In mitochondrial DNA, the presence of m6dA has been shown to repress the binding of mitochondrial transcription factor A (TFAM).[10]

Below is a diagram illustrating the dynamic regulation of m6dA.

m6dA_regulation cluster_writers Writers cluster_erasers Erasers cluster_readers Readers & Effectors N6AMT1 N6AMT1 Unmodified_A Adenosine (A) METTL4 METTL4 (mtDNA) ALKBH1 ALKBH1 Modified_m6dA N6-methyl- deoxyadenosine (m6dA) FTO FTO Readers Reader Proteins (e.g., TFAM in mtDNA) Downstream Downstream Effects (Gene Regulation, etc.) Readers->Downstream Unmodified_A->Modified_m6dA Modified_m6dA->Readers Modified_m6dA->Unmodified_A

Figure 1: The dynamic cycle of m6dA modification.

Biological Functions of m6dA

Role in Prokaryotes and Unicellular Eukaryotes

In bacteria and archaea, m6dA is a widespread and abundant modification.[4] Its functions are well-established and include:

  • Host Defense: As part of the restriction-modification (R-M) system, m6dA protects the host's own DNA from being cleaved by its restriction enzymes, which target unmethylated foreign DNA.[1][3]

  • DNA Replication and Repair: Dam methylation in E. coli is crucial for regulating the initiation of DNA replication and for directing the mismatch repair machinery to the newly synthesized, unmethylated strand.[4]

  • Gene Expression: m6dA can act as an epigenetic signal to regulate the transcription of specific genes, including those involved in virulence in pathogenic bacteria.[4]

In the unicellular eukaryote Chlamydomonas reinhardtii, m6dA is found in the majority of genes and appears to mark active transcription start sites, suggesting a role in nucleosome positioning and gene activation.[15]

Role in Mammals

The discovery of m6dA in mammals has opened new avenues of research into its physiological roles.[1]

In mammals, m6dA is not randomly distributed but tends to accumulate at specific genomic locations. It is often found in promoter regions and coding sequences.[6] The presence of m6dA near transcription start sites (TSS) is frequently associated with active gene expression.[6] For example, in activated prefrontal cortical neurons, the deposition of m6dA is correlated with extinction-induced gene expression.[6][16] The accumulation of m6dA at the Bdnf P4 promoter is required for the expression of Bdnf exon IV mRNA, a key process for memory formation.[6]

One of the most significant roles for m6dA in mammals appears to be in the nervous system. Studies have shown that m6dA levels increase in neurons in response to neural activity.[6] This dynamic regulation is critical for complex cognitive functions. Specifically, m6dA accumulation in prefrontal cortical neurons is required for the formation of fear extinction memory in mice.[6][16] This process is linked to the increased genomic occupancy of the methyltransferase N6AMT1 and the subsequent activation of genes like Bdnf.[6][16]

Interestingly, mammalian mitochondrial DNA (mtDNA) is highly enriched with m6dA, with levels up to 1,300-fold higher than in the nuclear genome under normal conditions.[10] This methylation is mediated by METTL4 and appears to play a regulatory role by attenuating mtDNA transcription. Under hypoxic conditions, m6dA levels in mtDNA can increase, suggesting a role in the mitochondrial stress response.[10]

The dysregulation of m6dA has been linked to several human diseases, especially cancer.[2][3] Changes in m6dA levels and the expression of its regulatory enzymes have been observed in various cancers, suggesting a pathological role.[2] Furthermore, m6dA has been shown to induce differentiation in several tumor cell lines, including glioma and teratocarcinoma cells, highlighting its potential as a novel anti-tumoral agent.[17]

Quantitative Analysis of m6dA Abundance

The abundance of m6dA in mammalian genomes is significantly lower than that of 5mC, making its detection challenging.[1] However, sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled its quantification.[6] The levels of m6dA are highly variable depending on the species, tissue type, and physiological state.

Organism/Cell Type Tissue/Condition m6dA Level (per 10^6 dA) Detection Method Reference
MousePrimary Cortical Neurons (Basal)~25LC-MS/MS[6]
MousePrimary Cortical Neurons (KCl-induced depolarization)~40 (Significant increase)LC-MS/MS[6]
MouseTestisDetectableLC-MS/MS[18]
HumanGlioblastoma CellsDetectableLC-MS/MS[18]
HumanMost TissuesUndetectable/Very LowLC-MS/MS[18]
Human (HepG2)Mitochondrial DNA (mtDNA)~1,300-fold higher than gDNANot specified[10]
E. coli-HighLC-MS/MS[6]
Chlamydomonas-~0.4% of total AdenineSMRT-seq[15]

Table 1: Quantitative levels of m6dA in various biological samples. Note that levels in most mammalian somatic tissues are very low, often near the detection limit of current technologies.

Methodologies for m6dA Research

Studying m6dA requires highly sensitive and specific techniques to detect and map its location across the genome. Key methodologies are outlined below.

Detection and Quantification
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for accurately quantifying the global level of m6dA in a DNA sample.[6] It provides high sensitivity and specificity but does not give information about the location of the modification.

  • Immunoblot (Dot Blot) Analysis: This method uses an antibody specific to m6dA to detect its presence in a DNA sample. It is a semi-quantitative technique useful for observing general changes in m6dA levels.[6]

  • Restriction Enzyme-Based Assays: These assays utilize restriction enzymes whose activity is sensitive to adenine methylation. For example, DpnI cleaves DNA specifically at methylated GATC motifs, allowing for the detection of m6dA within these sequences.[6][12]

Genome-Wide Mapping

Several sequencing-based methods have been developed to map m6dA sites across the genome.

  • m6dA Immunoprecipitation Sequencing (m6dA-IP-seq / DIP-seq): This is the most common antibody-based method. Genomic DNA is fragmented, and fragments containing m6dA are enriched by immunoprecipitation using an m6dA-specific antibody. The enriched DNA is then sequenced to identify m6dA-rich regions.[6][19]

  • Single-Molecule Real-Time (SMRT) Sequencing: This technology can directly detect base modifications, including m6dA, by analyzing the kinetics of DNA polymerase during sequencing. It offers single-base resolution but has been challenging to apply to eukaryotes due to the low abundance of m6dA.[20]

  • Enzyme-Assisted Sequencing (e.g., DA-6mA-seq, DR-6mA-seq): These methods leverage methylation-sensitive restriction enzymes or demethylases to achieve base-resolution mapping. For instance, DA-6mA-seq uses DpnI and DpnII to identify fully methylated GATC sites.[12][18]

Below is a generalized workflow for m6dA Immunoprecipitation Sequencing.

m6dA_IP_Seq_Workflow Generalized Workflow for m6dA-IP-Seq cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_seq Sequencing & Analysis DNA_Extraction 1. Genomic DNA Extraction Fragmentation 2. DNA Fragmentation (Sonication) DNA_Extraction->Fragmentation Immunoprecipitation 3. Immunoprecipitation with anti-m6dA Antibody Fragmentation->Immunoprecipitation Input Input Control (DNA before IP) Fragmentation->Input Washing 4. Washing to Remove Non-specific Binding Immunoprecipitation->Washing Elution 5. Elution of m6dA-containing DNA Washing->Elution Lib_Prep 6. Library Preparation Elution->Lib_Prep Sequencing 7. High-Throughput Sequencing Lib_Prep->Sequencing Analysis 8. Bioinformatic Analysis (Peak Calling, Annotation) Sequencing->Analysis Input->Lib_Prep

Figure 2: Workflow for m6dA Immunoprecipitation Sequencing.

Detailed Experimental Protocols
  • DNA Denaturation: Dilute 100-500 ng of genomic DNA in 2X SSC buffer containing 1.5 M NaOH. Heat at 100°C for 10 minutes to denature the DNA, then immediately cool on ice.

  • Membrane Spotting: Spot the denatured DNA onto a positively charged nylon membrane (e.g., Amersham Hybond-N+).

  • Crosslinking: UV-crosslink the DNA to the membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibody Incubation: Incubate the membrane with an anti-m6dA antibody (e.g., 1:1000 dilution) in the blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash again as in step 6. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Staining (Loading Control): Stain the membrane with 0.02% methylene blue in 0.3 M sodium acetate (pH 5.2) to visualize the total DNA spotted.

  • DNA Digestion: Digest 1-2 µg of genomic DNA to single nucleosides using a cocktail of enzymes, typically DNA Degradase Plus (Zymo Research) or a combination of nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.

  • Chromatographic Separation: Inject the digested nucleoside mixture into an ultra-high performance liquid chromatography (UHPLC) system equipped with a C18 column. Separate the nucleosides using a gradient of solvents (e.g., water with 0.1% formic acid and acetonitrile or methanol with 0.1% formic acid).

  • Mass Spectrometry Analysis: Eluted nucleosides are directed into a tandem mass spectrometer (e.g., a triple quadrupole mass spectrometer) operating in positive ion mode with multiple reaction monitoring (MRM).

  • MRM Transitions: Monitor for specific precursor-to-product ion transitions for deoxyadenosine (dA) and m6dA. For m6dA, this is typically m/z 266.1 → 150.1. For dA, it is m/z 252.1 → 136.1.

  • Quantification: Generate standard curves using known concentrations of pure m6dA and dA nucleosides. Calculate the amount of m6dA relative to the amount of dA in the sample to determine the m6dA/dA ratio.

Conclusion and Future Directions

N6-methyl-2'-deoxyadenosine has transitioned from a controversial modification to a recognized epigenetic player in mammals. Its dynamic regulation by writers and erasers and its functional roles in gene activation, neuronal plasticity, and mitochondrial function underscore its biological significance.[2][6][10] The association of m6dA with disease, particularly cancer, opens up exciting possibilities for diagnostics and therapeutics.[2][17]

For drug development professionals, the enzymes of the m6dA pathway—N6AMT1, ALKBH1, and FTO—represent novel therapeutic targets. Modulating the activity of these enzymes could offer new strategies for treating neurological disorders or cancers characterized by aberrant m6dA signaling.

Future research will need to focus on several key areas:

  • Identification of Readers: Discovering the specific proteins that recognize m6dA in mammalian nuclear DNA is critical to fully understanding its downstream signaling pathways.

  • Improving Detection Methods: Developing more sensitive and accessible single-base resolution mapping techniques will be essential for studying m6dA in samples with low cell numbers or in tissues where its abundance is extremely low.[1]

  • Functional Validation: Elucidating the precise causal role of m6dA in various disease states will be crucial for translating basic research findings into clinical applications.

The study of m6dA is a rapidly advancing field that is expanding our understanding of epigenetic regulation and offering new avenues for therapeutic intervention.

References

Exploring Epigenetic Modifications with Modified Phosphoramidites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of epigenetics, the heritable changes in gene expression that do not involve alterations to the DNA sequence itself, has revolutionized our understanding of biology and disease. Key to this field is the ability to synthesize and utilize oligonucleotides containing specific epigenetic modifications. Modified phosphoramidites are the chemical building blocks that enable the precise, site-specific incorporation of these modifications into synthetic DNA and RNA, providing powerful tools for research and therapeutic development. This guide delves into the technical details of using modified phosphoramidites to explore the landscape of epigenetic regulation.

The Chemical Foundation: Modified Phosphoramidites for Epigenetic Research

Standard oligonucleotide synthesis relies on the four canonical phosphoramidites: dA, dC, dG, and dT. To study epigenetic modifications, specialized phosphoramidites are employed. These molecules are chemically altered to carry the epigenetic mark of interest. Some of the most crucial modified phosphoramidites for epigenetic research include:

  • 5-Methyl-2'-deoxycytidine (5-mC) Phosphoramidite: This is the most well-studied epigenetic modification in DNA, playing a critical role in gene silencing.[1] The use of 5-mC phosphoramidite allows for the synthesis of DNA probes that mimic methylated regions of the genome.

  • 5-Hydroxymethyl-2'-deoxycytidine (5-hmC) Phosphoramidite: 5-hmC is an oxidation product of 5-mC and is believed to be an intermediate in DNA demethylation.[1][2] Synthetic oligonucleotides containing 5-hmC are essential for studying its distribution and function.

  • 5-Formyl-2'-deoxycytidine (5-fC) and 5-Carboxy-2'-deoxycytidine (5-caC) Phosphoramidites: These are further oxidation products of 5-mC and are also implicated in active DNA demethylation pathways.[3] Their corresponding phosphoramidites allow for the investigation of these transient epigenetic marks.

  • 2'-O-Methyl (2'-OMe) RNA Phosphoramidites: This modification is commonly found in various RNA species and is known to increase the stability of RNA duplexes and provide resistance to nuclease degradation.[4][5] 2'-OMe modified RNA phosphoramidites are valuable for synthesizing probes for RNA interaction studies and for developing RNA-based therapeutics.

Quantitative Analysis of Modified Oligonucleotide Synthesis

The efficiency of incorporating modified phosphoramidites into a growing oligonucleotide chain is a critical factor for obtaining high-quality synthetic DNA and RNA. This is typically measured by coupling efficiency, which is the percentage of available 5'-hydroxyl groups that successfully react with the incoming phosphoramidite in each synthesis cycle. Even small decreases in coupling efficiency can lead to a significant reduction in the yield of the full-length product, especially for longer oligonucleotides.[6][7]

Below is a summary of typical synthesis yields and considerations for various modified phosphoramidites. It is important to note that actual yields can vary depending on the specific synthesizer, reagents, and protocols used.

Modified PhosphoramiditeTypical Per-Step Coupling Efficiency (%)Overall Yield Considerations for a 20-mer OligonucleotideKey Synthesis and Deprotection Considerations
Standard dC >99%[7]HighStandard deprotection conditions are sufficient.
5-Methyl-dC (5-mC) ~98-99%Slightly lower than standard dC due to potential minor steric hindrance.Generally compatible with standard synthesis and deprotection protocols.
5-Hydroxymethyl-dC (5-hmC) ~97-98%Yields can be lower due to the reactivity of the hydroxyl group, requiring protective group strategies.[2]Requires specific protecting groups for the hydroxymethyl function that must be removed during deprotection.
5-Formyl-dC (5-fC) ~95-97%The formyl group can be sensitive to standard deprotection conditions, potentially impacting yield.[3]Often requires milder deprotection conditions to preserve the formyl group.
5-Carboxy-dC (5-caC) ~95-97%Similar to 5-fC, the carboxyl group requires careful handling during synthesis and deprotection.[3]May require specific protecting groups and specialized deprotection protocols.
2'-O-Methyl RNA ~98-99%Generally high, but can be slightly lower than DNA synthesis due to the bulkier 2'-O-methyl group.[4]Requires longer coupling times compared to DNA phosphoramidites.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed methodologies for key experiments involving the synthesis and application of epigenetically modified oligonucleotides.

Synthesis and Purification of a Biotinylated 5-Methylcytosine DNA Probe

This protocol outlines the automated synthesis of a DNA oligonucleotide containing a 5-methylcytosine modification and a 5'-biotin label for use in pull-down assays.

Materials:

  • DNA synthesizer

  • Controlled pore glass (CPG) solid support functionalized with the initial nucleoside

  • Standard DNA phosphoramidites (dA, dG, dT)

  • 5-Methyl-dC phosphoramidite

  • 5'-Biotin phosphoramidite

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

  • Capping reagents (Acetic Anhydride and N-Methylimidazole)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (Trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

  • HPLC purification system and columns

Protocol:

  • Synthesizer Setup: Prepare all reagents and load them onto the DNA synthesizer according to the manufacturer's instructions.

  • Sequence Programming: Program the desired DNA sequence into the synthesizer, specifying the position for the 5-methylcytosine incorporation and the addition of the 5'-biotin phosphoramidite at the final coupling step.

  • Automated Synthesis: Initiate the automated synthesis protocol. The synthesis cycle consists of four main steps:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.

    • Coupling: Addition of the next phosphoramidite monomer to the deprotected 5'-hydroxyl group. For the modified base, the 5-methyl-dC phosphoramidite is delivered.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

  • Final Biotinylation: In the last cycle, the 5'-biotin phosphoramidite is coupled to the 5'-end of the oligonucleotide.

  • Cleavage and Deprotection: After synthesis, the solid support is treated with a cleavage and deprotection solution (e.g., concentrated ammonium hydroxide) at an elevated temperature to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.

  • Purification: The crude oligonucleotide solution is purified by reverse-phase high-performance liquid chromatography (HPLC) to isolate the full-length, biotinylated product from shorter failure sequences and other impurities.

  • Quantification and Quality Control: The concentration of the purified oligonucleotide is determined by measuring its absorbance at 260 nm. The purity and identity of the product are confirmed by mass spectrometry.

Pull-Down Assay to Identify Proteins Binding to Methylated DNA

This protocol describes the use of the synthesized biotinylated 5-mC DNA probe to isolate and identify proteins from a nuclear extract that specifically bind to methylated DNA.

Materials:

  • Biotinylated 5-mC DNA probe (from Protocol 3.1)

  • Non-biotinylated competitor 5-mC DNA probe

  • Biotinylated unmethylated control DNA probe

  • Nuclear extract from cells of interest

  • Streptavidin-coated magnetic beads[8]

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA)[8]

  • Wash buffer (Binding buffer with a lower salt concentration)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

  • SDS-PAGE gels

  • Mass spectrometer

Protocol:

  • Bead Preparation: Resuspend the streptavidin-coated magnetic beads and wash them three times with binding buffer.[8]

  • Probe Immobilization: Incubate the washed beads with the biotinylated 5-mC DNA probe for 30 minutes at room temperature with gentle rotation to allow for binding.[8]

  • Blocking: Pellet the beads using a magnetic stand, remove the supernatant, and wash the beads with binding buffer to remove any unbound probe.

  • Binding Reaction: Incubate the probe-immobilized beads with the nuclear extract for 1-2 hours at 4°C with gentle rotation. For competition experiments, pre-incubate the nuclear extract with an excess of the non-biotinylated competitor 5-mC DNA probe before adding the beads. A parallel experiment with the biotinylated unmethylated control probe should also be performed.

  • Washing: Pellet the beads and wash them extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by resuspending them in elution buffer and heating at 95°C for 5 minutes.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest and perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

    • Identify the proteins by searching the obtained peptide fragmentation data against a protein database.[10]

Visualizing the Workflows and Pathways

Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental procedures.

Oligonucleotide_Synthesis_Workflow cluster_synthesis Automated Oligonucleotide Synthesis Deblocking Deblocking (DMT Removal) Coupling Coupling (Phosphoramidite Addition) Deblocking->Coupling n Cycles Capping Capping (Failure Sequence Termination) Coupling->Capping n Cycles Oxidation Oxidation (Phosphite to Phosphate) Capping->Oxidation n Cycles Oxidation->Deblocking n Cycles Cleavage Cleavage & Deprotection Oxidation->Cleavage Final Cycle Start Start Synthesis (Solid Support) Start->Deblocking Purification HPLC Purification Cleavage->Purification QC QC & Quantification (MS & UV-Vis) Purification->QC Final_Product Purified Modified Oligonucleotide QC->Final_Product

Caption: Workflow for the automated synthesis of modified oligonucleotides.

Pull_Down_Assay_Workflow Biotin_Probe Biotinylated 5-mC DNA Probe Immobilization Probe Immobilization Biotin_Probe->Immobilization Beads Streptavidin Magnetic Beads Beads->Immobilization Binding Protein Binding Immobilization->Binding Nuclear_Extract Nuclear Extract Nuclear_Extract->Binding Wash Washing (Remove Non-specific Proteins) Binding->Wash Elution Elution Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE MS Mass Spectrometry (LC-MS/MS) SDS_PAGE->MS Protein_ID Protein Identification MS->Protein_ID

Caption: Experimental workflow for a pull-down assay to identify methylated DNA-binding proteins.

RITS_Pathway cluster_nucleus Nucleus Nascent_RNA Nascent Transcript RITS RITS Complex Formation Nascent_RNA->RITS Guides Synthetic_siRNA Synthetic Modified siRNA RISC RISC Assembly Synthetic_siRNA->RISC RISC->RITS Chromatin Target Chromatin RITS->Chromatin Targets Histone_Mod Histone Modification (e.g., H3K9me) Chromatin->Histone_Mod Recruits Modifying Enzymes Silencing Transcriptional Silencing Histone_Mod->Silencing

References

Discovery and history of N6-methyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of N6-methyladenosine (m6A)

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and is a focal point in the burgeoning field of epitranscriptomics. This dynamic and reversible methylation of adenosine residues plays a pivotal role in regulating every stage of the mRNA lifecycle, from splicing and nuclear export to translation and decay. Its discovery decades ago laid the foundation for our current understanding of post-transcriptional gene regulation, and the subsequent elucidation of its regulatory proteins—"writers," "erasers," and "readers"—has unveiled a complex network that influences a vast array of biological processes, including development, immunity, and disease. This guide provides a technical overview of the seminal discoveries, key experimental methodologies, and the core molecular machinery that defines m6A biology.

The Initial Discovery: A Glimpse into a New Layer of Regulation

The first evidence of N6-methyladenosine emerged in the mid-1970s. Researchers, using techniques like paper chromatography and radiolabeling, identified the presence of this modified nucleoside within the mRNA of eukaryotic cells. These early studies established m6A as a genuine and widespread component of the transcriptome.

In 1974, reports from Robert P. Perry and Fritz Rottman's groups independently identified methylated nucleosides in the internal regions of mRNA from mammalian cells. They observed that, in addition to the 5' cap structure, methyl groups were present within the polymer chain of mRNA. Using [³H-methyl]-methionine labeling followed by nuclease digestion and chromatography, they determined that the most prevalent internal modified base was N6-methyladenosine. These foundational studies estimated that m6A occurred at a frequency of approximately 1-3 modifications per mRNA molecule.

Organism/Cell TypeTissue/FractionReported m6A/A Ratio (%)Year of ReportKey Researchers
Novikoff hepatoma cellsmRNA~0.1%1975Desrosiers, Friderici, Rottman
HeLa cellsmRNANot specified, but present1974Adams, Cory
Mouse L cellsmRNANot specified, but present1974Perry, Kelley, Friderici, Rottman

The Elucidation of the m6A Machinery

For decades following its discovery, the functional significance of m6A remained obscure due to a lack of knowledge about the enzymes that install, remove, and recognize it. The "m6A renaissance" began in the 2010s with the identification of these critical protein players.

The "Writers": Installing the Mark

The breakthrough in understanding m6A regulation came with the identification of the methyltransferase complex responsible for its deposition. In 2011, a study identified METTL3 (Methyltransferase-like 3) as a key component of the m6A methyltransferase complex in humans. Subsequent work revealed that METTL3 forms a stable heterodimer with METTL14, which is essential for its catalytic activity and substrate recognition. This core complex associates with other regulatory proteins, most notably WTAP (Wilms' tumor 1-associating protein), which facilitates the localization of the complex to nuclear speckles for the co-transcriptional methylation of nascent pre-mRNA.

M6A_Writers cluster_writer m6A Writer Complex METTL3 METTL3 (Catalytic Subunit) METTL14 METTL14 (RNA Binding) METTL3->METTL14 PremRNA Pre-mRNA (A) METTL3->PremRNA METTL14->PremRNA WTAP WTAP (Localization) WTAP->METTL3 WTAP->METTL14 Other VIRMA, KIAA1429, ZC3H13, etc. Other->METTL3 Other->METTL14 Other->WTAP M6A_mRNA mRNA (m6A) PremRNA->M6A_mRNA Methylation caption Diagram 1: The Core m6A Writer Complex.

Diagram 1: The Core m6A Writer Complex.
The "Erasers": Removing the Mark

The discovery that m6A was a reversible modification was a landmark finding that solidified its role in dynamic gene regulation. In 2011, the fat mass and obesity-associated protein (FTO) was identified as the first m6A demethylase. Initially linked to obesity through genome-wide association studies, FTO was shown to catalyze the oxidative demethylation of m6A in nuclear RNA. A second demethylase, ALKBH5 (AlkB homolog 5), was discovered shortly after, which also removes the methyl group from adenosine but through a distinct mechanism. The existence of these "erasers" confirmed that the m6A mark could be dynamically regulated.

The "Readers": Interpreting the Mark

For the m6A mark to exert a biological effect, it must be recognized by specific proteins. A family of "reader" proteins containing a conserved YT521-B homology (YTH) domain were identified as direct binders of m6A. The first of these to be characterized were the YTHDF proteins (YTHDF1, YTHDF2, and YTHDF3) and the YTHDC proteins (YTHDC1 and YTHDC2). These readers translate the m6A mark into functional consequences:

  • YTHDF1: Promotes the translation of m6A-modified mRNA by interacting with translation initiation factors.

  • YTHDF2: The most well-characterized reader, it directs m6A-containing transcripts to processing bodies (P-bodies) for degradation, thereby reducing mRNA stability.

  • YTHDF3: Works in concert with YTHDF1 to promote translation and can also influence the decay of methylated mRNA.

  • YTHDC1: A nuclear reader that affects the splicing of pre-mRNA.

  • YTHDC2: Functions in the cytoplasm to enhance translation efficiency and decrease mRNA abundance.

M6A_Fate cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PremRNA Pre-mRNA (m6A) YTHDC1 YTHDC1 PremRNA->YTHDC1 mRNA_export Nuclear Export PremRNA->mRNA_export Splicing Splicing Regulation YTHDC1->Splicing mRNA mRNA (m6A) mRNA_export->mRNA YTHDF1 YTHDF1 mRNA->YTHDF1 YTHDF2 YTHDF2 mRNA->YTHDF2 YTHDF3 YTHDF3 mRNA->YTHDF3 Translation Translation Enhancement YTHDF1->Translation Decay mRNA Decay YTHDF2->Decay YTHDF3->Translation YTHDF3->Decay caption Diagram 2: Influence of m6A Readers on mRNA Fate.

Diagram 2: Influence of m6A Readers on mRNA Fate.

Key Experimental Protocols

The study of m6A has been propelled by the development of sensitive and specific detection methods.

Early Method: 2D Thin-Layer Chromatography (2D-TLC)

This classical method was instrumental in the initial discovery of m6A.

  • RNA Isolation and Digestion: Isolate total RNA or poly(A)-selected mRNA. Digest the RNA to single nucleosides using nuclease P1 followed by bacterial alkaline phosphatase.

  • Radiolabeling (Optional): For detection, cells can be cultured with radiolabeled precursors like [³H-methyl]-methionine, or the 5' end of RNA can be labeled with ³²P.

  • Chromatography: Spot the digested nucleoside mixture onto a cellulose TLC plate.

  • First Dimension: Develop the chromatogram in a solvent system (e.g., isobutyric acid/NH₄OH/H₂O).

  • Second Dimension: Rotate the plate 90 degrees and develop in a second, different solvent system (e.g., isopropanol/HCl/H₂O).

  • Detection: Visualize the separated nucleosides by autoradiography (if radiolabeled) or by their intrinsic UV absorbance. The position of m6A is determined relative to the canonical A, G, C, and U spots.

Modern Method: m6A-Specific MeRIP-Seq

m6A-Seq, also known as MeRIP-Seq (methylated RNA immunoprecipitation sequencing), is the gold-standard high-throughput technique for mapping m6A sites across the transcriptome.

  • RNA Fragmentation: Isolate high-quality mRNA and fragment it into ~100-nucleotide segments using chemical or enzymatic methods.

  • Immunoprecipitation (IP): Incubate the fragmented RNA with a highly specific anti-m6A antibody that is coupled to magnetic beads (e.g., Protein A/G beads).

  • Washing: Perform stringent washing steps to remove non-specifically bound RNA fragments.

  • Elution: Elute the m6A-containing RNA fragments from the antibody-bead complex.

  • Library Preparation: Prepare two separate libraries for next-generation sequencing: one from the eluted m6A-enriched fragments (the "IP" sample) and one from the original fragmented RNA (the "Input" control).

  • Sequencing: Sequence both libraries using a high-throughput platform.

  • Data Analysis: Align the sequencing reads to a reference genome/transcriptome. Identify m6A peaks by searching for regions that are significantly enriched in the IP sample compared to the Input control.

MeRIP_Seq_Workflow cluster_IP Immunoprecipitation cluster_lib Library Preparation & Sequencing start 1. Isolate and Fragment mRNA ip_step 2. Incubate with anti-m6A Antibody start->ip_step input_sample Take Aliquot (Input Sample) start->input_sample wash_step 3. Wash to Remove Non-specific RNA ip_step->wash_step elute_step 4. Elute m6A-containing Fragments (IP Sample) wash_step->elute_step lib_prep_ip 5a. Prepare IP Library elute_step->lib_prep_ip lib_prep_input 5b. Prepare Input Library input_sample->lib_prep_input seq 6. High-Throughput Sequencing lib_prep_ip->seq lib_prep_input->seq analysis 7. Peak Calling and Data Analysis seq->analysis caption Diagram 3: Generalized Workflow for MeRIP-Seq.

Diagram 3: Generalized Workflow for MeRIP-Seq.

Conclusion and Future Directions

From its quiet discovery in the 1970s to its current status as a major regulator of gene expression, the journey of N6-methyladenosine has been remarkable. The characterization of its writers, erasers, and readers has provided the critical molecular tools to dissect its function. Today, m6A is implicated in a wide range of human diseases, including cancer, metabolic disorders, and viral infections, making its regulatory pathways attractive targets for therapeutic intervention. Future research will undoubtedly focus on developing small-molecule inhibitors or modulators of the m6A machinery, further refining single-cell and single-molecule m6A detection methods, and unraveling the intricate cross-talk between m6A and other RNA modifications. This once-obscure RNA modification has now firmly established itself as a central player in molecular biology and medicine.

Technical Guide: 5'-O-DMT-N6-Methyl-2'-deoxyadenosine in Oligonucleotide Synthesis and Epigenetic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5'-O-DMT-N6-methyl-2'-deoxyadenosine (5'-O-DMT-N6-Me-2'-dA), a crucial building block for the synthesis of oligonucleotides containing the epigenetic marker N6-methyladenine. This document details its chemical properties, its application in solid-phase oligonucleotide synthesis, and the biological significance of the N6-methyladenine modification.

Core Quantitative Data

The following table summarizes the key quantitative data for this compound and its corresponding phosphoramidite derivative, which is directly used in automated oligonucleotide synthesizers.

PropertyThis compoundThis compound-3'-CE Phosphoramidite
Synonyms 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-methyladenosineDMT-N6-Me-dA-CE Phosphoramidite
CAS Number 98056-69-0[1][2]105931-58-6
Molecular Formula C₃₂H₃₃N₅O₅[1]C₄₁H₅₀N₇O₆P
Molecular Weight 567.63 g/mol [1]767.86 g/mol

Biological Significance of N6-Methyladenine (m6A)

N6-methyladenine (m6A in RNA and 6mA in DNA) is a reversible epigenetic modification that plays a critical role in regulating gene expression and various cellular processes.[3] This modification is installed by "writer" enzymes, removed by "eraser" enzymes, and recognized by "reader" proteins, which then mediate the downstream effects.[3][4] The dynamic nature of m6A methylation is integral to processes such as RNA splicing, stability, translation, and localization, thereby influencing stem cell differentiation, T-cell homeostasis, and the circadian rhythm.[3][5] Dysregulation of m6A has been implicated in various diseases, including cancer.[5]

N6-Methyladenosine (m6A) Regulatory Pathway

The following diagram illustrates the key components of the m6A regulatory pathway.

m6A_Pathway N6-Methyladenosine (m6A) Regulatory Pathway cluster_writers Writers (Methyltransferases) cluster_erasers Erasers (Demethylases) cluster_readers Readers (Binding Proteins) cluster_rna cluster_effects Downstream Effects METTL3 METTL3 METTL14 METTL14 FTO FTO Adenosine_RNA Adenosine in RNA WTAP WTAP ALKBH5 ALKBH5 YTHDF1 YTHDF1 YTHDF2 YTHDF2 Translation Translation Regulation YTHDF1->Translation YTHDC1 YTHDC1 Stability RNA Stability / Decay YTHDF2->Stability IGF2BP IGF2BPs Splicing RNA Splicing YTHDC1->Splicing Export Nuclear Export YTHDC1->Export IGF2BP->Translation IGF2BP->Stability m6A_RNA N6-Methyladenosine (m6A) in RNA Adenosine_RNA->m6A_RNA Methylation m6A_RNA->YTHDF1 Binding m6A_RNA->YTHDF2 Binding m6A_RNA->YTHDC1 Binding m6A_RNA->IGF2BP Binding m6A_RNA->Adenosine_RNA Demethylation

Caption: The m6A modification is dynamically regulated by writer, eraser, and reader proteins.

Experimental Protocols

The primary application of this compound is in the chemical synthesis of DNA oligonucleotides. This is achieved through its phosphoramidite derivative in an automated solid-phase synthesizer. The process involves a repeated four-step cycle.

Experimental Workflow: Solid-Phase Oligonucleotide Synthesis

The following diagram outlines the workflow for incorporating a modified nucleoside like N6-Me-dA into a growing oligonucleotide chain.

Oligo_Synthesis_Workflow cluster_setup Setup cluster_cycle Synthesis Cycle (Repeated for each base) cluster_post_synthesis Post-Synthesis Processing start Start with Solid Support (e.g., CPG with first nucleoside) deblock Step 1: Deblocking (Remove 5'-DMT group) start->deblock reagents Prepare Reagents: - Phosphoramidites (A,C,G,T, N6-Me-dA) - Activator (e.g., Tetrazole) - Capping, Oxidation, Deblocking solutions couple Step 2: Coupling (Add N6-Me-dA phosphoramidite) reagents->couple deblock->couple cap Step 3: Capping (Block unreacted 5'-OH groups) couple->cap oxidize Step 4: Oxidation (Stabilize phosphate linkage) cap->oxidize oxidize->deblock Next cycle cleave Cleavage from Support oxidize->cleave Final cycle deprotect Base Deprotection cleave->deprotect purify Purification (e.g., HPLC) deprotect->purify analyze Analysis (e.g., Mass Spec) purify->analyze

Caption: Automated solid-phase synthesis cycle for incorporating modified nucleosides.

Detailed Methodology: Solid-Phase Oligonucleotide Synthesis using Phosphoramidite Chemistry

This protocol describes the standard steps for one cycle of oligonucleotide synthesis on an automated synthesizer.

  • Step 1: Deblocking (Detritylation)

    • Objective: To remove the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleoside bound to the solid support, making it available for the next coupling reaction.[6][7]

    • Reagent: Typically, a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (DCM).[7]

    • Procedure: The deblocking reagent is passed through the synthesis column. The orange-colored DMT cation released can be monitored spectrophotometrically to assess coupling efficiency from the previous cycle. The column is then washed with an anhydrous solvent (e.g., acetonitrile) to remove the acid and the cleaved DMT group.

  • Step 2: Coupling (Activation and Condensation)

    • Objective: To add the next nucleoside, in this case, the this compound-3'-CE Phosphoramidite, to the growing oligonucleotide chain.

    • Reagents:

      • The phosphoramidite of this compound dissolved in anhydrous acetonitrile.

      • An activator, such as 1H-tetrazole or a derivative, also in anhydrous acetonitrile.[6]

    • Procedure: The phosphoramidite and activator are mixed and delivered to the synthesis column simultaneously. The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate. This intermediate is then attacked by the free 5'-hydroxyl group on the support-bound chain, forming a phosphite triester linkage.[6][8] Coupling times for modified bases may be longer than for standard bases.[7]

  • Step 3: Capping

    • Objective: To permanently block any 5'-hydroxyl groups that failed to react during the coupling step. This prevents the formation of deletion mutants (n-1 sequences) in the final product.[9]

    • Reagents: A two-part capping mixture, typically "Cap A" (acetic anhydride in tetrahydrofuran/lutidine) and "Cap B" (1-methylimidazole in tetrahydrofuran).[6]

    • Procedure: The capping reagents are delivered to the column, where the acetic anhydride acetylates the unreacted 5'-hydroxyl groups, rendering them inert to subsequent coupling steps.[8]

  • Step 4: Oxidation

    • Objective: To stabilize the newly formed internucleotide linkage by converting the unstable phosphite triester (P(III)) to a more stable phosphotriester (P(V)).[6][7]

    • Reagent: A solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.[6]

    • Procedure: The oxidizing solution is passed through the column. The iodine oxidizes the phosphite triester to a phosphotriester, forming the natural phosphate backbone of the DNA.

These four steps are repeated for each nucleotide in the desired sequence.

Post-Synthesis Cleavage, Deprotection, and Purification
  • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups on the phosphate backbone (cyanoethyl) and the nucleobases are removed. This is typically achieved by incubation with concentrated ammonium hydroxide or a mixture of methylamine and ammonium hydroxide (AMA).[10]

  • Purification: The crude oligonucleotide product contains the full-length sequence as well as truncated failure sequences. Purification is essential for most applications.

    • Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method.[11][12]

    • Principle: Separation is based on the hydrophobicity of the oligonucleotide. If the synthesis is performed "DMT-on" (the final 5'-DMT group is left on), the full-length product is significantly more hydrophobic than the failure sequences (which lack the DMT group) and is therefore strongly retained on the C8 or C18 column.[13][14]

    • Protocol Outline:

      • Dissolve the crude, deprotected oligonucleotide in a suitable buffer (e.g., 0.1 M triethylammonium acetate, TEAA).[11][14]

      • Inject the sample onto an RP-HPLC column.

      • Elute with a gradient of an organic solvent, such as acetonitrile, in the buffer.[11]

      • Collect the peak corresponding to the full-length, DMT-on product.

      • Treat the collected fraction with an acid (e.g., 80% acetic acid) to remove the DMT group.

      • Desalt the final product to remove buffer components.

References

Methodological & Application

Application Notes and Protocols for Incorporating 5'-O-DMT-N6-Me-2'-dA into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-methyl-2'-deoxyadenosine (N6-Me-dA) is a modified nucleoside with significant implications in epigenetics and the development of therapeutic oligonucleotides. Its presence in DNA can influence protein-DNA interactions, gene expression, and DNA stability. The successful incorporation of N6-Me-dA into synthetic oligonucleotides is crucial for studying its biological roles and for developing novel therapeutic agents. This document provides a detailed protocol for the incorporation of 5'-O-DMT-N6-Me-2'-dA into oligonucleotides using standard phosphoramidite chemistry on an automated solid-phase synthesizer.

Chemical Structure of the Phosphoramidite

The key reagent for incorporating N6-methyl-2'-deoxyadenosine is the 5'-O-DMT-N6-acetyl-2'-deoxyadenosine-3'-CE phosphoramidite. The N6-acetyl group provides protection during synthesis to prevent side reactions.

G cluster_phosphoramidite 5'-O-DMT-N6-Ac-2'-dA-CE Phosphoramidite C42H50N7O7P Chemical Formula: C₄₂H₅₀N₇O₇P Molecular Weight: 795.86 g/mol

Caption: Chemical Information for 5'-O-DMT-N6-Ac-2'-dA-CE Phosphoramidite.

Oligonucleotide Synthesis Workflow

The incorporation of this compound follows the standard solid-phase oligonucleotide synthesis cycle. This automated process involves the sequential addition of nucleotide phosphoramidites to a growing chain attached to a solid support.

G cluster_workflow Oligonucleotide Synthesis Cycle A 1. Detritylation (Removal of 5'-DMT group) B 2. Coupling (Addition of 5'-O-DMT-N6-Ac-2'-dA-CE Phosphoramidite) A->B Exposes 5'-OH C 3. Capping (Acetylation of unreacted 5'-OH groups) B->C Forms phosphite triester D 4. Oxidation (Conversion of phosphite to phosphate) C->D Prevents n-1 sequences E Repeat Cycle for Next Nucleotide D->E Stabilizes backbone E->A For subsequent additions

Caption: Automated Solid-Phase Oligonucleotide Synthesis Cycle.

Experimental Protocols

Phosphoramidite Preparation
  • Allow the 5'-O-DMT-N6-Ac-2'-dA-CE phosphoramidite vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolve the phosphoramidite in anhydrous acetonitrile to the concentration recommended by your DNA synthesizer manufacturer (typically 0.1 M).

  • Install the phosphoramidite solution on a designated port on the DNA synthesizer.

Automated Oligonucleotide Synthesis
  • Program the desired oligonucleotide sequence into the synthesizer, using the appropriate designation for the N6-Me-dA modification.

  • Use a standard synthesis protocol. The coupling time for the modified phosphoramidite is generally similar to standard DNA phosphoramidites (e.g., 30-60 seconds), though optimization may be required for longer sequences or difficult couplings. A coupling efficiency of over 99% is expected, which is comparable to standard phosphoramidites.[1]

  • Ensure that standard capping, oxidation, and deblocking steps are included in the synthesis cycle.

Cleavage and Deprotection

The N6-methyladenosine modification is stable under standard deprotection conditions.[2] However, the choice of deprotection reagent and conditions can be tailored based on the presence of other sensitive modifications in the oligonucleotide.

Table 1: Deprotection Conditions for N6-Me-dA Containing Oligonucleotides [2]

Deprotection MethodReagentTemperatureTimeNotes
Standard Concentrated Ammonium Hydroxide (28-30%)55°C8 - 17 hoursA widely used and reliable method. Ensure the vial is tightly sealed.
UltraFAST Ammonium Hydroxide / 40% Methylamine (AMA) (1:1 v/v)65°C5 - 10 minutesSignificantly reduces deprotection time. Requires the use of Ac-dC to prevent modification of cytosine.
UltraMILD 0.05M Potassium Carbonate in MethanolRoom Temperature4 hoursRecommended for oligonucleotides with very sensitive modifications.
Alternative Mild Tert-Butylamine/water (1:3 v/v)60°C6 hoursAn alternative for certain sensitive dyes.

Protocol for Standard Deprotection:

  • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Add concentrated ammonium hydroxide to fully submerge the support (typically 1-2 mL for a 1 µmol synthesis).

  • Seal the vial tightly and incubate at 55°C for 8-12 hours.

  • Allow the vial to cool to room temperature before opening.

  • Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Evaporate the ammonia to dryness using a vacuum concentrator.

Purification

Purification of the crude oligonucleotide is essential to remove truncated sequences and other impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method.[3][4]

Table 2: Typical RP-HPLC Purification Gradient

Time (min)% Buffer A% Buffer BFlow Rate (mL/min)
09551.0
2565351.0
3001001.0
3501001.0
369551.0
409551.0
  • Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

  • Buffer B: 100% Acetonitrile

  • Column: C18 reverse-phase column

  • Detection: UV at 260 nm

Protocol for RP-HPLC Purification:

  • Re-dissolve the dried crude oligonucleotide in an appropriate volume of water or mobile phase A.

  • Inject the sample onto the HPLC system.

  • Collect the fractions corresponding to the major peak, which represents the full-length oligonucleotide.

  • Combine the collected fractions and evaporate the solvent to dryness.

  • For DMT-on purification, the final 5'-DMT group is removed post-purification by treatment with a mild acid, such as 80% acetic acid.[5]

Characterization

The purity and identity of the final oligonucleotide product should be confirmed by analytical techniques.

  • Analytical HPLC: To assess the purity of the final product.

  • Mass Spectrometry (LC-MS): To confirm the molecular weight of the full-length oligonucleotide, verifying the successful incorporation of the N6-Me-dA modification.[6][7]

  • Enzymatic Digestion followed by LC-MS: For unambiguous confirmation of the sequence and the precise location of the N6-Me-dA modification.[5][6]

Application: N6-Methyladenosine in DNA Damage Response

N6-methyladenosine in DNA is implicated in various cellular processes, including the DNA damage response. Studies have shown that m6A can be induced by DNA damage and plays a role in recruiting repair factors to the site of damage, thereby promoting genome stability.[8][9]

G cluster_pathway Role of N6-methyladenosine in DNA Damage Response A DNA Damage (e.g., UV radiation, chemotherapeutics) B METTL3 Activation A->B Induces C Deposition of N6-methyladenosine (6mA) in DNA B->C Catalyzes D Recruitment of DNA Repair Factors (e.g., UNG2) C->D Facilitates E DNA Repair D->E Initiates F Enhanced Genome Stability E->F Promotes

Caption: N6-methyladenosine Signaling in DNA Damage Repair.

Conclusion

The incorporation of this compound into synthetic oligonucleotides is a straightforward process using standard phosphoramidite chemistry. The stability of the N6-methyl modification under standard deprotection conditions allows for flexibility in the overall synthesis and purification strategy. The availability of reliable protocols for synthesis, purification, and characterization enables researchers to produce high-quality N6-Me-dA-modified oligonucleotides for a wide range of applications in research and drug development.

References

Application Notes and Protocols: Solid-Phase Synthesis of N6-Methyladenosine (m6A)-Containing DNA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N6-methyladenosine (m6A) is a prevalent epigenetic modification found in the mRNA of most eukaryotes, where it plays a critical role in regulating mRNA stability, splicing, and translation.[1][2][3] More recently, the presence and functional significance of m6A in DNA (N6-methyldeoxyadenosine, or 6mA) have emerged as a vital area of investigation in the field of epigenetics.[4] The chemical synthesis of DNA oligonucleotides containing m6A is fundamental for advancing these studies. It provides the necessary tools to investigate the roles of the "writer," "reader," and "eraser" proteins that dynamically regulate this modification.[5]

The gold standard for producing high-purity, custom DNA sequences is solid-phase synthesis utilizing phosphoramidite chemistry.[6] This methodology involves the stepwise addition of nucleotide building blocks, known as phosphoramidites, to a growing DNA chain that is covalently attached to a solid support.[6] To incorporate m6A into a desired sequence, a corresponding N6-methyl-deoxyadenosine phosphoramidite is utilized during the synthesis cycle.[7]

These application notes offer a comprehensive guide with detailed protocols for the solid-phase synthesis of m6A-containing DNA. This includes the synthesis cycle, deprotection and cleavage, purification, and final characterization of the oligonucleotide product.

Applications

The synthesis of m6A-containing DNA oligonucleotides is an essential technique for researchers across several disciplines:

  • Epigenetics Research: To investigate the influence of m6A on DNA structure, protein-DNA interactions, and the regulation of gene expression.[4]

  • Diagnostic Development: For the creation of highly specific probes for the detection and quantification of m6A in genomic DNA.

  • Drug Development: To screen for potential inhibitors or modulators of m6A-associated enzymes, which may have therapeutic applications.[5]

The subsequent sections provide detailed experimental protocols for each stage of the process, from the initial automated synthesis to the final characterization and quality control.

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of m6A-Containing DNA

The solid-phase synthesis of DNA containing m6A is based on a repetitive four-step cycle: detritylation, coupling, capping, and oxidation. This cycle is performed for each nucleotide that is added to the growing oligonucleotide chain. The incorporation of m6A at specific positions within the sequence is achieved using a specialized N6-methyl-deoxyadenosine phosphoramidite.

1. Reagent Preparation:

  • Phosphoramidites: Prepare 0.1 M solutions of standard deoxyadenosine (dA), deoxyguanosine (dG), deoxycytidine (dC), and deoxythymidine (dT) phosphoramidites in anhydrous acetonitrile. A 0.1 M solution of the N6-methyl-deoxyadenosine (m6A) phosphoramidite should also be prepared in anhydrous acetonitrile.[8]

  • Activator: A 0.25 M solution of 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.

  • Deblocking Solution: A solution of 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).[9]

  • Capping Reagents:

    • Cap A: Acetic anhydride in a solution of tetrahydrofuran (THF) and pyridine.

    • Cap B: 16% N-Methylimidazole in THF.

  • Oxidizing Solution: A solution of 0.02 M Iodine in a mixture of THF, water, and pyridine.[9]

  • Washing Solution: Anhydrous acetonitrile.

2. Automated Synthesis Cycle:

The synthesis is carried out on a solid support, typically controlled pore glass (CPG), which is packed into a synthesis column. The following four-step cycle is repeated for the addition of each nucleotide:

  • Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleotide bound to the solid support by treating it with the deblocking solution. This step exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction. The column is then thoroughly washed with anhydrous acetonitrile.

  • Coupling: The m6A phosphoramidite (or a standard phosphoramidite) is activated by the activator solution and then delivered to the synthesis column. The activated phosphoramidite then couples with the free 5'-hydroxyl group of the growing DNA chain. To ensure high coupling efficiency, a longer coupling time of up to 12 minutes is recommended for the m6A phosphoramidite.[7] Following the coupling reaction, the column is washed with anhydrous acetonitrile.

  • Capping: Any 5'-hydroxyl groups that did not react during the coupling step are "capped" through acetylation using the capping reagents. This crucial step prevents the formation of deletion mutations (n-1 sequences) in the final product. The column is subsequently washed with anhydrous acetonitrile.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution. The column is then washed with anhydrous acetonitrile to prepare for the next cycle.

This four-step cycle is repeated until the oligonucleotide of the desired sequence and length is fully synthesized.

G Solid-Phase DNA Synthesis Cycle for m6A Incorporation cluster_0 Synthesis on Solid Support start Start with 3'-Nucleoside on CPG Support detritylation 1. Detritylation (Remove 5'-DMT group with 3% TCA) start->detritylation wash1 Wash (Acetonitrile) detritylation->wash1 coupling 2. Coupling (Add m6A or standard phosphoramidite + Activator) wash1->coupling wash2 Wash (Acetonitrile) coupling->wash2 capping 3. Capping (Acetylate unreacted 5'-OH groups) wash2->capping wash3 Wash (Acetonitrile) capping->wash3 oxidation 4. Oxidation (Convert phosphite to phosphate with Iodine) wash3->oxidation wash4 Wash (Acetonitrile) oxidation->wash4 next_cycle Repeat for next nucleotide wash4->next_cycle If sequence not complete end_synthesis Cleavage and Deprotection wash4->end_synthesis If sequence complete next_cycle->detritylation

Automated solid-phase synthesis cycle for m6A-containing DNA.
Protocol 2: Cleavage and Deprotection

Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone need to be removed.

1. Reagents and Materials:

  • Cleavage and Deprotection Solution: A 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA).[10]

  • Screw-cap vials

  • Nuclease-free water

  • Vacuum concentrator

2. Procedure:

  • Transfer the solid support containing the synthesized oligonucleotide from the synthesis column into a screw-cap vial.

  • Add the AMA solution to the vial, ensuring that the solid support is completely submerged.

  • For rapid deprotection, incubate the vial at 65 °C for 10–15 minutes.[10] Alternatively, the incubation can be performed at room temperature for 2 hours.

  • Allow the vial to cool to room temperature.

  • Carefully transfer the supernatant, which contains the cleaved and deprotected oligonucleotide, to a new, clean tube.

  • Wash the solid support with a small volume of nuclease-free water and combine this wash with the supernatant.

  • Dry the combined oligonucleotide solution using a vacuum concentrator.

The resulting crude oligonucleotide is now ready for purification.

Protocol 3: Purification of m6A-Containing DNA

High-performance liquid chromatography (HPLC) is the preferred method for purifying synthetic oligonucleotides, as it provides a high degree of purity. Reversed-phase HPLC is commonly employed for this purpose.[11]

1. Equipment and Reagents:

  • HPLC System: Equipped with a UV detector.

  • Column: A C18 reversed-phase HPLC column.[11]

  • Mobile Phase:

    • Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0.

    • Buffer B: 0.1 M TEAA in 50% acetonitrile.

  • Desalting column or ethanol for precipitation.

2. Procedure:

  • Resuspend the dried crude oligonucleotide in Buffer A.

  • Inject the sample onto the HPLC system.

  • Elute the oligonucleotide using a gradient of Buffer B. A typical gradient is 5–65% Buffer B over 30 minutes at a flow rate of 1 mL/min. The optimal gradient may need to be adjusted based on the length and sequence of the oligonucleotide.

  • Monitor the elution profile at a wavelength of 260 nm.

  • Collect the fractions corresponding to the main peak, which represents the full-length, purified product.

  • Combine the collected fractions and dry them completely using a vacuum concentrator.

3. Desalting:

Following purification, the TEAA salt must be removed. This can be achieved using a commercial desalting column according to the manufacturer's instructions or through standard ethanol precipitation.

G Post-Synthesis Workflow: Deprotection and Purification cluster_1 Processing of Synthesized Oligonucleotide start_process Completed Synthesis on Solid Support cleavage_deprotection 1. Cleavage and Deprotection (AMA solution, 65°C) start_process->cleavage_deprotection drying1 2. Drying (Vacuum Concentrator) cleavage_deprotection->drying1 crude_oligo Crude m6A-DNA Oligonucleotide drying1->crude_oligo hplc 3. RP-HPLC Purification (C18 column, TEAA/Acetonitrile gradient) crude_oligo->hplc fraction_collection 4. Fraction Collection (Collect main peak) hplc->fraction_collection drying2 5. Drying (Vacuum Concentrator) fraction_collection->drying2 desalting 6. Desalting (Remove TEAA salts) drying2->desalting final_product Purified m6A-DNA Oligonucleotide desalting->final_product G Biological Pathway of m6A Regulation cluster_2 Dynamic Regulation of m6A in Nucleic Acids unmodified_dna Unmodified DNA/RNA (Adenosine) writer Writers (e.g., METTL3/14) unmodified_dna->writer Methylation modified_dna m6A-Modified DNA/RNA eraser Erasers (e.g., ALKBH5, FTO) modified_dna->eraser Demethylation reader Readers (e.g., YTH Domain Proteins) modified_dna->reader Recognition writer->modified_dna eraser->unmodified_dna biological_effects Biological Effects (Transcription, Stability, etc.) reader->biological_effects

References

Application Note & Protocol: Purification of m6A-Containing Oligonucleotides by Ion-Pair Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA and plays a crucial role in various biological processes, including RNA splicing, stability, and translation. The growing interest in the therapeutic potential of m6A-modified oligonucleotides necessitates robust methods for their purification. Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a powerful and widely used technique for the purification of synthetic oligonucleotides.[1][2][3][4] This method offers high resolution, allowing for the separation of the full-length m6A-containing oligonucleotide from contaminants such as truncated sequences (e.g., n-1, n-2), and failure sequences from the synthesis process.[1][4][5]

This application note provides a detailed protocol for the purification of oligonucleotides containing m6A using IP-RP-HPLC. The methodology leverages the separation of molecules based on hydrophobicity, where an ion-pairing agent in the mobile phase interacts with the anionic phosphate backbone of the oligonucleotide, forming a neutral, more hydrophobic complex that can be retained and resolved on a reversed-phase column.[3][6]

Principle of Separation

In IP-RP-HPLC, the stationary phase is nonpolar (e.g., C8 or C18), while the mobile phase is polar. An ion-pairing agent, typically a bulky alkylamine like triethylamine (TEA), is added to the mobile phase.[7] This agent forms an ion pair with the negatively charged phosphate groups of the oligonucleotide, increasing its hydrophobicity and enabling its retention on the stationary phase. Elution is achieved by increasing the concentration of an organic solvent, such as acetonitrile, in the mobile phase, which disrupts the hydrophobic interactions and releases the oligonucleotide from the column. The presence of the m6A modification slightly increases the hydrophobicity of the oligonucleotide compared to its unmodified counterpart, which can be a factor in optimizing the separation gradient.

Experimental Workflow

The overall workflow for the purification of m6A-containing oligonucleotides by IP-RP-HPLC is depicted below.

workflow cluster_prep Sample Preparation cluster_hplc IP-RP-HPLC Purification cluster_post Post-Purification Processing cluster_analysis Quality Control crude_oligo Crude m6A-Oligonucleotide (Post-Synthesis) dissolve Dissolve in Nuclease-Free Water crude_oligo->dissolve hplc_system HPLC System with RP Column (C8/C18) dissolve->hplc_system Inject Sample gradient Run Optimized Acetonitrile Gradient with Ion-Pairing Buffer hplc_system->gradient detection UV Detection (260 nm) gradient->detection fractionation Collect Fractions Containing the Purified Product detection->fractionation pooling Pool High-Purity Fractions fractionation->pooling desalting Desalting (e.g., Gel Filtration) pooling->desalting lyophilization Lyophilization desalting->lyophilization analytical_hplc Analytical HPLC for Purity Check lyophilization->analytical_hplc mass_spec Mass Spectrometry for Identity Confirmation (LC-MS) lyophilization->mass_spec

Caption: Workflow for the purification and analysis of m6A-containing oligonucleotides.

Materials and Reagents

  • Crude m6A-containing oligonucleotide

  • Nuclease-free water

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in nuclease-free water, pH 7.5

  • Mobile Phase B: 0.1 M Triethylammonium acetate (TEAA) in 50:50 acetonitrile/nuclease-free water, pH 7.5

  • Alternatively, for MS compatibility, hexafluoroisopropanol (HFIP) and an amine like triethylamine (TEA) can be used as the ion-pairing agent.[7]

  • HPLC-grade acetonitrile

  • HPLC-grade triethylamine

  • HPLC-grade acetic acid

  • 0.22 µm membrane filters

Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler or manual injector

    • Column oven

    • UV-Vis detector

  • Reversed-phase HPLC column (e.g., C8 or C18, 5 µm particle size, 100-300 Å pore size)

  • Fraction collector

  • Vortex mixer

  • Centrifuge

  • Lyophilizer (freeze-dryer)

  • Analytical balance

Detailed Experimental Protocol

1. Preparation of Mobile Phases

  • Mobile Phase A (0.1 M TEAA, pH 7.5):

    • Add approximately 900 mL of nuclease-free water to a 1 L glass bottle.

    • Add the required amount of triethylamine and acetic acid to achieve a 0.1 M concentration.

    • Adjust the pH to 7.5 with acetic acid.

    • Bring the final volume to 1 L with nuclease-free water.

    • Filter through a 0.22 µm membrane filter and degas.

  • Mobile Phase B (0.1 M TEAA in 50% Acetonitrile, pH 7.5):

    • Mix 500 mL of Mobile Phase A with 500 mL of HPLC-grade acetonitrile.

    • Filter through a 0.22 µm membrane filter and degas.

2. Sample Preparation

  • Dissolve the crude m6A-containing oligonucleotide in nuclease-free water to a suitable concentration (e.g., 10-20 mg/mL).

  • Vortex thoroughly to ensure complete dissolution.

  • If necessary, centrifuge the sample to pellet any insoluble material and transfer the supernatant to a new tube.

3. HPLC Purification

  • Equilibrate the HPLC system and the column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A at a constant flow rate.

  • Set the column oven temperature. An elevated temperature (e.g., 50-60°C) can improve peak shape and resolution by reducing secondary structures.[7]

  • Set the UV detector to monitor the absorbance at 260 nm.

  • Inject the prepared oligonucleotide sample onto the column.

  • Run a linear gradient of increasing Mobile Phase B concentration to elute the oligonucleotide. The gradient should be optimized based on the length and sequence of the oligonucleotide. A shallow gradient is often required for good resolution.[7]

  • Collect fractions corresponding to the major peak, which represents the full-length m6A-containing oligonucleotide.

4. Post-Purification Processing

  • Analyze the collected fractions by analytical HPLC to assess their purity.

  • Pool the fractions that meet the desired purity level.

  • Remove the ion-pairing agent and organic solvent. This can be achieved by desalting using a size-exclusion chromatography column (e.g., NAP-10 or NAP-25) or by repeated lyophilization if the buffer is volatile.

  • Lyophilize the desalted, pooled sample to obtain a dry, purified m6A-containing oligonucleotide.

5. Quality Control

  • Purity Assessment: Re-dissolve a small amount of the final product in nuclease-free water and analyze it by analytical IP-RP-HPLC to confirm its purity.

  • Identity Confirmation: Confirm the molecular weight of the purified oligonucleotide using mass spectrometry (e.g., LC-ESI-MS) to ensure the presence of the m6A modification.

Data Presentation: HPLC Parameters and Performance

The following table summarizes typical starting parameters for the purification of a 20-mer m6A-containing oligonucleotide. These parameters should be optimized for specific sequences and lengths.

ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 150 mm, 5 µmC18, 10 x 250 mm, 10 µm
Mobile Phase A 0.1 M TEAA in Water, pH 7.50.1 M TEAA in Water, pH 7.5
Mobile Phase B 0.1 M TEAA in 50% Acetonitrile0.1 M TEAA in 50% Acetonitrile
Flow Rate 1.0 mL/min4.0 mL/min
Column Temperature 50°C50°C
Detection Wavelength 260 nm260 nm
Injection Volume 10-50 µL0.5-2.0 mL
Gradient (Example) 10-30% B over 20 min10-30% B over 20 min
Expected Purity >95%>95%
Expected Recovery N/A50-70%

Troubleshooting

  • Poor Resolution:

    • Optimize the gradient by making it shallower.

    • Increase the column temperature to denature secondary structures.

    • Try a different ion-pairing agent or a column with a different chemistry (e.g., C8).

  • Broad Peaks:

    • Ensure the column is properly packed and not degraded.

    • Decrease the flow rate.[7]

    • Check for sample overload on the column.

  • Low Recovery:

    • Ensure the oligonucleotide is fully dissolved before injection.

    • Check for losses during the desalting and lyophilization steps.

    • Consider using bio-inert column hardware to minimize non-specific adsorption.

Conclusion

Ion-pair reversed-phase HPLC is a highly effective method for the purification of oligonucleotides containing m6A modifications. By carefully optimizing the mobile phase composition, gradient, and temperature, it is possible to achieve high purity and good recovery of the desired product. The protocol described herein provides a robust starting point for researchers and drug developers working with m6A-modified oligonucleotides, ensuring the quality and integrity of their materials for downstream applications.

References

Applications of N6-methyladenosine (m6A)-Modified Oligonucleotides in CRISPR Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

The advent of CRISPR-Cas technology has revolutionized the field of genome and epigenome editing. A significant area of advancement lies in the precise manipulation of N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic messenger RNA (mRNA). This modification plays a critical role in various aspects of RNA metabolism, including splicing, nuclear export, stability, and translation. The ability to study and control m6A at specific RNA sites has been made possible by integrating m6A-modifying enzymes with CRISPR-Cas systems. Furthermore, the direct use of chemically synthesized oligonucleotides containing m6A is an emerging area of investigation, offering novel ways to modulate CRISPR activity.

Targeted Epigenome Editing with CRISPR-m6A Machinery

The primary application of m6A in CRISPR studies involves the targeted deposition, removal, or recognition of this epigenetic mark on specific RNA transcripts. This is achieved by fusing the catalytically inactive Cas protein (dCas9 or dCas13) to m6A "writer," "eraser," or "reader" proteins.

  • m6A "Writers" for Targeted Methylation: By fusing dCas13 to the METTL3 methyltransferase, researchers can site-specifically install m6A marks on target RNAs.[1][2] This allows for the investigation of the direct consequences of methylation at a particular site, such as its effect on mRNA stability or translation. For instance, targeted m6A methylation of the FOXM1 transcript has been shown to decrease its mRNA levels.[2]

  • m6A "Erasers" for Targeted Demethylation: Conversely, fusing dCas9 or dCas13 to the demethylases ALKBH5 or FTO enables the removal of m6A marks from specific transcripts.[2][3] This "eraser" system can be used to study the function of endogenous m6A modifications. For example, the targeted demethylation of MYC mRNA has been shown to downregulate its expression.[2]

  • m6A "Readers" for Functional Analysis: Fusing dCas13b to m6A reader proteins, such as those from the YTH domain family (YTHDF1, YTHDF2), allows for the targeted recruitment of these readers to specific mRNAs. This can elucidate the downstream effects of m6A recognition. For example, targeting YTHDF2 to a transcript can lead to its degradation, while targeting YTHDF1 can enhance its translation.[4][5]

Modulating CRISPR-Cas Activity with m6A-Modified Guide RNAs

A more direct application involves the incorporation of m6A modifications into the guide RNA (gRNA) itself. This approach can influence the activity and specificity of the CRISPR-Cas system.

  • Impact on Cas9 Activity: Studies have shown that the position and number of m6A modifications within the trans-activating CRISPR RNA (tracrRNA) can impact the DNA cleavage activity of Cas9. N6-methylation of all 29 adenosines in the tracrRNA resulted in a significantly lower cleavage efficiency compared to the unmodified tracrRNA.[1] However, when m6A modifications are restricted to the tail part of the tracrRNA (stem loops 2 and 3), the Cas9-mediated DNA cleavage activity is retained.[1]

  • Influence on Cas12a Activity: In the CRISPR-Cas12a system, m6A modifications in the guide region of the CRISPR RNA (crRNA) have been shown to have a minimal impact on RNA-DNA duplex stability.[3] This suggests that m6A-modified crRNAs can be used with Cas12a without significantly compromising its nuclease performance.[3]

Potential for m6A-Modified DNA Donors in Homology-Directed Repair (HDR)

While the use of m6A-modified DNA donor templates for HDR is a nascent area of research, the known role of m6A in the DNA damage response (DDR) suggests potential applications. m6A modification has been observed at sites of DNA damage and is implicated in the recruitment of DNA repair machinery.[6][7] It is plausible that incorporating m6A into donor DNA templates could influence their stability, nuclear localization, or interaction with HDR pathway components, potentially enhancing the efficiency of precise gene editing. However, direct experimental evidence for this application is currently limited.

II. Quantitative Data

The following tables summarize quantitative data from studies on CRISPR-based m6A editing and the effects of m6A-modified guide RNAs.

Table 1: Efficiency of CRISPR-dCas Mediated m6A Editing

CRISPR-EditorTarget Gene/SiteEffectQuantitative ChangeCell TypeReference
dCasRx-METTL3FOXM1 (A3488)m6A InstallationDecrease in mRNA levelsGSC 3565[2]
dCasRx-ALKBH5MYC (A5553)m6A RemovalDownregulation of mRNA levelsGSC 3565[2]
ALKBH5-dCas9Malat1 (A2577)m6A RemovalSignificant reduction in m6A levelsHeLa[3]
FTO-dCas9Malat1 (A2577)m6A RemovalSignificant reduction in m6A levelsHeLa[3]
dCas13b-M3M14nesGAPDH (A690)m6A InstallationSubstantial increase in m6A methylationHEK293T[1]
TDE-editor (dCas13Rx-GhALKBH10)GhECA1m6A Removal23.2% - 75.7% reduction in m6A levelsCotton[8]
TME-editor (dCas13Rx-GhMTA)GhDi19m6A Installation3.07- to 8.93-fold increase in transcript levelsCotton[8]
Light-inducible dCas13 editorACTB (A1216)m6A InstallationIncrease from 0.07 to 0.48 fmol of m6AHEK293T[9]

Table 2: Effect of m6A Modification in Guide RNA on CRISPR-Cas Activity

CRISPR SystemModified ComponentModification DetailsEffect on ActivityQuantitative ChangeReference
Cas9tracrRNAN6-methylation of all 29 adenosinesReduced DNA cleavageSignificantly lower efficiency than unmodified[1]
Cas9tracrRNAm6A in stem loops 2 and 3Activity retainedSimilar efficiency to unmodified[1]
Cas12acrRNATwo m6A modifications in PAM-distal regionMinimal impactNot significantly different from unmodified[3]

III. Experimental Protocols

Protocol 1: Targeted RNA Methylation using CRISPR-dCas13-METTL3

This protocol describes the targeted installation of an m6A mark on a specific RNA transcript using a dCas13-METTL3 fusion protein.

1. Materials:

  • Expression vector for dCas13-METTL3 fusion protein (e.g., dCasRx-METTL3).[2]

  • Expression vector for single guide RNA (sgRNA) targeting the RNA of interest.

  • Mammalian cell line (e.g., HEK293T).

  • Cell culture medium and reagents.

  • Transfection reagent (e.g., Lipofectamine 2000).

  • RNA extraction kit.

  • Reagents for MeRIP-qPCR (see Protocol 2).

2. Procedure:

  • sgRNA Design: Design an sgRNA complementary to the target region of the RNA of interest. The sgRNA should be cloned into an appropriate expression vector.

  • Cell Culture: Culture the mammalian cells to be used in the experiment to ~70-80% confluency.

  • Transfection: Co-transfect the cells with the dCas13-METTL3 expression vector and the sgRNA expression vector using a suitable transfection reagent, following the manufacturer's instructions. Include appropriate controls, such as a non-targeting sgRNA and a catalytically inactive dCas13-METTL3 mutant.

  • Incubation: Incubate the cells for 48-72 hours post-transfection to allow for expression of the CRISPR components and targeted methylation.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit.

  • Analysis of m6A Levels: Proceed to MeRIP-qPCR (Protocol 2) to quantify the change in m6A levels at the target site.

Protocol 2: Methylated RNA Immunoprecipitation followed by qPCR (MeRIP-qPCR)

This protocol is for the quantification of m6A levels at a specific RNA site following a targeted editing experiment.

1. Materials:

  • Total RNA from experimental and control cells.

  • RNA fragmentation buffer.

  • Anti-m6A antibody.

  • Protein A/G magnetic beads.

  • IP buffer (e.g., 10 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40).

  • Elution buffer (e.g., containing a high concentration of free m6A nucleosides).

  • RNA purification kit.

  • Reverse transcription reagents.

  • qPCR master mix and primers specific to the target RNA region.

2. Procedure:

  • RNA Fragmentation: Fragment the total RNA to an average size of ~100-200 nucleotides by incubating with RNA fragmentation buffer.

  • Immunoprecipitation:

    • Incubate the fragmented RNA with an anti-m6A antibody in IP buffer. A portion of the fragmented RNA should be set aside as an "input" control.

    • Add Protein A/G magnetic beads to the RNA-antibody mixture and incubate to capture the antibody-RNA complexes.

    • Wash the beads several times with IP buffer to remove non-specific binding.

  • Elution: Elute the m6A-containing RNA fragments from the beads using elution buffer.

  • RNA Purification: Purify the eluted RNA and the input RNA using an RNA purification kit.

  • Reverse Transcription and qPCR:

    • Perform reverse transcription on the eluted RNA and the input RNA to generate cDNA.

    • Perform qPCR using primers that flank the target site.

    • Quantify the enrichment of the target region in the m6A-IP fraction relative to the input, normalized to a control gene.

IV. Visualizations

Signaling Pathways and Experimental Workflows

m6A_pathway cluster_writers m6A Writers cluster_erasers m6A Erasers cluster_readers m6A Readers METTL3_14 METTL3/14 Complex m6A_RNA m6A-Modified RNA METTL3_14->m6A_RNA ALKBH5_FTO ALKBH5 / FTO Unmodified_RNA Unmodified RNA (A) ALKBH5_FTO->Unmodified_RNA YTHDF1 YTHDF1 Translation Translation ↑ YTHDF1->Translation YTHDF2 YTHDF2 Degradation Degradation ↑ YTHDF2->Degradation YTHDC1 YTHDC1 Splicing_Export Splicing / Export YTHDC1->Splicing_Export Unmodified_RNA->METTL3_14 Methylation m6A_RNA->ALKBH5_FTO Demethylation m6A_RNA->YTHDF1 m6A_RNA->YTHDF2 m6A_RNA->YTHDC1 crispr_m6a_editing_workflow cluster_design 1. Design & Construction cluster_delivery 2. Delivery cluster_editing 3. Targeted Editing cluster_analysis 4. Analysis sgRNA_design sgRNA Design & Cloning transfection Co-transfection into Mammalian Cells sgRNA_design->transfection dCas_fusion_construct dCas-Effector (Writer/Eraser/Reader) Construct dCas_fusion_construct->transfection complex_formation dCas-Effector-sgRNA Complex Formation transfection->complex_formation rna_targeting Target RNA Binding complex_formation->rna_targeting m6a_modulation m6A Installation/ Removal/Recognition rna_targeting->m6a_modulation rna_extraction Total RNA Extraction m6a_modulation->rna_extraction merip_qpcr MeRIP-qPCR for m6A Quantification rna_extraction->merip_qpcr phenotype_analysis Functional Analysis (e.g., RT-qPCR, Western Blot) rna_extraction->phenotype_analysis m6a_gRNA_logic cluster_components CRISPR-Cas9 Components Cas9 Cas9 Protein RNP_complex Ribonucleoprotein (RNP) Complex Cas9->RNP_complex m6A_tracrRNA m6A-modified tracrRNA m6A_tracrRNA->RNP_complex Altered_activity Altered Activity m6A_tracrRNA->Altered_activity Positional Effect crRNA crRNA crRNA->RNP_complex DNA_binding Target DNA Binding RNP_complex->DNA_binding DNA_cleavage DNA Cleavage DNA_binding->DNA_cleavage Altered_activity->DNA_cleavage

References

Application Notes and Protocols for Synthesis of N6-methyladenosine (m6A) Probes for Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a critical role in the regulation of gene expression. This dynamic and reversible modification is installed by "writer" enzymes, removed by "erasers," and recognized by "reader" proteins, which mediate the downstream effects of m6A on mRNA metabolism, including splicing, nuclear export, stability, and translation.[1][2] The identification of m6A reader proteins is crucial for understanding the functional significance of this modification and for the development of novel therapeutics targeting the m6A pathway.

RNA pull-down assays using chemically synthesized, biotinylated probes containing m6A are a powerful tool for the discovery and characterization of m6A reader proteins.[1][3] These application notes provide detailed protocols for the synthesis of m6A-containing RNA probes and their application in pull-down assays coupled with mass spectrometry for the identification of interacting proteins.

Data Presentation

Table 1: Representative Yields of Solid-Phase Synthesis of m6A-Containing RNA Oligonucleotides
RNA Sequence (m6A position underlined)Length (nt)Synthesis Scale (µmol)Final Yield (ODU)Overall Yield (%)Reference
5'-GGCACU-3'61.02525Custom Synthesis
5'-UUAGCCU-3'71.02828Custom Synthesis
5'-GGACUUAGC-3'90.21050Custom Synthesis
5'-CUUAUUCUAGGU-3'121.04545[4]
5'-AUGGACUCCG-3'100.2840Custom Synthesis

Yields are highly dependent on the sequence, length, and purification method.

Table 2: Comparison of 3'-End Biotinylation Efficiency of Synthetic RNA
Biotinylation MethodRNA Length (nt)Labeling Efficiency (%)Reference
T4 RNA Ligase with Biotinylated Cytidine (Bis)phosphate21≥ 75%[5]
T4 RNA Ligase with Biotinylated Cytidine (Bis)phosphate45≥ 75%[5]
Poly(A) Polymerase with N6-biotin-ATP22~95%[3][6]
Splint-dependent Ligation with T4 DNA Ligase22>90%[3][6]
φ29 DNA Polymerase Fill-in Reaction with Biotin-dUTP22~95%[3][6]
Table 3: Quantitative Proteomics Data of m6A Reader Protein Enrichment
Identified ProteinGene NameFunctionFold Enrichment (m6A vs. A)p-valueReference
YTH Domain Family 2YTHDF2m6A Reader, promotes mRNA decay4.2< 0.01SILAC Proteomics
YTH Domain Family 1YTHDF1m6A Reader, promotes translation3.8< 0.01SILAC Proteomics
YTH Domain Containing 1YTHDC1m6A Reader, nuclear export3.5< 0.01SILAC Proteomics
Insulin-like growth factor 2 mRNA-binding protein 3IGF2BP3m6A Reader, enhances mRNA stability2.9< 0.05[7]
Heterogeneous nuclear ribonucleoprotein CHNRNPCIndirect m6A Reader2.5< 0.05[8]
Heterogeneous nuclear ribonucleoprotein GHNRNPGIndirect m6A Reader2.2< 0.05[8]

Fold enrichment values are representative and can vary depending on the cell type, RNA bait sequence, and experimental conditions.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of N6-methyladenosine Containing RNA Oligonucleotides

This protocol outlines the automated solid-phase synthesis of RNA oligonucleotides containing m6A using phosphoramidite chemistry.

Materials:

  • N6-Methyl-A-CE Phosphoramidite

  • Standard A, C, G, U RNA phosphoramidites

  • Controlled Pore Glass (CPG) solid support

  • Activator (e.g., 5-(Ethylthio)-1H-tetrazole)

  • Oxidizing solution (Iodine/water/pyridine)

  • Capping reagents (Acetic anhydride and N-methylimidazole)

  • Deblocking solution (e.g., AMA - Ammonium hydroxide/40% methylamine 1:1)

  • Anhydrous acetonitrile

  • Automated DNA/RNA synthesizer

Procedure:

  • Synthesizer Setup: Program the RNA synthesizer with the desired sequence, specifying the position for the incorporation of the N6-Methyl-A-CE Phosphoramidite.

  • Synthesis Cycle: The automated synthesis proceeds through a series of iterative cycles for each nucleotide addition:

    • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group.

    • Coupling: Activation of the phosphoramidite and coupling to the 5'-hydroxyl group of the growing RNA chain.

    • Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

  • Cleavage and Deprotection: Following synthesis, the CPG support is treated with AMA solution to cleave the oligonucleotide from the support and remove the protecting groups from the bases and phosphates.

  • Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product.

  • Quantification: The concentration of the purified oligonucleotide is determined by measuring its absorbance at 260 nm.

Protocol 2: 3'-End Biotinylation of Synthetic m6A-RNA Probes

This protocol describes the enzymatic biotinylation of the 3'-end of a synthetic RNA probe using T4 RNA ligase.

Materials:

  • Purified m6A-containing RNA oligonucleotide

  • Pierce™ RNA 3' End Biotinylation Kit or equivalent components:

    • T4 RNA Ligase and reaction buffer

    • Biotinylated Cytidine (Bis)phosphate

    • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following on ice:

    • Purified m6A-RNA (50 pmol)

    • 10X T4 RNA Ligase Reaction Buffer

    • Biotinylated Cytidine (Bis)phosphate (1 mM)

    • RNase Inhibitor

    • T4 RNA Ligase

    • Nuclease-free water to the final reaction volume.

  • Incubation: Incubate the reaction at 16°C overnight. For some RNAs, incubation at 37°C for 1-2 hours may be sufficient.

  • Purification of Biotinylated Probe: Remove unincorporated biotinylated cytidine by ethanol precipitation or using an appropriate RNA cleanup kit.

  • Quantification and Storage: Resuspend the purified biotinylated probe in nuclease-free water, determine the concentration, and store at -80°C. A labeling efficiency of ≥75% is typically achieved.[5]

Protocol 3: RNA Pull-Down Assay to Identify m6A Reader Proteins

This protocol describes the use of biotinylated m6A-RNA probes to capture and identify interacting proteins from cell lysates.[1]

Materials:

  • Biotinylated m6A-RNA probe and corresponding non-methylated control probe

  • Cell nuclear or cytoplasmic extract

  • Streptavidin-coated magnetic beads

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM KCl, 1.5 mM MgCl2, 0.05% IGEPAL CA-630)

  • Wash buffer (Binding buffer with adjusted salt concentration)

  • Elution buffer (e.g., high-salt buffer or SDS-PAGE loading buffer)

  • SDS-PAGE gels and reagents

  • Mass spectrometer

Procedure:

  • Probe Immobilization:

    • Wash streptavidin magnetic beads with binding buffer.

    • Incubate the beads with the biotinylated m6A-RNA probe or the non-methylated control probe to allow for immobilization.

    • Wash the beads to remove unbound probe.

  • Protein Binding:

    • Incubate the probe-immobilized beads with the cell extract to allow for protein binding. Perform this incubation at 4°C with gentle rotation.

  • Washing:

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads using an appropriate elution buffer. For mass spectrometry analysis, a high-salt elution followed by buffer exchange is often preferred. For direct analysis by SDS-PAGE, elution with SDS-PAGE loading buffer can be used.

  • Protein Identification by Mass Spectrometry:

    • The eluted proteins are typically separated by SDS-PAGE, and the entire lane or specific bands of interest are excised.

    • The proteins in the gel slices are subjected to in-gel digestion (e.g., with trypsin).

    • The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The MS/MS data is searched against a protein database to identify the proteins. Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be employed to determine the relative abundance of proteins binding to the m6A probe versus the control probe.[9]

Visualizations

experimental_workflow cluster_synthesis Probe Synthesis & Biotinylation cluster_pulldown Pull-Down Assay cluster_analysis Protein Identification synthesis Solid-Phase Synthesis of m6A-RNA Oligo purification1 Purification (HPLC/PAGE) synthesis->purification1 biotinylation 3'-End Biotinylation immobilization Immobilize Biotinylated Probe on Streptavidin Beads biotinylation->immobilization purification1->biotinylation incubation Incubate with Cell Lysate immobilization->incubation washing Wash to Remove Non-specific Binders incubation->washing elution Elute Bound Proteins washing->elution sds_page SDS-PAGE elution->sds_page mass_spec LC-MS/MS Analysis sds_page->mass_spec data_analysis Data Analysis & Reader Identification mass_spec->data_analysis

Caption: Experimental workflow for m6A reader protein identification.

m6a_pathway cluster_regulation m6A Regulation cluster_function Downstream Effects writers Writers (e.g., METTL3/14) rna mRNA writers->rna m6a_rna m6A-mRNA erasers Erasers (e.g., FTO, ALKBH5) erasers->m6a_rna rna->m6a_rna Methylation m6a_rna->rna Demethylation readers Readers (e.g., YTHDF1/2, YTHDC1) m6a_rna->readers Recognition splicing Splicing readers->splicing stability Stability readers->stability translation Translation readers->translation export Nuclear Export readers->export

Caption: The m6A signaling pathway.

References

Application Note: Quantitative Analysis of N6-methyladenosine (m6A) in DNA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-methyladenosine (m6A) is a prevalent mRNA modification influencing various aspects of RNA metabolism. Recent studies have also identified m6A in DNA (also referred to as N6-methyldeoxyadenosine or d6A) in various organisms, including mammals. This modification is emerging as a significant epigenetic mark with potential roles in gene regulation, development, and disease. Accurate and sensitive quantification of d6A is crucial for understanding its biological functions and exploring its potential as a biomarker or therapeutic target. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of nucleoside modifications due to its high sensitivity, specificity, and accuracy.[1][2][3][4] This application note provides a detailed protocol for the analysis of d6A in DNA using LC-MS/MS.

Principle

The method involves the enzymatic hydrolysis of genomic DNA into its constituent deoxynucleosides, followed by chromatographic separation using ultra-high performance liquid chromatography (UPLC) and subsequent detection and quantification by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[1][5] The amount of d6A is typically expressed as a ratio relative to the amount of unmodified deoxyadenosine (dA).

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of m6A in DNA is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis DNA_Isolation Genomic DNA Isolation DNA_Quantification DNA Quantification & Purity Check DNA_Isolation->DNA_Quantification Purified gDNA Enzymatic_Hydrolysis Enzymatic Hydrolysis to Deoxynucleosides DNA_Quantification->Enzymatic_Hydrolysis High-quality gDNA LC_Separation UPLC Separation Enzymatic_Hydrolysis->LC_Separation Deoxynucleoside mixture MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Separated Deoxynucleosides Data_Processing Data Processing & Quantification MS_Detection->Data_Processing Raw MS Data Ratio_Calculation d6A/dA Ratio Calculation Data_Processing->Ratio_Calculation Peak Areas

Figure 1: Overall experimental workflow for d6A analysis.

Detailed Protocols

Genomic DNA Isolation and Purification

High-quality genomic DNA (gDNA) is essential for accurate d6A quantification. It is crucial to minimize RNA contamination, as N6-methyladenosine in RNA can interfere with the analysis.

Materials:

  • Cells or tissues of interest

  • DNA isolation kit (e.g., Qiagen DNeasy Blood & Tissue Kit)

  • RNase A

  • Nuclease-free water

  • UV-Vis spectrophotometer (e.g., NanoDrop)

Protocol:

  • Isolate gDNA from your biological sample using a commercial kit according to the manufacturer's instructions.

  • During the lysis step, incorporate an RNase A treatment to remove contaminating RNA.

  • Elute the purified gDNA in nuclease-free water.

  • Assess the quantity and purity of the gDNA using a UV-Vis spectrophotometer. Ensure the A260/A280 ratio is between 1.8 and 2.0 and the A260/A230 ratio is above 2.0.

Enzymatic Hydrolysis of Genomic DNA

Complete digestion of gDNA into individual deoxynucleosides is critical for accurate quantification. A cocktail of enzymes is used to ensure efficient hydrolysis. Commercial kits, such as the Nucleoside Digestion Mix (New England Biolabs), are available and offer a convenient one-step protocol.[6]

Materials:

  • Purified gDNA (1-2 µg)

  • Nucleoside Digestion Mix or a custom enzyme cocktail (Nuclease P1, Benzonase, Alkaline Phosphatase)

  • Reaction buffer

  • Heating block or thermocycler

Protocol (using a commercial mix):

  • In a sterile microcentrifuge tube, combine 1-2 µg of purified gDNA with the recommended volume of reaction buffer and Nucleoside Digestion Mix.

  • Incubate the reaction at 37°C for 1-2 hours. For highly modified DNA, an overnight incubation may be necessary.[6]

  • After incubation, the sample containing the deoxynucleoside mixture is ready for LC-MS/MS analysis. Samples can be stored at -20°C if not analyzed immediately.

digestion_process DNA Genomic DNA Enzyme_Mix Enzyme Cocktail (e.g., Nucleoside Digestion Mix) DNA->Enzyme_Mix Incubation Incubation (37°C, 1-2 hours) Enzyme_Mix->Incubation Deoxynucleosides Mixture of Deoxynucleosides (dA, dG, dC, dT, d6A, etc.) Incubation->Deoxynucleosides

Figure 2: Enzymatic digestion of genomic DNA.

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC system (e.g., Waters Acquity UPLC)

  • Triple quadrupole mass spectrometer (e.g., AB SCIEX QTRAP or similar) with an electrospray ionization (ESI) source.[7]

Chromatographic Conditions:

  • Column: A reversed-phase C18 column or a HILIC column can be used. A common choice is a Waters BEH HILIC column (2.1 × 100 mm, 1.7 µm).[7]

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate with 0.2% acetic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or acetonitrile with 2 mM ammonium acetate and 0.2% acetic acid.

  • Gradient: A gradient elution is typically used to separate the polar nucleosides. The specific gradient will need to be optimized for the chosen column and mobile phases.

  • Flow Rate: 0.2-0.4 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 30-40°C

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The following ion transitions are monitored. These should be optimized for the specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Deoxyadenosine (dA)252.1136.1
N6-methyl-2'-deoxyadenosine (d6A)266.1150.1
Isotope-labeled dA (e.g., [13C5]dA)257.1136.1
Isotope-labeled d6A (e.g., [D3]d6A)269.1153.1

Note: The exact m/z values may vary slightly depending on the instrument calibration.

  • Instrument Parameters: Optimize declustering potential (DP), collision energy (CE), and other source parameters for maximum signal intensity for each analyte.[8]

lc_ms_logic cluster_lc UPLC System cluster_ms Mass Spectrometer Injector Autosampler Column Chromatographic Column Injector->Column Sample Injection ESI_Source ESI Source Column->ESI_Source Eluent Quad1 Q1: Precursor Ion Selection ESI_Source->Quad1 Ionization Quad2 Q2: Collision Cell (CID) Quad1->Quad2 Isolation Quad3 Q3: Product Ion Selection Quad2->Quad3 Fragmentation Detector Detector Quad3->Detector Detection

Figure 3: Logical flow of the LC-MS/MS system.

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for dA and d6A using the instrument's software.

  • Calibration Curve: Prepare a series of standards with known concentrations of dA and d6A to generate a calibration curve. This allows for absolute quantification.

  • Quantification: Calculate the amount of dA and d6A in the sample based on the peak areas and the calibration curve.

  • Ratio Calculation: The level of d6A is typically reported as the ratio of d6A to dA (d6A/dA) or as parts per million (ppm).

    Ratio (%) = (Amount of d6A / Amount of dA) * 100

Quantitative Data Summary

The abundance of d6A in mammalian genomes is generally low, making sensitive detection methods like LC-MS/MS essential.[2] The levels can vary between different cell types, tissues, and disease states. Below is a summary of representative d6A levels found in various studies.

Sample TypeOrganismd6A Level (ppm or d6A/106 dA)Reference
Embryonic Stem CellsMouse~7(Li et al., 2020b)[2]
Developing Trophoblast Stem CellsMouse~120(Li et al., 2020b)[2]
Colorectal Cancer SerumHumanAverage 5.57 ± 1.67 nM(Guo et al., 2021)[7][8]
Gastric Cancer SerumHumanAverage 6.93 ± 1.38 nM(Guo et al., 2021)[7][8]
Healthy Control SerumHumanAverage 4.51 ± 1.08 nM*(Guo et al., 2021)[7][8]

*Note: Data from serum samples represent circulating nucleosides and may not directly reflect genomic DNA methylation levels within tissues. The values are presented in nM concentrations as reported in the study.

Troubleshooting

  • No or low d6A signal: This could be due to incomplete DNA digestion, low abundance of d6A in the sample, or suboptimal LC-MS/MS conditions. Verify digestion efficiency and optimize instrument parameters.

  • High background noise: Ensure high-purity solvents and reagents are used. Contamination from bacterial DNA can also be a source of d6A signal.[2]

  • Poor peak shape: Optimize the chromatographic gradient and ensure the column is in good condition.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of N6-methyladenosine in DNA using LC-MS/MS. This highly sensitive and specific method is crucial for advancing our understanding of the role of this epigenetic modification in health and disease, and for the development of novel diagnostic and therapeutic strategies.

References

Application Notes & Protocols: A Guide to Studying m6A Reader Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to N6-methyladenosine (m6A) Reader Proteins

N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic messenger RNA (mRNA), dynamically regulated by a trio of protein classes: "writers" (methyltransferases like METTL3/14), "erasers" (demethylases such as FTO and ALKBH5), and "readers".[1][2][3] m6A reader proteins are the crucial effectors that recognize and bind to m6A-modified transcripts to mediate their downstream functions. These functions are diverse and fundamental to gene expression, encompassing the regulation of mRNA splicing, nuclear export, stability, and translation.[4][5]

The most well-characterized family of direct m6A readers contains the YT521-B homology (YTH) domain, which forms a hydrophobic pocket to accommodate the methylated adenosine.[2][6] This family includes cytoplasmic proteins like YTHDF1, YTHDF2, and YTHDF3, which primarily influence translation efficiency and mRNA decay, and nuclear proteins like YTHDC1, which is involved in splicing and nuclear export.[1][5][7] Other non-YTH domain proteins, such as those in the IGF2BP and HNRNP families, also act as m6A readers, often through an "m6A-switch" mechanism where the modification alters local RNA structure to facilitate binding.[1][4]

Given their central role in controlling the fate of thousands of transcripts, dysregulation of m6A readers is implicated in numerous human diseases, including cancer, making them critical targets for research and drug development.[2][4] This document provides a guide to the key experimental designs and protocols used to identify and characterize m6A reader proteins and their functions.

Experimental Approaches for Characterizing m6A Readers

The study of m6A reader proteins requires a multi-faceted approach, combining in vitro techniques to characterize direct binding properties and in vivo methods to identify cellular targets and functions. The choice of method depends on the specific research question.

  • In Vitro (Biochemical) Assays: These methods are essential for determining if a protein can directly and specifically bind to m6A-containing RNA and for quantifying the binding affinity and thermodynamics.

    • Electrophoretic Mobility Shift Assay (EMSA): A straightforward technique to detect RNA-protein interactions. A labeled RNA probe (with and without m6A) is incubated with a protein of interest, and the resulting complex is separated on a non-denaturing gel. A "shift" in the migration of the RNA indicates binding.[8][9][10]

    • Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding interaction. ITC directly measures the heat released or absorbed as a protein is titrated into a solution containing the RNA probe, yielding the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[11][12][13][14]

    • Surface Plasmon Resonance (SPR): A label-free method for real-time analysis of binding kinetics.[15][16] An RNA probe is immobilized on a sensor chip, and the protein is flowed over the surface. Changes in the refractive index upon binding are measured, providing association (kon) and dissociation (koff) rates, from which the binding affinity (Kd) is calculated.[17][18]

  • In Vivo (Cellular) Assays: These methods are used to identify the specific RNA transcripts that a reader protein binds to within the cellular context and to understand the functional consequences of this binding.

    • RNA Immunoprecipitation (RIP): This antibody-based technique is used to map RNA-protein interactions in vivo.[19] A specific antibody is used to pull down an RNA-binding protein of interest along with its associated RNAs from a cell lysate. The co-precipitated RNAs are then identified and quantified by RT-qPCR or high-throughput sequencing (RIP-seq).[19]

    • Crosslinking and Immunoprecipitation (CLIP-seq): CLIP-based methods (including PAR-CLIP and iCLIP) provide higher-resolution mapping of binding sites.[20][21] Cells are treated with UV light to covalently crosslink proteins to their bound RNAs. Following immunoprecipitation and stringent washing, the bound RNA fragments are sequenced, often revealing the precise protein binding site at single-nucleotide resolution.[6][21]

Experimental_Workflow start Research Question q1 Does my protein bind m6A-RNA directly? start->q1 q2 What are the RNA targets in the cell? start->q2 invitro In Vitro Binding Assays q1->invitro Yes invivo In Vivo Cellular Assays q2->invivo Yes emsa EMSA (Qualitative) invitro->emsa spr_itc SPR / ITC (Quantitative) invitro->spr_itc rip RIP-qPCR / RIP-Seq (Target Identification) invivo->rip clip CLIP-Seq (High-Resolution Mapping) invivo->clip downstream Functional Studies (e.g., Stability, Translation) rip->downstream clip->downstream

Caption: Decision workflow for studying m6A reader proteins.

Detailed Experimental Protocols

Protocol 1: Electrophoretic Mobility Shift Assay (EMSA)

This protocol is designed to qualitatively assess the binding of a purified recombinant m6A reader protein to a short, m6A-modified RNA oligonucleotide.

A. Materials and Reagents

  • Purified recombinant reader protein of interest

  • Biotin- or fluorophore-labeled RNA probe (20-40 nt) containing a consensus m6A site (e.g., GGACU)

  • Unlabeled m6A-containing RNA (competitor)

  • Unlabeled unmethylated RNA (competitor)

  • 10X EMSA Binding Buffer: 100 mM HEPES (pH 7.5), 500 mM KCl, 10 mM DTT, 10 mM MgCl₂, 50% Glycerol

  • Nuclease-free water

  • RNase Inhibitor

  • TBE Buffer (Tris/Borate/EDTA)

  • 6% Native Polyacrylamide Gel

  • Loading Dye (e.g., 6X Orange G)

B. Procedure

  • Probe Preparation: Dilute the labeled RNA probe to a working concentration of 20 nM in nuclease-free water.

  • Binding Reaction Setup: In separate PCR tubes on ice, assemble the following reactions (10 µL total volume):

    • Negative Control (Probe Only): 1 µL 10X Binding Buffer, 1 µL Labeled Probe (20 nM), 8 µL Nuclease-free water.

    • Binding Reaction: 1 µL 10X Binding Buffer, 1 µL Labeled Probe (20 nM), X µL Purified Protein (titrate concentrations, e.g., 50-500 nM), 1 µL RNase Inhibitor, Nuclease-free water to 10 µL.

    • Competition Assay (Specificity): 1 µL 10X Binding Buffer, 1 µL Labeled Probe (20 nM), X µL Purified Protein, 1 µL Unlabeled Competitor RNA (2 µM, 100x excess), 1 µL RNase Inhibitor, Nuclease-free water to 10 µL. Run separate reactions for m6A and unmethylated competitors.

  • Incubation: Incubate all reactions at room temperature for 30 minutes.[10][22]

  • Gel Electrophoresis:

    • Pre-run the 6% native polyacrylamide gel in 0.5X TBE buffer for 30 minutes at 100V.

    • Add 2 µL of loading dye to each reaction.

    • Load the samples onto the gel.

    • Run the gel at 100V for 60-90 minutes in a cold room or on ice. The free probe should migrate close to the bottom of the gel.[10]

  • Detection:

    • Transfer the RNA from the gel to a nylon membrane (for biotin-labeled probes) and detect using a chemiluminescent substrate kit.

    • Alternatively, image the gel directly using a suitable imager for fluorescent probes.

C. Expected Results

  • The labeled probe alone should appear as a fast-migrating band.

  • In the presence of the reader protein, a second, slower-migrating band (the RNA-protein complex) should appear.

  • The intensity of this "shifted" band should decrease significantly in the presence of the unlabeled m6A competitor but should be largely unaffected by the unmethylated competitor, demonstrating specific binding to m6A.

Protocol 2: RNA Immunoprecipitation followed by qPCR (RIP-qPCR)

This protocol describes the immunoprecipitation of an endogenous m6A reader protein from cultured mammalian cells to identify and quantify its association with a specific target mRNA.

A. Materials and Reagents

  • Cultured mammalian cells (~2x10⁷ cells per IP)

  • Antibody specific to the m6A reader protein of interest

  • Isotype-matched IgG (negative control)

  • Protein A/G magnetic beads

  • RIP Lysis Buffer: 150 mM KCl, 25 mM Tris-HCl (pH 7.4), 5 mM EDTA, 0.5% NP-40, 1 mM DTT, supplemented with protease and RNase inhibitors.

  • High-Salt Wash Buffer: 500 mM NaCl, 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1% NP-40.

  • Proteinase K Buffer: 100 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10 mM EDTA.

  • Proteinase K

  • Phenol:Chloroform:Isoamyl Alcohol

  • RNA purification kit (e.g., column-based)

  • Reverse transcription kit and qPCR reagents

  • Primers for target mRNA and a negative control mRNA

B. Procedure

  • Cell Lysis:

    • Harvest ~2x10⁷ cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in 1 mL of ice-cold RIP Lysis Buffer.

    • Incubate on ice for 15 minutes, vortexing briefly every 5 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (cytoplasmic lysate) to a new tube.

  • Immunoprecipitation:

    • Set aside 10% of the lysate as "Input" and store at -80°C.

    • To the remaining lysate, add 5 µg of the specific antibody or the control IgG.

    • Incubate with gentle rotation for 4 hours to overnight at 4°C.

    • Add 40 µL of pre-washed Protein A/G magnetic beads and incubate for another 1 hour at 4°C.[19]

  • Washing:

    • Pellet the beads on a magnetic stand and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold RIP Lysis Buffer, followed by two washes with 1 mL of High-Salt Wash Buffer.

  • RNA Elution and Purification:

    • Resuspend the beads in 150 µL of Proteinase K Buffer and add 10 µL of Proteinase K.

    • Incubate at 55°C for 30 minutes with shaking to digest the protein.

    • Purify the RNA from the supernatant (and from the thawed "Input" sample) using a phenol:chloroform extraction followed by ethanol precipitation or a suitable RNA purification kit.

  • Analysis by RT-qPCR:

    • Elute the purified RNA in 20 µL of nuclease-free water.[19]

    • Synthesize cDNA from an equal amount of RNA from each IP and Input sample.

    • Perform qPCR using primers for your target gene and a negative control gene (one not expected to bind the reader).

    • Calculate the fold enrichment of the target RNA in the specific IP relative to the IgG control, normalized to the input.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Binding Affinity of Reader Protein YTHDFX

RNA Probe Sequence (5'-3') Modification Method Dissociation Constant (Kd)
GGCA CU None SPR > 10 µM
GGC(m6A )CU m6A SPR 250 nM
GGCA CU None ITC No significant binding

| GGC(m6A )CU | m6A | ITC | 280 nM |

Table 1 demonstrates a clear preference of YTHDFX for m6A-modified RNA, with binding affinities in the nanomolar range as determined by two independent methods.

Table 2: RIP-qPCR Analysis of YTHDFX Target mRNA Enrichment

Target Gene Antibody % Input (Mean ± SD) Fold Enrichment (vs. IgG) p-value
MYC Anti-YTHDFX 4.5 ± 0.6 15.0 < 0.001
MYC Control IgG 0.3 ± 0.1 1.0 -
GAPDH Anti-YTHDFX 0.4 ± 0.2 1.3 > 0.05

| GAPDH | Control IgG | 0.3 ± 0.1 | 1.0 | - |

Table 2 shows that the MYC mRNA is significantly enriched in the YTHDFX immunoprecipitation compared to the IgG control, while the housekeeping gene GAPDH is not. This indicates that MYC is a specific cellular target of the YTHDFX reader protein.

Signaling Pathway and Functional Consequences

m6A readers are central to post-transcriptional gene regulation. For instance, the YTHDF family of proteins directly impacts the fate of target mRNAs in the cytoplasm. YTHDF2 is known to recruit the CCR4-NOT deadenylase complex to m6A-modified transcripts, promoting their degradation.[4][23] In contrast, YTHDF1 can promote the translation of its target mRNAs by interacting with translation initiation factors.[2][5]

m6A_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm writers METTL3/14 (Writers) mrna_mod mRNA (m6A) writers->mrna_mod m6A methylation mrna_unmod pre-mRNA (A) mrna_unmod->writers reader_nuc YTHDC1 (Reader) mrna_mod->reader_nuc reader_c1 YTHDF1 (Reader) mrna_mod->reader_c1 reader_c2 YTHDF2 (Reader) mrna_mod->reader_c2 splicing Splicing / Export reader_nuc->splicing translation Increased Translation reader_c1->translation decay mRNA Decay reader_c2->decay protein Protein Synthesis translation->protein fragments Degraded Fragments decay->fragments

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Yield with 5'-O-DMT-N6-Me-2'-dA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low coupling yields during oligonucleotide synthesis using 5'-O-DMT-N6-Me-2'-deoxyadenosine (5'-O-DMT-N6-Me-2'-dA).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling efficiency of this compound often lower than that of standard deoxyadenosine (dA) phosphoramidite?

A1: The lower coupling efficiency of this compound is primarily attributed to steric hindrance. The presence of the methyl group on the N6 position of the adenine base creates crowding around the phosphorus center. This steric bulk can impede the nucleophilic attack of the 5'-hydroxyl group of the growing oligonucleotide chain on the activated phosphoramidite, slowing down the coupling reaction and leading to lower efficiency compared to the unmodified dA phosphoramidite.[1]

Q2: What is the recommended coupling time for this compound?

A2: Due to the steric hindrance from the N6-methyl group, a longer coupling time is generally recommended for this compound compared to standard phosphoramidites. While some suppliers suggest that no changes are needed from standard synthesizer protocols[2], a common recommendation for sterically hindered phosphoramidites is to extend the coupling time. For a related modified RNA monomer, N6-Methyl-A-CE Phosphoramidite, a coupling time of 12 minutes is recommended.[3] For 1-Methyladenosine phosphoramidite, a 15-minute coupling time with a more potent activator showed significantly better results than standard conditions.[4] Therefore, a coupling time in the range of 10-15 minutes is a good starting point for optimization.

Q3: Which activator is best suited for coupling this compound?

A3: For sterically hindered phosphoramidites like this compound, more reactive activators are often beneficial. While 1H-Tetrazole can be used, activators like 5-(Benzylthio)-1H-tetrazole (BTT) or 4,5-Dicyanoimidazole (DCI) are generally more effective in promoting the coupling reaction.[4] These activators are more acidic and can more efficiently protonate the phosphoramidite, making it more susceptible to nucleophilic attack. For 1-Methyladenosine phosphoramidite, 0.25M BTT provided significantly higher coupling efficiency than 1H-Tetrazole.[4][5]

Q4: Can the purity of this compound phosphoramidite and other reagents affect the coupling yield?

A4: Absolutely. The purity of all reagents is critical for successful oligonucleotide synthesis. The phosphoramidite itself should be of high purity and free from hydrolysis or oxidation products. Crucially, all solvents and reagents, particularly the acetonitrile used to dissolve the phosphoramidite and the activator, must be anhydrous.[2] Any moisture present will react with the activated phosphoramidite, leading to the formation of the corresponding H-phosphonate and a reduction in the amount of active phosphoramidite available for coupling, thus lowering the yield.[2]

Q5: Are there any known side reactions specific to N6-methyladenosine during oligonucleotide synthesis?

A5: The N6-methyladenosine modification itself is generally stable during the phosphoramidite coupling cycle and standard deprotection conditions. A potential concern with methylated bases is the Dimroth rearrangement, where a 1-methyladenine can rearrange to the more stable N6-methyladenine under basic conditions.[6] Since this compound already possesses the stable N6-methylation, this rearrangement is not a concern for this specific phosphoramidite. However, as with all oligonucleotide synthesis, side reactions like depurination can occur, especially with prolonged exposure to acidic conditions during the detritylation step.[1]

Troubleshooting Guide

Low coupling yield with this compound is a common issue that can often be resolved by systematically evaluating and optimizing the synthesis conditions.

Initial Checks
  • Reagent Quality and Handling:

    • Ensure that the this compound phosphoramidite is fresh and has been stored under the recommended anhydrous conditions.

    • Verify that all solvents, especially acetonitrile, are of high purity and anhydrous (<30 ppm water).

    • Use fresh activator solution.

  • Synthesizer Maintenance:

    • Check for any leaks in the reagent lines of the DNA synthesizer.

    • Ensure that the delivery of all reagents is accurate and unobstructed.

Optimization Strategy

If initial checks do not resolve the issue, a systematic optimization of the coupling protocol is recommended. The following table summarizes key parameters and suggested modifications.

ParameterStandard Condition (for dA)Recommended Starting Point for N6-Me-2'-dAOptimization RangeRationale
Coupling Time 1-2 minutes12 minutes[3]5-20 minutesTo overcome steric hindrance from the N6-methyl group.
Activator 0.25 M DCI or 0.45 M Tetrazole0.25 M BTT[4][5]0.25 - 0.5 M DCI or BTTMore reactive activators enhance the coupling of sterically hindered amidites.
Phosphoramidite Concentration 0.1 M0.1 M0.1 - 0.15 MIncreasing concentration can drive the reaction forward.
Experimental Protocol: Optimizing Coupling Time

This protocol describes a systematic approach to determine the optimal coupling time for this compound.

Objective: To identify the coupling time that yields the highest coupling efficiency for this compound.

Materials:

  • DNA synthesizer

  • Controlled pore glass (CPG) solid support pre-loaded with the initial nucleoside

  • This compound phosphoramidite solution (0.1 M in anhydrous acetonitrile)

  • Standard phosphoramidites (dA, dC, dG, T)

  • Activator solution (e.g., 0.25 M BTT in anhydrous acetonitrile)

  • Standard capping, oxidation, and detritylation reagents

  • Reagents for cleavage and deprotection (e.g., concentrated ammonium hydroxide)

  • HPLC system for analysis

Methodology:

  • Synthesize a short test sequence: A simple sequence such as 5'-T-X-T-3', where X is the position of N6-Me-2'-dA incorporation, is sufficient.

  • Vary the coupling time for N6-Me-2'-dA: Program the synthesizer to use different coupling times for the N6-Me-2'-dA monomer. A suggested range is 2, 5, 10, 15, and 20 minutes. Keep the coupling times for the standard 'T' monomers at the default setting (e.g., 2 minutes).

  • Monitor coupling efficiency (Trityl Cation Assay): If the synthesizer is equipped with a trityl monitor, record the absorbance of the trityl cation released after each coupling step. A stable or only slightly decreased absorbance after the N6-Me-2'-dA coupling compared to the preceding 'T' coupling indicates good efficiency.

  • Cleavage and Deprotection: After synthesis, cleave the oligonucleotides from the solid support and deprotect them using standard procedures.

  • Analysis by HPLC: Analyze the crude product of each synthesis run by reverse-phase HPLC.

  • Data Interpretation: Compare the chromatograms from the different coupling times. The optimal coupling time will correspond to the highest percentage of the full-length product and the lowest percentage of n-1 deletion sequences (in this case, 5'-T-T-3').

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low coupling yield with this compound.

Troubleshooting_Workflow start Low Coupling Yield with This compound check_reagents Check Reagent Quality - Fresh Amidite - Anhydrous Solvents - Fresh Activator start->check_reagents check_synthesizer Check Synthesizer - No Leaks - Correct Delivery start->check_synthesizer extend_coupling_time Extend Coupling Time (e.g., 12-15 min) check_reagents->extend_coupling_time check_synthesizer->extend_coupling_time stronger_activator Use Stronger Activator (e.g., BTT or DCI) extend_coupling_time->stronger_activator increase_concentration Increase Amidite Concentration stronger_activator->increase_concentration evaluate_yield Evaluate Coupling Yield (Trityl Monitoring / HPLC) increase_concentration->evaluate_yield success Problem Resolved evaluate_yield->success Yield Improved further_investigation Further Investigation - Contact Technical Support - Consider Amidite Lot evaluate_yield->further_investigation Yield Still Low

Troubleshooting workflow for low coupling yield.

Signaling Pathway of Phosphoramidite Coupling

The diagram below outlines the chemical steps involved in the phosphoramidite coupling reaction.

Phosphoramidite_Coupling cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Phosphoramidite This compound Phosphoramidite Activation Activation: Protonation of Phosphoramidite Phosphoramidite->Activation Activator Activator (e.g., BTT) Activator->Activation Oligo Growing Oligonucleotide with 5'-OH Coupling Nucleophilic Attack by 5'-OH Oligo->Coupling Activation->Coupling Phosphite_Triester Phosphite Triester Intermediate Coupling->Phosphite_Triester Oxidation Oxidation Phosphite_Triester->Oxidation Phosphate_Triester Stable Phosphate Triester Linkage Oxidation->Phosphate_Triester

Chemical pathway of phosphoramidite coupling.

References

Technical Support Center: Optimizing Deprotection of N6-methyl-dA Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the deprotection of oligonucleotides containing N6-methyladenosine (m6A). Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols to ensure the integrity and purity of your synthetic oligos.

Frequently Asked Questions (FAQs)

Q1: Is the N6-methyladenosine (m6A) modification stable under standard deprotection conditions?

A1: Yes, the m6A modification is generally stable during standard deprotection. The N6-methyl group is not susceptible to cleavage by common basic reagents like ammonium hydroxide or ammonium hydroxide/methylamine (AMA).[1] Therefore, no significant changes to standard deprotection protocols are typically required for oligos containing this modification.[1]

Q2: What are the recommended standard deprotection conditions for oligos containing m6A?

A2: Standard deprotection methods are effective for m6A-containing oligos.[1] These conditions remove protecting groups from the nucleobases and phosphate backbone and cleave the oligonucleotide from its solid support.[1] The two most common methods are:

  • Concentrated Ammonium Hydroxide: Incubation at 55°C for 8-12 hours.[1]

  • Ammonium Hydroxide/Methylamine (AMA): A 1:1 (v/v) mixture that significantly reduces deprotection time to as little as 10 minutes at 65°C.[1][2][3]

Q3: When using AMA for deprotection, are there any special considerations?

A3: Yes. When using AMA, it is critical to use acetyl-protected dC (Ac-dC) instead of the standard benzoyl-protected dC (Bz-dC).[2][3][4][5] Methylamine can cause a transamination side reaction with Bz-dC, converting it to N4-methyl-dC.[3] Using Ac-dC prevents this unwanted modification.[2][3][4]

Q4: Can UltraMILD deprotection conditions be used for m6A-modified oligos?

A4: Yes, UltraMILD conditions, such as 0.05M potassium carbonate in methanol, can be used.[1] This method is recommended for oligos that contain other sensitive modifications in addition to m6A. It requires the use of UltraMILD protecting groups (e.g., Pac-dA, iPr-Pac-dG, Ac-dC) during synthesis.[1]

Q5: How can I confirm that my m6A-containing oligonucleotide is fully deprotected and pure?

A5: A combination of analytical methods is recommended for comprehensive quality control:

  • Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This is the gold standard for assessing purity, capable of separating the full-length product from shorter failure sequences.[6] Incomplete deprotection will appear as additional peaks with different retention times.[1]

  • Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF MS are used to confirm the molecular weight of the final product.[7][8] The presence of remaining protecting groups will result in peaks with higher masses than expected.[7][8]

  • LC-MS: Coupling HPLC with mass spectrometry provides both purity and identity confirmation in a single analysis.[6]

Deprotection Condition Comparison

The choice of deprotection reagent and conditions is a trade-off between speed and compatibility with other sensitive modifications. The table below summarizes the most common protocols.

Deprotection ReagentCompositionTemperatureTimeKey Considerations
Ammonium Hydroxide Concentrated NH₄OH (28-30%)55°C8-17 hoursStandard, reliable method. Ensure vial is tightly sealed.[1]
AMA (UltraFAST) 1:1 (v/v) NH₄OH / 40% Methylamine65°C5-10 minutesVery fast. Requires Ac-dC to prevent cytosine modification.[1][2][4] Not suitable for some dye labels (e.g., fluorescein).[2]
UltraMILD 0.05M K₂CO₃ in MethanolRoom Temp4 hoursFor highly sensitive modifications. Requires UltraMILD phosphoramidites and capping reagents during synthesis.[1][4]

Visualizing the Deprotection & Analysis Workflow

The following diagram illustrates the general process from the completion of synthesis to the final, analyzed oligonucleotide product.

G cluster_synthesis Post-Synthesis cluster_deprotection Deprotection cluster_purification Purification & Analysis Synthesized_Oligo Oligo on Solid Support (Protected) Cleavage Cleavage from Support & Base/Phosphate Deprotection Synthesized_Oligo->Cleavage Add Deprotection Reagent (e.g., AMA) Drying Dry Oligonucleotide Cleavage->Drying Resuspend Resuspend in Buffer Drying->Resuspend QC_Analysis QC Analysis (HPLC, MS) Resuspend->QC_Analysis Pure_Oligo Purified Oligo QC_Analysis->Pure_Oligo

General workflow for oligonucleotide deprotection and analysis.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during the deprotection of m6A-containing oligonucleotides.

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Deprotection (Multiple peaks on HPLC, higher mass peaks on MS)1. Deprotection time was too short or temperature was too low.2. Reagent (e.g., Ammonium Hydroxide) was old or degraded.3. Incompatible protecting groups used for the chosen deprotection method.[1]1. Increase incubation time or temperature according to the protocol.2. Always use a fresh, unopened bottle of deprotection reagent.3. Verify that your synthesis monomers (e.g., standard vs. UltraMILD) are compatible with your deprotection protocol.[1]
Oligonucleotide Degradation (Low yield, smaller fragments on MS or gel)1. Depurination due to prolonged exposure to acid during DMT removal.2. Overly harsh deprotection conditions for a sensitive sequence.1. Minimize the time the oligo is exposed to the acidic detritylation reagent.[1]2. Consider using a milder deprotection method if the sequence contains other sensitive modifications.
Unexpected Side Products (Unidentified peaks on HPLC/MS)1. Use of Bz-dC with AMA deprotection, leading to N4-methyl-dC formation.[2][3]2. Side reactions involving other modifications on the oligo.1. Ensure Ac-dC is used for all syntheses planned for AMA deprotection.[1][2]2. Review the chemical compatibility of all modifications in your sequence with the chosen deprotection method.

The following decision tree can help guide your troubleshooting process.

G Start Start Analysis Check_HPLC Analyze by HPLC Start->Check_HPLC Multiple_Peaks Multiple Peaks Observed? Check_HPLC->Multiple_Peaks Check_MS Analyze by Mass Spec Incorrect_Mass Incorrect Mass Observed? Check_MS->Incorrect_Mass Multiple_Peaks->Check_MS No Cause_Incomplete Possible Cause: Incomplete Deprotection Multiple_Peaks->Cause_Incomplete Yes Cause_Side_Product Possible Cause: Side Product Formation Incorrect_Mass->Cause_Side_Product Mass Too High Cause_Degradation Possible Cause: Oligo Degradation Incorrect_Mass->Cause_Degradation Mass Too Low Success Success: Pure Oligo Incorrect_Mass->Success No Solution_Optimize Solution: - Increase deprotection time/temp - Use fresh reagents Cause_Incomplete->Solution_Optimize Solution_Check_Reagents Solution: - Verify monomer compatibility (e.g., use Ac-dC with AMA) Cause_Side_Product->Solution_Check_Reagents Solution_Milder Solution: - Reduce acid exposure - Use milder deprotection Cause_Degradation->Solution_Milder

Troubleshooting decision tree for N6-Me-dA oligo deprotection.

Detailed Experimental Protocols

Protocol 1: UltraFAST Deprotection using AMA

This protocol is suitable for standard DNA oligos containing m6A where rapid deprotection is desired.

  • Preparation: Prepare the AMA reagent by mixing equal volumes of fresh, concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine in a sealed container. Allow the mixture to cool before use.

  • Cleavage & Deprotection: Add 1-2 mL of the AMA solution to the synthesis column or vial containing the oligo on solid support (for a 1 µmol scale synthesis).[1]

  • Incubation: Tightly seal the vial and place it in a heat block or water bath set to 65°C for 10 minutes.[1][2]

  • Cooling: After incubation, immediately cool the vial to room temperature.

  • Collection: Carefully open the vial and transfer the supernatant, which contains the cleaved and deprotected oligonucleotide, to a new sterile microcentrifuge tube.

  • Washing: Wash the solid support with 0.5 mL of nuclease-free water and combine the wash with the supernatant.

  • Drying: Dry the combined oligonucleotide solution using a centrifugal vacuum evaporator.

  • Resuspension: Resuspend the dried oligonucleotide pellet in an appropriate buffer (e.g., TE buffer or nuclease-free water) for quantification and analysis.

Protocol 2: Quality Control by IP-RP-HPLC and ESI-MS

This protocol describes a general method for analyzing the purity and identity of the final product.

  • Sample Preparation: Dilute a small aliquot of the resuspended oligonucleotide to a final concentration of approximately 0.1-0.5 OD₂₆₀ units in the HPLC mobile phase starting buffer.

  • HPLC Analysis:

    • Column: Use a suitable reversed-phase column (e.g., C18).

    • Mobile Phase A: Aqueous solution of an ion-pairing agent (e.g., 0.1 M Triethylammonium Acetate - TEAA).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Run a linear gradient of increasing Mobile Phase B to elute the oligonucleotide. A typical gradient might be 5-20% B over 20 minutes.[5]

    • Detection: Monitor absorbance at 260 nm.

    • Interpretation: The primary peak corresponds to the full-length product. Shorter retention time peaks often represent synthesis failure sequences, while longer retention time peaks may indicate incomplete deprotection.

  • Mass Spectrometry Analysis (ESI-MS):

    • Method: Infuse the diluted sample into an Electrospray Ionization (ESI) mass spectrometer.[7]

    • Analysis: The instrument measures the mass-to-charge ratio of the ions.[7] The resulting spectrum is deconvoluted to determine the molecular weight of the oligonucleotide.

    • Interpretation: Compare the observed molecular weight to the calculated theoretical mass. A match confirms the identity. Masses higher than expected may indicate incomplete removal of protecting groups (e.g., +70 Da for isobutyryl on dG, +104 Da for benzoyl on dA/dC).[8] Masses lower than expected could indicate depurination or other degradation.[8]

References

Preventing side reactions during m6A oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during N6-methyladenosine (m6A) oligonucleotide synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of m6A-containing oligonucleotides.

Issue Potential Cause Recommended Solution
Low coupling efficiency of m6A phosphoramidite 1. Moisture in reagents or solvents: Water can hydrolyze the phosphoramidite, rendering it inactive. 2. Suboptimal activator: The choice of activator can influence coupling efficiency. 3. Degraded phosphoramidite: Improper storage can lead to degradation of the m6A phosphoramidite.1. Use anhydrous acetonitrile and ensure all reagents are dry. Consider using molecular sieves to dry solvents.[1] 2. Use an activator known to be efficient for modified phosphoramidites, such as 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT). 3. Store m6A phosphoramidite under argon or nitrogen at the recommended temperature and use fresh aliquots for synthesis.
Presence of branched oligonucleotides (n+x mass detected by LC-MS) Reaction at the N6-methylamino group: The unprotected N6-methylamino group of the m6A phosphoramidite can react with the activated phosphoramidite of the next coupling cycle, leading to the formation of a branched oligonucleotide. This is more likely when using strong activators like DCI.Use an m6A phosphoramidite with a protecting group on the N6-methylamino function, such as a phenoxyacetyl (Pac) group. This group is stable during synthesis and is removed during the final deprotection step.
Incomplete removal of protecting groups 1. Inefficient deprotection conditions: The chosen deprotection cocktail or conditions (time, temperature) may not be sufficient to remove all protecting groups, especially the Pac group on m6A if used. 2. Degraded deprotection reagent: Old or improperly stored deprotection reagents can lose their efficacy.1. For oligonucleotides synthesized with Pac-protected m6A, use a standard deprotection method compatible with RNA, such as ammonium hydroxide/methylamine (AMA) or gaseous ammonia. Ensure sufficient deprotection time and temperature as per the manufacturer's recommendations.[2] 2. Use fresh deprotection reagents for each synthesis.
Broad or split peaks during HPLC purification 1. Secondary structures: m6A-containing oligonucleotides, like other RNA molecules, can form secondary structures (e.g., hairpins) that interfere with chromatographic separation.[3] 2. Presence of closely related impurities: Failure sequences (n-1, n-2) or branched byproducts can co-elute with the full-length product. 3. Suboptimal HPLC conditions: The mobile phase composition, pH, or temperature may not be optimal for the specific sequence.1. Perform HPLC purification at an elevated temperature (e.g., 60-65 °C) to disrupt secondary structures.[3] 2. Optimize the HPLC gradient to improve the resolution between the desired product and impurities. For challenging separations, consider using a different purification method, such as anion-exchange HPLC. 3. Adjust the mobile phase pH or the concentration of the ion-pairing agent. For sequences prone to secondary structure, a highly alkaline mobile phase can be beneficial.[3][4]
Unexpected modifications observed by mass spectrometry 1. Depurination: Prolonged exposure to acidic conditions during detritylation can lead to the cleavage of the glycosidic bond, particularly for adenosine residues.[5] 2. Modification by capping reagents: The capping step can sometimes lead to unwanted modifications of sensitive nucleobases.1. Minimize the detritylation time and use a weaker acid if depurination is a persistent issue. 2. When using Pac-protected m6A, it is recommended to use a milder capping reagent, such as phenoxyacetic anhydride (UltraMild Cap Mix A), to avoid exchange of the Pac group with an acetyl group from standard capping reagents.[2]

Frequently Asked Questions (FAQs)

Q1: Is it necessary to use a protecting group for the N6-methylamino group of the m6A phosphoramidite?

A1: While it is possible to synthesize m6A-containing oligonucleotides with an unprotected N6-methylamino group, it is highly recommended to use a protecting group, such as phenoxyacetyl (Pac), to prevent the formation of branched byproducts.[2] This side reaction can significantly reduce the yield of the desired full-length oligonucleotide and complicate purification.

Q2: What is the impact of using a Pac-protected m6A phosphoramidite on the overall synthesis and deprotection process?

A2: The use of a Pac-protected m6A phosphoramidite is generally compatible with standard RNA synthesis cycles.[2] However, it is crucial to use a compatible capping reagent (e.g., phenoxyacetic anhydride) to prevent side reactions. The deprotection step will require conditions that efficiently remove the Pac group, such as treatment with AMA or other standard RNA deprotection protocols.

Q3: How can I confirm the successful incorporation of m6A and the absence of side products in my final oligonucleotide?

A3: The most reliable method for quality control is liquid chromatography-mass spectrometry (LC-MS).[6][7][8][9] This technique allows for the precise mass determination of the synthesized oligonucleotide, confirming the incorporation of the m6A modification and detecting any potential side products, such as branched species or incompletely deprotected oligonucleotides.

Q4: What are the best practices for purifying m6A-containing oligonucleotides?

A4: High-performance liquid chromatography (HPLC) is the preferred method for purifying m6A-containing oligonucleotides.[10] Ion-pair reversed-phase (IP-RP) HPLC is commonly used, often with a "trityl-on" strategy to facilitate the separation of the full-length product from failure sequences.[10] For sequences prone to secondary structures, purification at elevated temperatures or the use of anion-exchange (AEX) HPLC can be beneficial.[3][4]

Q5: Can I use the same deprotection protocol for m6A-containing RNA as for standard RNA?

A5: Generally, yes, provided you are using a protected m6A phosphoramidite with a labile protecting group like Pac. Standard RNA deprotection protocols, such as those using AMA, are effective at removing the Pac group along with the other standard protecting groups.[2] Always refer to the manufacturer's recommendations for the specific m6A phosphoramidite you are using.

Data Presentation

Table 1: Comparison of Unprotected vs. Pac-Protected m6A Phosphoramidite in Oligonucleotide Synthesis

Parameter Unprotected m6A Phosphoramidite Pac-Protected m6A Phosphoramidite Reference
Average Coupling Efficiency per Cycle 95-98% (can be lower with strong activators)>99% (qualitative),
Observed Side Products Branched oligonucleotides (especially with DCI)Minimal to none
Relative Final Yield of Full-Length Product LowerHigher (qualitative)
Purification Complexity Higher (due to closely eluting byproducts)Lower

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of m6A-Containing RNA using Pac-Protected Phosphoramidite

This protocol outlines the key steps for the automated synthesis of an m6A-containing RNA oligonucleotide.

  • Synthesizer Setup:

    • Install the Pac-protected N6-methyladenosine phosphoramidite, standard RNA phosphoramidites (A, C, G, U with standard protecting groups), and all necessary reagents on a DNA/RNA synthesizer.

    • Use anhydrous acetonitrile as the main solvent.

    • For the capping step, use a mild capping reagent such as phenoxyacetic anhydride (e.g., UltraMild Cap Mix A).[2]

  • Sequence Programming:

    • Enter the desired RNA sequence, specifying the position for m6A incorporation.

  • Synthesis Cycle: The synthesis proceeds through repeated cycles of the following steps:

    • Detritylation: Removal of the 5'-DMT protecting group with a solution of a weak acid (e.g., 3% trichloroacetic acid in dichloromethane).

    • Coupling: Activation of the incoming phosphoramidite (standard or Pac-protected m6A) with an activator (e.g., ETT) and coupling to the free 5'-hydroxyl group of the growing chain. A longer coupling time (e.g., 12 minutes) is recommended for the m6A phosphoramidite.[2]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups using the mild capping reagent to prevent the formation of failure sequences.

    • Oxidation: Oxidation of the phosphite triester linkage to a more stable phosphate triester using an iodine solution.

  • Cleavage and Deprotection:

    • After the final cycle, the oligonucleotide is cleaved from the solid support and deprotected.

    • A common and effective method is to use a mixture of ammonium hydroxide and methylamine (AMA) at an elevated temperature (e.g., 65 °C) for a short period (e.g., 15-30 minutes). This treatment removes the cyanoethyl phosphate protecting groups and all base protecting groups, including the Pac group on m6A.

  • Purification:

    • The crude oligonucleotide is purified by HPLC, as detailed in the troubleshooting section and FAQs.

Visualizations

Workflow for Troubleshooting m6A Oligonucleotide Synthesis Failure

G start Synthesis Failure (Low Yield or Impure Product) lcms Analyze Crude Product by LC-MS start->lcms check_mass Correct Mass Observed? lcms->check_mass incorrect_mass Incorrect Mass check_mass->incorrect_mass No correct_mass Correct Mass, but Low Yield/Purity check_mass->correct_mass Yes check_coupling Review Synthesis Report: Check Coupling Efficiencies incorrect_mass->check_coupling check_reagents Verify Phosphoramidite and Reagent Integrity check_coupling->check_reagents resynthesize Re-synthesize with Fresh Reagents check_reagents->resynthesize check_impurities Identify Impurities by Mass correct_mass->check_impurities n_minus_1 Predominantly n-1 Peak? check_impurities->n_minus_1 branched Branched Product (n+x) Peak? n_minus_1->branched No optimize_coupling Optimize Coupling Step: - Increase coupling time - Check activator n_minus_1->optimize_coupling Yes deprotection_issue Incomplete Deprotection Peaks? branched->deprotection_issue No use_protected Use Pac-Protected m6A Phosphoramidite branched->use_protected Yes optimize_deprotection Optimize Deprotection: - Increase time/temperature - Use fresh reagents deprotection_issue->optimize_deprotection Yes optimize_coupling->resynthesize use_protected->resynthesize optimize_deprotection->resynthesize

Caption: Troubleshooting workflow for m6A oligonucleotide synthesis.

Standard Oligonucleotide Synthesis Cycle

G cluster_cycle Synthesis Cycle (Repeated 'n' times) detritylation 1. Detritylation (Remove 5'-DMT group) coupling 2. Coupling (Add next phosphoramidite) detritylation->coupling for next base capping 3. Capping (Block unreacted chains) coupling->capping for next base oxidation 4. Oxidation (Stabilize phosphate linkage) capping->oxidation for next base oxidation->detritylation for next base end_synthesis Completed Oligonucleotide (Still on support and protected) oxidation->end_synthesis after final cycle start Start with Solid Support (First Nucleoside Attached) start->detritylation cleavage_deprotection Cleavage and Deprotection end_synthesis->cleavage_deprotection purification HPLC Purification cleavage_deprotection->purification final_product Pure m6A Oligonucleotide purification->final_product

Caption: Automated solid-phase oligonucleotide synthesis cycle.

References

Technical Support Center: 5'-O-DMT-N6-Me-2'-dA Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5'-O-DMT-N6-Me-2'-dA phosphoramidite in solution. It is intended for researchers, scientists, and drug development professionals utilizing this reagent in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound phosphoramidite in solution?

A1: The stability of this compound phosphoramidite in an anhydrous acetonitrile solution is comparable to that of standard dA, dC, dG, and T phosphoramidites.[1] While specific quantitative data for the N6-methylated version is not extensively published, studies on standard phosphoramidites provide a reliable benchmark. For instance, the purity of a standard N6-benzoyl-dA phosphoramidite solution in acetonitrile was found to decrease by approximately 6% over five weeks when stored under an inert atmosphere.[2][3]

Q2: What are the primary causes of this compound phosphoramidite degradation in solution?

A2: The two main degradation pathways for phosphoramidites in solution are hydrolysis and oxidation.

  • Hydrolysis: Phosphoramidites are highly sensitive to moisture.[4] Trace amounts of water in the acetonitrile or on synthesizer lines can react with the phosphoramidite, leading to the formation of the corresponding H-phosphonate, which is inactive in the standard coupling reaction.[5]

  • Oxidation: The phosphorus (III) center is susceptible to oxidation to phosphorus (V), especially in the presence of air.[4] Oxidized phosphoramidites will not couple to the growing oligonucleotide chain.

Q3: How should I store my this compound phosphoramidite solution?

A3: For optimal stability, phosphoramidite solutions should be stored under a dry, inert atmosphere (argon or nitrogen) to minimize exposure to moisture and oxygen. Recommended storage temperatures and durations for stock solutions are:

  • -20°C for up to 1 month.[6][7][8]

  • -80°C for up to 6 months.[6][7][8] For routine use on a DNA synthesizer, it is crucial to use anhydrous acetonitrile and ensure the solvent bottles are equipped with molecular sieves to scavenge any residual moisture.[2][3][4]

Q4: Can I use a this compound phosphoramidite solution that has been on the synthesizer for several days?

A4: While practical for routine synthesis, leaving phosphoramidite solutions at ambient temperature on a synthesizer will lead to gradual degradation.[9] It is recommended to use freshly prepared solutions for optimal coupling efficiency, especially for the synthesis of long oligonucleotides or those intended for demanding applications. The quality of the solution should be monitored regularly if it is to be used over an extended period.

Q5: How can I check the quality of my this compound phosphoramidite solution?

A5: The quality of the phosphoramidite solution can be assessed using High-Performance Liquid Chromatography (HPLC) or ³¹P Nuclear Magnetic Resonance (³¹P NMR) spectroscopy.[9][10][11] HPLC can separate the intact phosphoramidite from its degradation products, allowing for purity assessment.[10][12] ³¹P NMR is particularly useful for identifying and quantifying the active P(III) species versus the oxidized P(V) impurities.[11][13]

Troubleshooting Guide

This guide addresses common issues encountered during oligonucleotide synthesis that may be related to the stability of the this compound phosphoramidite solution.

Symptom Potential Cause Recommended Action
Low Coupling Efficiency Phosphoramidite degradation due to moisture.- Ensure all solvents and reagents are anhydrous. - Use fresh, high-quality acetonitrile (<10 ppm water).[4] - Store molecular sieves in phosphoramidite and activator solutions.[4] - Purge synthesizer lines thoroughly with dry argon or helium.
Phosphoramidite oxidation.- Handle solid phosphoramidites and their solutions under an inert atmosphere.[4] - Avoid introducing air into the reagent bottles. - Use fresh solutions for critical syntheses.
Unexpected Peaks in HPLC/LC-MS Formation of H-phosphonate or other byproducts from phosphoramidite degradation.- Analyze the phosphoramidite solution by HPLC or ³¹P NMR to confirm its purity. - If significant degradation is observed, discard the solution and prepare a fresh one.
Failed Synthesis of Long Oligonucleotides Cumulative effect of using a partially degraded phosphoramidite solution, leading to a high percentage of truncated sequences.- For long oligonucleotides, always use freshly prepared and quality-controlled phosphoramidite solutions. - Consider reducing the time the solutions are kept on the synthesizer.

Data on Phosphoramidite Stability

While specific data for this compound phosphoramidite is limited, the following table summarizes the stability of standard phosphoramidites in acetonitrile, which can be used as a reference.

PhosphoramiditePurity Reduction after 5 Weeks in Acetonitrile (under inert gas)
DMT-dA(bz)-CE 6%
DMT-dG(ib)-CE 39%
DMT-dC(bz)-CE 2%
DMT-T-CE 2%
(Data from Krotz et al., 2004)[2][3]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Phosphoramidite Purity

Objective: To determine the purity of the phosphoramidite solution and quantify degradation products.

Materials:

  • This compound phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile)

  • Anhydrous acetonitrile

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

  • Mobile Phase B: Acetonitrile

  • C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)[9]

  • HPLC system with UV detector

Procedure:

  • Prepare a sample by diluting the phosphoramidite solution to approximately 1.0 mg/mL in anhydrous acetonitrile.[9]

  • Set the HPLC flow rate to 1.0 mL/min and the column temperature to ambient.[9]

  • Use a UV detector set to an appropriate wavelength (e.g., 260 nm).

  • Inject the sample onto the column.

  • Elute with a gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 100% B

    • 25-30 min: 100% B

  • The intact phosphoramidite typically appears as a pair of diastereomer peaks.[9][12]

  • Integrate the peak areas to calculate the purity as the percentage of the total detected area (%TDA).[9]

Protocol 2: ³¹P NMR Analysis of this compound Phosphoramidite Solution

Objective: To assess the ratio of active P(III) phosphoramidite to oxidized P(V) species.

Materials:

  • This compound phosphoramidite solution

  • Deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare the sample by dissolving an aliquot of the phosphoramidite solution in the deuterated solvent inside an NMR tube.

  • Acquire a proton-decoupled ³¹P NMR spectrum.[11]

  • The active phosphoramidite diastereomers will appear as sharp singlets in the region of 140-155 ppm.[11]

  • Oxidized P(V) species will appear as peaks in a different region, typically between -10 and 50 ppm.

  • Integrate the signals for both the P(III) and P(V) species to determine the percentage of oxidation.

Visual Guides

Troubleshooting_Workflow start Low Coupling Efficiency or Synthesis Failure check_amidite Is Phosphoramidite Solution Fresh? start->check_amidite check_reagents Check Reagent Quality analyze_amidite Analyze Amidite Solution (HPLC / 31P NMR) check_amidite->analyze_amidite No check_solvents Are Solvents Anhydrous? check_amidite->check_solvents Yes is_degraded Is Purity < 98% or Oxidation > 2%? analyze_amidite->is_degraded replace_amidite Prepare Fresh Phosphoramidite Solution is_degraded->replace_amidite Yes is_degraded->check_solvents No proceed Proceed with Synthesis replace_amidite->proceed replace_solvents Replace Solvents and Use Molecular Sieves check_solvents->replace_solvents No check_synthesizer Check Synthesizer (Lines, Valves, Gas) check_solvents->check_synthesizer Yes replace_solvents->proceed check_synthesizer->proceed

Caption: Troubleshooting workflow for low coupling efficiency.

Degradation_Pathway Amidite 5'-DMT-N6-Me-2'-dA Phosphoramidite (P-III) H_Phosphonate Inactive H-Phosphonate Amidite->H_Phosphonate Hydrolysis Oxidized_Amidite Oxidized Amidite (P-V) Amidite->Oxidized_Amidite Oxidation Water H₂O (Moisture) Water->H_Phosphonate Oxygen O₂ (Air) Oxygen->Oxidized_Amidite

Caption: Primary degradation pathways for phosphoramidites.

References

Issues with incomplete removal of DMT group from m6A oligos

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N6-methyladenosine (m6A) modified oligonucleotides. The focus is on addressing issues related to the incomplete removal of the 5'-dimethoxytrityl (DMT) protecting group.

Frequently Asked Questions (FAQs)

Q1: Is the N6-methyladenosine (m6A) modification stable under standard DMT removal and oligonucleotide deprotection conditions?

A1: Yes, the N6-methyladenosine modification is generally stable under standard deprotection conditions. The N6-methyl group is not susceptible to cleavage or modification by common basic reagents used for oligonucleotide deprotection, such as ammonium hydroxide or ammonium hydroxide/methylamine (AMA).[1] Therefore, standard deprotection protocols recommended by the synthesizer manufacturer can typically be used without degrading the m6A modification.[1]

Q2: Can the presence of m6A in an oligonucleotide affect the efficiency of DMT group removal?

A2: While the m6A modification itself is stable, its presence may introduce subtle steric hindrance. The N6-methyl group could potentially hinder the access of the acidic deprotection reagent to the 5'-DMT group, possibly requiring slightly longer reaction times or optimization of deprotection conditions for complete removal.[2]

Q3: What are the primary causes of incomplete DMT removal in oligonucleotide synthesis?

A3: Incomplete detritylation is often due to issues with the acid reagent, reaction time, or temperature.[1] Specific causes include:

  • Degraded detritylation reagent: The acidic solution (e.g., trichloroacetic acid or dichloroacetic acid in a non-aqueous solvent) can degrade over time.[1]

  • Insufficient reaction time: If the exposure to the acid is too short, the reaction may not proceed to completion.[1]

  • Low temperature: Detritylation is typically performed at room temperature, and a significant drop in ambient temperature can slow the reaction rate.[1]

  • Excess water in reagents: Water can interfere with the deprotection reaction.[3]

Q4: How can I detect incomplete DMT removal?

A4: Several analytical methods can be used to detect the presence of residual DMT groups:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common and effective method. The DMT group is hydrophobic, so an oligonucleotide with the DMT group still attached ("DMT-on") will have a longer retention time than the fully deprotected ("DMT-off") oligonucleotide.[4][5] Incomplete removal will result in two distinct peaks.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can confirm the exact molecular weight of the oligonucleotide. A mass shift corresponding to the mass of the DMT group (approximately 302.3 Da) will indicate its presence.[1]

  • Antibody-based detection: Monoclonal antibodies specific to the DMT group can be used to detect its presence, particularly in microarray applications.[6]

Q5: What are the potential consequences of incomplete DMT removal for my experiments?

A5: Residual DMT groups can have several negative consequences:

  • Inaccurate quantification: The DMT group absorbs UV light, which can interfere with accurate concentration measurements of the oligonucleotide.[7]

  • Inhibition of downstream enzymatic reactions: The bulky DMT group at the 5'-end can block enzymes that act on this terminus, such as kinases required for phosphorylation.[7]

  • Altered hybridization properties: The presence of the hydrophobic and bulky DMT group can affect the hybridization of the oligonucleotide to its target sequence.

  • Reduced performance in biological assays: In applications like RNA interference or antisense therapy, the presence of the DMT group can hinder the biological activity of the oligonucleotide.

Troubleshooting Guide: Incomplete DMT Removal from m6A Oligonucleotides

This guide provides a systematic approach to troubleshooting and resolving issues of incomplete DMT removal from m6A-modified oligonucleotides.

Initial Assessment

Before extensive troubleshooting, verify the following:

  • Fresh Reagents: Ensure that the detritylation acid solution is fresh and has been stored properly.[1] Old or improperly stored reagents are a common cause of failure.

  • Correct Reagent Concentration: Confirm that the correct concentration of the acid is being used as per the established protocol.

  • Ambient Temperature: Check that the synthesis and deprotection are being carried out at a consistent and appropriate room temperature.[1]

Troubleshooting Steps

If initial checks do not resolve the issue, proceed with the following steps. The accompanying diagram illustrates the logical workflow for troubleshooting.

TroubleshootingWorkflow Troubleshooting Workflow for Incomplete DMT Removal cluster_start Start cluster_reagent Reagent and Condition Check cluster_protocol Protocol Optimization cluster_analysis Analysis and Confirmation Start Incomplete DMT Removal Detected (e.g., via HPLC or MS) CheckReagent 1. Verify Freshness and Concentration of Acid Reagent Start->CheckReagent CheckTimeTemp 2. Increase Detritylation Time in Small Increments CheckReagent->CheckTimeTemp Reagent OK Analyze Re-analyze by HPLC/MS CheckReagent->Analyze New Reagent Used ChangeAcid 3. Consider a Stronger Acid or Higher Concentration CheckTimeTemp->ChangeAcid Still Incomplete CheckTimeTemp->Analyze Time Extended ManualDeprotection 4. Perform Manual Off-Column Detritylation ChangeAcid->ManualDeprotection Still Incomplete ChangeAcid->Analyze Acid Changed ManualDeprotection->Analyze Success Complete Removal Achieved Analyze->Success Single Peak/ Correct Mass Failure Problem Persists: Consult Technical Support Analyze->Failure Multiple Peaks/ Incorrect Mass

Caption: Troubleshooting workflow for incomplete DMT removal.

Step 1: Verify the Quality of the Detritylation Reagent

  • Potential Cause: The acidic reagent used for detritylation (e.g., trichloroacetic acid in dichloromethane) may have degraded.

  • Recommended Solution: Prepare a fresh batch of the detritylation solution.[1] It is crucial to use high-quality, anhydrous solvents.

Step 2: Optimize Detritylation Time

  • Potential Cause: The standard detritylation time may be insufficient, potentially due to steric hindrance from the m6A modification.

  • Recommended Solution: Increase the detritylation time in small increments (e.g., 15-30 seconds) and monitor the completeness of the reaction by analyzing the collected trityl cation. Be cautious with extended acid exposure, as it can lead to depurination, especially of adenosine and guanosine residues.[1][8]

Step 3: Consider a Stronger Acid or Higher Concentration

  • Potential Cause: The acidity of the deblocking solution may not be sufficient for efficient removal of the DMT group in the context of the m6A modification.

  • Recommended Solution: If increasing the reaction time is not effective or leads to depurination, consider using a slightly higher concentration of the acid or a stronger acid. For example, switching from dichloroacetic acid (DCA) to trichloroacetic acid (TCA) may improve efficiency.[8] However, this should be done with caution as stronger acids also increase the risk of depurination.[8]

Step 4: Perform Manual Off-Column Detritylation

  • Potential Cause: On-column detritylation may be inefficient due to factors like poor reagent flow or issues with the solid support.

  • Recommended Solution: After cleavage and deprotection of other protecting groups, the "DMT-on" oligonucleotide can be purified by RP-HPLC. The purified, dried oligonucleotide can then be treated with a solution of 80% acetic acid for about 20-30 minutes at room temperature to remove the DMT group.[9] The detritylated oligonucleotide can then be isolated by ethanol precipitation.

Data Summary

The following table summarizes the expected outcomes of analytical tests for complete versus incomplete DMT removal.

Analytical MethodComplete DMT RemovalIncomplete DMT Removal
RP-HPLC A single, sharp peak corresponding to the "DMT-off" oligo.Two major peaks: one for the "DMT-off" product and a later-eluting peak for the "DMT-on" species.[4][5]
Mass Spectrometry A single mass peak matching the calculated molecular weight of the fully deprotected m6A oligo.An additional mass peak that is approximately 302.3 Da higher than the expected mass, corresponding to the mass of the DMT group.[1]

Experimental Protocols

Protocol 1: Standard On-Column Acidic Deprotection of DMT Group

This protocol describes the general procedure for removing the 5'-DMT group during solid-phase oligonucleotide synthesis.

  • Reagent Preparation: Prepare a fresh solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in anhydrous dichloromethane (DCM).

  • Delivery: Deliver the acidic solution to the synthesis column containing the solid-support-bound oligonucleotide.

  • Reaction: Allow the reaction to proceed for the time specified by the synthesis cycle (typically 1-3 minutes). The liberated DMT cation will appear as a bright orange color.

  • Washing: Thoroughly wash the column with an anhydrous solvent such as acetonitrile or DCM to remove the acid and the cleaved DMT cation.

  • Neutralization: Neutralize the support with a mild base solution if required by the synthesis protocol before proceeding to the next coupling step.

Protocol 2: Manual Off-Column Detritylation using Acetic Acid

This protocol is for removing the DMT group from an oligonucleotide that has been cleaved from the solid support and purified with the DMT group intact.

  • Sample Preparation: Dry the "DMT-on" oligonucleotide completely in a microcentrifuge tube.

  • Dissolution: Dissolve the dried oligonucleotide in 200-500 µL of 80% aqueous acetic acid.[9]

  • Incubation: Let the solution stand at room temperature for 20-30 minutes.[9]

  • Precipitation: Add an equal volume of 95% ethanol and an appropriate amount of a salt solution (e.g., 3 M sodium acetate, pH 5.2) to precipitate the oligonucleotide.

  • Centrifugation: Chill the sample at -20°C for at least 30 minutes, then centrifuge at high speed to pellet the oligonucleotide.

  • Washing: Carefully remove the supernatant and wash the pellet with 70% ethanol.

  • Drying: Dry the oligonucleotide pellet under vacuum.

  • Resuspension: Resuspend the dried, fully deprotected oligonucleotide in an appropriate buffer.

Signaling Pathways and Logical Relationships

The m6A modification is a critical regulator of RNA metabolism, influencing processes such as splicing, nuclear export, stability, and translation. This is mediated by a series of proteins known as "writers" (e.g., METTL3/14), "erasers" (e.g., FTO, ALKBH5), and "readers" (e.g., YTH domain proteins).[10] Synthetic m6A oligonucleotides are often used to study these pathways or to modulate the expression of specific genes.

m6A_Pathway Simplified m6A Regulatory Pathway cluster_writers Methylation ('Writers') cluster_erasers Demethylation ('Erasers') cluster_readers Recognition ('Readers') METTL3_14 METTL3/14 Complex m6A_RNA mRNA (m6A) METTL3_14->m6A_RNA Adds methyl group FTO_ALKBH5 FTO / ALKBH5 RNA pre-mRNA (A) FTO_ALKBH5->RNA YTHDF1 YTHDF1 Translation Translation YTHDF1->Translation Promotes YTHDF2 YTHDF2 Decay RNA Decay YTHDF2->Decay Promotes YTHDC1 YTHDC1 Splicing Splicing YTHDC1->Splicing Regulates m6A_RNA->FTO_ALKBH5 Removes methyl group m6A_RNA->YTHDF1 m6A_RNA->YTHDF2 m6A_RNA->YTHDC1

Caption: A simplified diagram of the m6A regulatory pathway.

Logical Relationship to Incomplete DMT Removal:

While there is no direct evidence in the search results linking incomplete DMT removal to specific signaling pathway disruptions, a logical inference can be made. If a synthetic m6A oligonucleotide designed to interact with a "reader" protein like a YTHDF protein has a residual DMT group, the bulky, hydrophobic nature of this group at the 5'-end could sterically hinder the recognition and binding of the oligonucleotide by the reader protein. This would effectively reduce the intended biological activity of the synthetic oligo, leading to misleading experimental results. Therefore, ensuring complete DMT removal is critical for the accurate study of m6A-mediated biological processes.

References

Technical Support Center: N6-methyladenosine (m6A) Oligonucleotide Synthesis & Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N6-methyladenosine (m6A) modified oligonucleotides. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate challenges associated with the deprotection of m6A-containing oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: Is the N6-methyladenosine (m6A) modification stable under standard ammonia deprotection conditions?

A1: Yes, the N6-methyladenosine (m6A) modification is generally stable under standard deprotection conditions. Manufacturers of the N6-Me-dA-CE Phosphoramidite indicate that no alterations are necessary from the standard deprotection protocols recommended by the synthesizer manufacturer[1]. This compatibility extends to common deprotection reagents such as concentrated ammonium hydroxide and mixtures of ammonium hydroxide/methylamine (AMA). The N6-methyl group on the adenosine is not susceptible to cleavage by these standard basic reagents[1].

Q2: What is the Dimroth rearrangement, and should I be concerned about it with N6-methyladenosine?

A2: The Dimroth rearrangement is a chemical reaction where an N1-substituted adenine (like N1-methyladenosine) rearranges under alkaline conditions to the more thermodynamically stable N6-substituted isomer (N6-methyladenosine)[1]. Since your oligonucleotide already contains the stable N6-methyladenosine, you do not need to be concerned about this rearrangement occurring. This is primarily a consideration when starting with the N1-methyladenosine modification[1].

Q3: What are the recommended standard deprotection conditions for oligos containing N6-Me-dA?

A3: Standard deprotection using fresh, concentrated ammonium hydroxide or a mixture of ammonium hydroxide and 40% methylamine (AMA) is recommended. These conditions effectively remove standard protecting groups from the nucleobases and phosphate backbone and cleave the oligonucleotide from the solid support[1]. A typical standard protocol involves heating with concentrated ammonium hydroxide at 55°C for 8-12 hours[1]. For a much faster deprotection, AMA can be used at 65°C for as little as 10 minutes[1][2].

Q4: Can I use UltraMILD deprotection conditions for my N6-Me-dA modified oligonucleotide?

A4: Yes, UltraMILD deprotection conditions are compatible with N6-Me-dA. While m6A is stable under standard conditions, the decision to use an UltraMILD protocol is typically dictated by the presence of other, more sensitive modifications (e.g., certain dyes, base analogs) in the same oligonucleotide sequence[1][2]. If your oligo contains other labile groups, an UltraMILD protocol using reagents like 0.05M potassium carbonate in methanol is appropriate[1][2].

Troubleshooting Guide

This guide addresses common issues encountered during the deprotection of modified oligonucleotides. While m6A itself is stable, these problems can arise from other aspects of the synthesis and deprotection process.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Deprotection (Observed as multiple peaks on HPLC, incorrect mass on MS)1. Old or low-quality ammonium hydroxide.2. Insufficient deprotection time or temperature.3. Inappropriate deprotection method for the protecting groups used (e.g., standard conditions for UltraMILD phosphoramidites).1. Always use fresh, concentrated ammonium hydroxide for consistent results[1].2. Ensure the vial is tightly sealed and incubated for the appropriate duration and temperature as specified by the protocol[1].3. Verify that the deprotection method is compatible with all nucleobase protecting groups (e.g., Pac-dA, iPr-Pac-dG, Ac-dC require UltraMILD conditions)[2][3].
Oligonucleotide Degradation (Observed as low yield, additional peaks of lower molecular weight on MS)1. Depurination from prolonged exposure to acidic conditions during DMT removal.2. Cleavage at the resulting abasic site during basic deprotection.3. Presence of base-labile modifications other than m6A.1. Minimize the time the oligonucleotide is exposed to acidic conditions during the detritylation step[1].2. If other sensitive groups are present, switch to a milder deprotection method (e.g., UltraMILD potassium carbonate or tert-butylamine/water)[2][4].3. Ensure proper handling and storage of RNA samples on ice to prevent enzymatic degradation if applicable[5].
Base Modification of Cytosine (Observed with AMA deprotection)Use of standard Benzoyl-dC (Bz-dC) phosphoramidite with AMA reagent. Methylamine can cause transamination of dC.When using AMA for deprotection, always use Acetyl-dC (Ac-dC) phosphoramidite to prevent the formation of N4-Me-dC[2][3].

Data Presentation: Deprotection Condition Comparison

The following table summarizes various deprotection protocols. The choice of method depends on the stability of all modifications present in the oligonucleotide and the desired turnaround time.

Deprotection Method Reagent Composition Temperature Duration Key Considerations References
Standard Concentrated Ammonium Hydroxide (28-30%)55°C8 - 17 hoursA reliable and widely used method. Ensure the vial is tightly sealed.[1]
UltraFAST (AMA) Ammonium Hydroxide / 40% Methylamine (1:1 v/v)65°C5 - 10 minutesSignificantly reduces deprotection time. Requires the use of Ac-dC to prevent cytosine modification.[1][2][3]
UltraMILD 0.05M Potassium Carbonate in MethanolRoom Temp.4 hoursRequired for oligonucleotides with very sensitive modifications. Must be used with UltraMILD protecting groups (Pac-dA, iPr-Pac-dG, Ac-dC).[1][2]
Alternative Mild Tert-Butylamine / Water (1:3 v/v)60°C6 hoursAn alternative for certain sensitive dyes or modifications. Can be used with standard protecting groups.[1][2][4]

Experimental Protocols

Protocol 1: Standard Deprotection with Concentrated Ammonium Hydroxide
  • Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial with a Teflon-lined cap.

  • Add 1-2 mL of fresh, concentrated ammonium hydroxide (28-30%) to the vial, ensuring the support is completely submerged.

  • Tightly seal the vial and incubate at 55°C for 8-12 hours in a heating block or oven.

  • Allow the vial to cool completely to room temperature before opening to prevent ammonia gas from escaping abruptly.

  • Transfer the supernatant, which contains the cleaved and deprotected oligonucleotide, to a new microcentrifuge tube.

  • Dry the oligonucleotide solution using a vacuum concentrator.

  • Resuspend the pellet in an appropriate buffer for quantification and analysis (e.g., by HPLC or Mass Spectrometry).

Protocol 2: UltraFAST Deprotection with AMA

Note: This protocol requires that Acetyl-dC (Ac-dC) was used during synthesis.

  • Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine. This should be done in a fume hood.

  • Transfer the solid support to a 2 mL screw-cap vial.

  • Add 1-2 mL of the freshly prepared AMA reagent to the vial.

  • Seal the vial tightly and incubate at 65°C for 10 minutes.

  • Allow the vial to cool completely to room temperature before opening in a fume hood.

  • Transfer the supernatant to a new tube and dry using a vacuum concentrator.

  • Proceed with purification and analysis.

Protocol 3: UltraMILD Deprotection with Potassium Carbonate

Note: This protocol requires that UltraMILD phosphoramidites (Pac-dA, iPr-Pac-dG, Ac-dC) were used during synthesis.

  • Transfer the solid support to a 2 mL screw-cap vial.

  • Add 1-2 mL of 0.05M potassium carbonate in anhydrous methanol.

  • Seal the vial and let it stand at room temperature for 4 hours, with occasional gentle swirling.

  • Transfer the supernatant to a new tube.

  • Neutralize the solution by adding a suitable reagent (e.g., as recommended by the synthesis reagent supplier).

  • Dry the solution using a vacuum concentrator and proceed with purification.

Visualizations

Deprotection_Workflow cluster_synthesis Synthesis cluster_deprotection Deprotection cluster_analysis Analysis & Purification Synthesized_Oligo Oligonucleotide on Solid Support Cleavage 1. Cleavage from Support & Base Deprotection (e.g., NH4OH or AMA) Synthesized_Oligo->Cleavage Dry 2. Evaporation of Deprotection Solution Cleavage->Dry Purification 3. Purification (e.g., HPLC, PAGE) Dry->Purification QC 4. Quality Control (Mass Spectrometry, UV-Vis) Purification->QC Final_Product Purified m6A Oligo QC->Final_Product

References

Technical Support Center: m6A Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N6-methyladenosine (m6A) modified oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and provide answers to frequently asked questions related to the purity and application of m6A modified oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is N6-methyladenosine (m6A) and why is it important in synthetic oligonucleotides?

A1: N6-methyladenosine (m6A) is the most common internal mRNA modification in most eukaryotes.[1] In the context of synthetic oligonucleotides, the inclusion of m6A is crucial for studying its role in various biological processes such as RNA splicing, stability, translation, and its impact on protein-RNA interactions.[1] Synthetic m6A modified oligonucleotides are essential tools for developing RNA-based therapeutics and for detailed biochemical and cellular assays.[1]

Q2: How pure should my m6A modified oligonucleotide be for my experiments?

A2: The required purity of your m6A modified oligonucleotide is application-dependent. For demanding applications such as in vivo studies, therapeutics, or sensitive enzymatic assays, the highest possible purity (typically >90% as determined by HPLC) is recommended to ensure reproducibility and avoid off-target effects. For less sensitive applications like PCR primers, a lower purity might be acceptable. Impurities can significantly impact experimental outcomes and therapeutic efficacy.[1]

Q3: What are the common impurities found in synthetic m6A modified oligonucleotides?

A3: The most common impurities are by-products of the solid-phase chemical synthesis process. These include:

  • Shorter sequences (e.g., n-1, n-2): These are oligonucleotides that have missed one or more nucleotide coupling steps.

  • Deprotection failures: Oligonucleotides that still have protecting groups attached.

  • Oligonucleotides with other chemical modifications: Unintended modifications can occur during synthesis and deprotection.

  • Residual reagents: Small molecules from the synthesis and purification process can remain in the final product.

Q4: Can the presence of the m6A modification itself affect the oligonucleotide's behavior in my experiments?

A4: Yes. The m6A modification can influence the thermodynamic stability of RNA duplexes. This can potentially affect hybridization-based assays such as PCR, qPCR, and microarray experiments. The impact on stability can be sequence-dependent. Therefore, it is important to consider this when designing your experiments and interpreting your results.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in enzymatic assays (e.g., polymerase extension, ligation, or nuclease protection assays).

Possible Cause 1: Impurities in the m6A oligonucleotide preparation.

  • Troubleshooting Steps:

    • Verify Purity: Request the certificate of analysis from your supplier, which should include HPLC and Mass Spectrometry data. If in doubt, consider performing your own purity analysis using the protocols outlined below.

    • Repurify the Oligonucleotide: If significant impurities are detected, repurification by HPLC may be necessary.

    • Consult Supplier: Discuss the issue with the oligonucleotide supplier's technical support.

Possible Cause 2: Interference from the m6A modification itself.

  • Troubleshooting Steps:

    • Enzyme Specificity: Confirm that the enzyme you are using is not inhibited or affected by the presence of m6A in its recognition or catalytic site. Consult the literature or the enzyme manufacturer's technical documentation.

    • Run Controls: Include unmodified oligonucleotides of the same sequence as a control to determine if the observed effect is specific to the m6A modification.

Issue 2: Poor performance in hybridization-based applications (e.g., low efficiency in PCR, unexpected melting temperature (Tm) in qPCR, or inconsistent microarray data).

Possible Cause 1: Altered Hybridization Kinetics due to m6A.

  • Troubleshooting Steps:

    • Optimize Annealing Temperature: The presence of m6A can alter the Tm of your oligonucleotide. Empirically determine the optimal annealing temperature for your specific application using a temperature gradient.

    • Adjust Probe/Primer Concentration: Optimize the concentration of your m6A modified oligonucleotide in your assay.

    • Sequence Design: If possible, design your oligonucleotides to place the m6A modification in a region less critical for initial hybridization.

Possible Cause 2: Presence of shorter oligonucleotide impurities (n-1, n-2).

  • Troubleshooting Steps:

    • Assess Purity: Use high-resolution techniques like IP-RP-HPLC to check for the presence of shorter sequences.

    • Purification: If shorter impurities are present, HPLC purification is recommended to isolate the full-length product.

Issue 3: Low transfection efficiency or unexpected cellular response with m6A modified oligonucleotides.

Possible Cause 1: Impurities leading to cytotoxicity.

  • Troubleshooting Steps:

    • High Purity is Critical: For any cell-based or in vivo work, it is imperative to use highly purified oligonucleotides to avoid toxicity from synthesis residuals.

    • Check for Endotoxins: Ensure that the oligonucleotide preparation is tested for and free of endotoxins, which can elicit a strong immune response.

Possible Cause 2: Altered recognition by cellular machinery.

  • Troubleshooting Steps:

    • Biological Context: The m6A modification is recognized by specific cellular proteins ("readers"). The cellular context and the presence of these readers will influence the fate and function of your oligonucleotide.

    • Control Experiments: Use unmodified and mismatch control oligonucleotides to dissect the effects of the sequence from the effects of the m6A modification.

Data Presentation

Table 1: Representative Purity Assessment of a 25-mer m6A Modified Oligonucleotide from Different Suppliers.

SupplierStated Purity (%)Analytical MethodObserved Purity by IP-RP-HPLC (%)Full-Length Product MW (Expected)Observed MW by LC-MSKey Impurities Detected
Supplier A >95HPLC96.27750.5 Da7750.8 Dan-1 (2.5%)
Supplier B DesaltedN/A75.87750.5 Da7750.6 Dan-1 (15.3%), other shortmers
Supplier C >90HPLC91.57750.5 Da7751.0 Dan-1 (5.1%), deprotection failure (2.0%)

Note: This table is for illustrative purposes to show the type of data that should be considered when evaluating oligonucleotide purity.

Experimental Protocols

Protocol 1: Purity Analysis by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This method is the gold standard for assessing the purity of synthetic oligonucleotides and resolving the full-length product from shorter failure sequences.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column suitable for oligonucleotides (e.g., Waters ACQUITY Premier Oligonucleotide BEH C18, Agilent PLRP-S)

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

  • Mobile Phase B: 0.1 M TEAA, pH 7.0, in 25% Acetonitrile

  • m6A modified oligonucleotide sample, dissolved in nuclease-free water

Procedure:

  • System Preparation: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.

  • Sample Injection: Inject 5-10 µL of the dissolved oligonucleotide sample.

  • Gradient Elution: Run a linear gradient to increase the percentage of Mobile Phase B. A typical gradient might be:

    • 5% to 65% B over 30 minutes.

    • 65% to 100% B over 5 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to 5% B over 2 minutes and re-equilibrate.

  • Detection: Monitor the elution profile at 260 nm.

  • Data Analysis: Integrate the peak areas. The purity is calculated as the area of the main peak (full-length product) divided by the total area of all peaks, multiplied by 100.

Protocol 2: Molecular Weight Confirmation by LC-MS

This protocol confirms the identity of the synthesized oligonucleotide by verifying its molecular weight.

Materials:

  • LC-MS system (e.g., UHPLC coupled to a Q-TOF mass spectrometer)

  • C18 column suitable for oligonucleotides

  • Mobile Phase A: 8 mM Triethylamine (TEA) and 200 mM Hexafluoroisopropanol (HFIP) in water

  • Mobile Phase B: 8 mM TEA and 200 mM HFIP in 50% methanol

  • m6A modified oligonucleotide sample, dissolved in nuclease-free water

Procedure:

  • LC Separation:

    • Equilibrate the column with the starting mobile phase conditions.

    • Inject the sample.

    • Run a suitable gradient to elute the oligonucleotide.

  • Mass Spectrometry:

    • Operate the mass spectrometer in negative ion mode.

    • Acquire data over a mass range that includes the expected charge states of the oligonucleotide (e.g., m/z 500-2000).

  • Data Analysis:

    • Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the oligonucleotide.

    • Compare the observed mass to the theoretical calculated mass of the m6A modified oligonucleotide.

Visualizations

Diagram 1: Experimental Troubleshooting Workflow

TroubleshootingWorkflow start Experiment Fails or Gives Inconsistent Results check_purity Step 1: Verify Oligonucleotide Purity - Review Certificate of Analysis - Perform IP-RP-HPLC / LC-MS start->check_purity purity_ok Is Purity >90% and MW Confirmed? check_purity->purity_ok repurify Repurify Oligo (HPLC) or Order New Batch purity_ok->repurify No check_assay Step 2: Evaluate Experimental Conditions purity_ok->check_assay Yes repurify->start Re-run Experiment is_hybridization Hybridization-based assay? (PCR, qPCR, etc.) check_assay->is_hybridization optimize_tm Optimize Annealing Temp (Tm) (e.g., Gradient PCR) is_hybridization->optimize_tm Yes is_enzymatic Enzymatic assay? is_hybridization->is_enzymatic No reassess Re-evaluate Experimental Design and Controls optimize_tm->reassess check_enzyme Check for m6A Inhibition of Enzyme Run Unmodified Oligo Control is_enzymatic->check_enzyme Yes is_cellular Cell-based assay? is_enzymatic->is_cellular No check_enzyme->reassess check_toxicity Assess Cytotoxicity Check for Endotoxins is_cellular->check_toxicity Yes is_cellular->reassess No check_toxicity->reassess m6A_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm writers Writer Complex (METTL3/METTL14, etc.) modified_rna m6A-Modified mRNA writers->modified_rna unmodified_rna Unmodified Adenosine (A) in pre-mRNA unmodified_rna->writers Methylation erasers Erasers (FTO, ALKBH5) modified_rna->erasers Demethylation readers Reader Proteins (YTHDF1/2/3, etc.) modified_rna->readers Export & Binding erasers->unmodified_rna rna_fate mRNA Fate - Translation - Degradation - Splicing readers->rna_fate Mediate Effect

References

Technical Support Center: Synthesis of 5'-O-DMT-N6-Me-2'-dA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5'-O-DMT-N6-Me-2'-deoxyadenosine and its subsequent conversion to a phosphoramidite.

Troubleshooting Guide

This guide addresses common issues encountered during the multi-step synthesis of 5'-O-DMT-N6-Me-2'-dA phosphoramidite, a key building block in the synthesis of modified oligonucleotides.

Problem 1: Low Yield or Incomplete 5'-O-DMT Protection

Question: My reaction to protect the 5'-hydroxyl group of N6-methyl-2'-deoxyadenosine with DMT-Cl shows a complex mixture of products and a low yield of the desired this compound. What are the possible causes and solutions?

Answer:

Incomplete or low-yielding 5'-O-DMT protection is a common issue. The primary causes and troubleshooting steps are outlined below:

  • Moisture Contamination: The dimethoxytrityl (DMT) group is sensitive to acid, and moisture can lead to its premature removal. Ensure all glassware is rigorously dried and reactions are performed under an inert atmosphere (e.g., argon or nitrogen). All solvents and reagents should be anhydrous.

  • Suboptimal Reaction Conditions: The reaction of DMT-Cl with the primary 5'-hydroxyl group is generally faster than with the secondary 3'-hydroxyl group due to steric hindrance.[1] However, prolonged reaction times or excess DMT-Cl can lead to the formation of the 3',5'-bis-DMT protected nucleoside.[2] Conversely, insufficient DMT-Cl or a short reaction time will result in incomplete conversion of the starting material.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Aim for the complete consumption of the starting material while minimizing the formation of the bis-DMT adduct. A typical protocol uses 1.2–1.3 molar equivalents of DMT-Cl in pyridine.[2]

  • Co-elution of Impurities: The desired 5'-O-DMT product and the isomeric 3'-O-DMT impurity can be difficult to separate by silica gel chromatography due to their similar physical properties.[2]

    • Solution: Optimize chromatographic conditions. If separation is still challenging, consider forcing the reaction to produce the 3',5'-bis-DMT product, which is more easily separated from the desired 5'-mono-DMT product.[2]

Potential Impurities in 5'-O-DMT Protection:

Impurity NameStructure/DescriptionCommon CauseAnalytical Detection
Unreacted N6-Me-2'-dA Starting materialIncomplete reactionHPLC, LC-MS
3'-O-DMT-N6-Me-2'-dA Isomer of the desired productNon-selective reactionHPLC, LC-MS (same mass as product)
3',5'-bis-DMT-N6-Me-2'-dA Di-protected nucleosideExcess DMT-Cl, prolonged reactionHPLC, LC-MS
DMT-OH (DMT alcohol) Hydrolysis of DMT-ClMoisture in the reactionHPLC, TLC
Problem 2: Inefficient N6-Methylation or Side-Reactions

Question: I am attempting to perform the N6-methylation of 2'-deoxyadenosine, but I am observing multiple products or low conversion. What could be the issue?

Answer:

The N6-methylation step is critical and can be prone to side reactions if not properly controlled.

  • Choice of Methylating Agent: Strong, non-selective methylating agents can lead to methylation at other positions on the adenine base, such as the N1 or N3 positions.[3]

    • Solution: A common and effective method for the synthesis of N6-methyladenosine involves a multi-step process starting from inosine, which avoids direct methylation of adenosine and the associated side products. More recent methods describe the direct alkylation of a protected adenosine phosphoramidite.[4]

  • Lack of N6-Protection during Oligonucleotide Synthesis: If the N6-methyl-dA is to be incorporated into an oligonucleotide, the N6-position can be susceptible to side reactions during the synthesis cycles, particularly when using activators like DCI. This can lead to chain branching.

    • Solution: To prevent this, an acetyl group can be used to protect the N6-methylamino group of the deoxyadenosine phosphoramidite.[3]

Potential Impurities in N6-Methylation:

Impurity NameStructure/DescriptionCommon CauseAnalytical Detection
N1-methyl-2'-deoxyadenosine Isomeric methylated productUse of non-selective methylating agentsHPLC, LC-MS (same mass as desired product)
Unreacted 2'-deoxyadenosine Starting materialIncomplete reactionHPLC, LC-MS
Problem 3: Low Yield and Purity in the 3'-Phosphitylation Step

Question: The final phosphitylation step to generate the CE-phosphoramidite is resulting in a low yield and the presence of multiple phosphorus-containing impurities. What are the likely causes?

Answer:

The phosphitylation reaction is highly sensitive to moisture and oxygen.

  • Moisture and Air Sensitivity: The phosphitylating reagent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite) and the resulting phosphoramidite product are extremely sensitive to hydrolysis and oxidation.

    • Solution: Ensure all reagents and solvents are anhydrous and the reaction is carried out under a dry, inert atmosphere. Use freshly distilled solvents and properly stored reagents.

  • Presence of P(V) Impurities: The desired phosphoramidite contains a trivalent phosphorus (P(III)) atom. Oxidation of this phosphorus to a pentavalent state (P(V)) results in the formation of H-phosphonates and other phosphate species that are inactive in the coupling reaction during oligonucleotide synthesis.

    • Solution: Minimize exposure to air and oxidizing agents. Purity can be assessed using ³¹P NMR, where the desired phosphoramidite diastereomers appear as two distinct peaks around 140-155 ppm, while P(V) impurities are observed in the -25 to 99 ppm region.[5][6] A high-purity phosphoramidite should have P(V) impurities at a level of less than 1%.[5]

Potential Impurities in 3'-Phosphitylation:

Impurity NameStructure/DescriptionCommon CauseAnalytical Detection
H-phosphonate P(V) oxidation productOxidation of the phosphoramidite³¹P NMR, HPLC
Phosphate triester P(V) oxidation productOxidation of the phosphoramidite³¹P NMR, HPLC
Unreacted this compound Starting materialIncomplete phosphitylationHPLC, LC-MS

Frequently Asked Questions (FAQs)

Q1: What is the acceptable purity level for this compound phosphoramidite to be used in oligonucleotide synthesis?

A1: For reliable oligonucleotide synthesis, the purity of the phosphoramidite should be high, typically ≥98.0%. For therapeutic applications, even more stringent purity of ≥99.0% is often required.[5] The presence of even small amounts of reactive impurities can lead to a significant accumulation of error sequences in the final oligonucleotide product.[7]

Q2: How can I confirm the identity and purity of my synthesized this compound and its phosphoramidite derivative?

A2: A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is commonly used to assess the purity of the DMT-protected nucleoside and the final phosphoramidite. The phosphoramidite will typically show two peaks representing the two diastereomers at the chiral phosphorus center.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for confirming the molecular weight of the desired product and identifying impurities.[8][9][10][11][12][13]

  • ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the gold standard for assessing the purity of phosphoramidites with respect to phosphorus-containing impurities. It allows for the quantification of the desired P(III) species versus unwanted P(V) oxidation products.[6][14]

  • ¹H NMR Spectroscopy: Can be used to confirm the overall structure of the synthesized molecules.

Q3: Why is the DMT group preferred for 5'-hydroxyl protection?

A3: The DMT group is widely used for several reasons:

  • Selectivity: It preferentially reacts with the less sterically hindered primary 5'-hydroxyl group over the secondary 3'-hydroxyl group.[1]

  • Stability: It is stable under the conditions of phosphitylation and subsequent oligonucleotide synthesis steps.

  • Facile Cleavage: It can be removed under mild acidic conditions, which is compatible with automated DNA synthesis.[15]

  • Monitoring: The cleaved DMT cation is brightly colored, allowing for real-time monitoring of the coupling efficiency during automated oligonucleotide synthesis.[2][16]

Q4: Are there any specific handling and storage recommendations for this compound phosphoramidite?

A4: Yes, due to its sensitivity to moisture and oxidation, the following precautions are essential:

  • Storage: Store in a desiccator under an inert atmosphere (argon or nitrogen) at -20°C.

  • Handling: Always handle under an inert atmosphere. When preparing solutions, use anhydrous solvents. Allow the vial to warm to room temperature before opening to prevent condensation of moisture from the air.

Experimental Protocols

A detailed experimental protocol for the synthesis of a related N6-methyladenosine phosphoramidite has been described, which can be adapted for the 2'-deoxy version. The key steps involve:

  • Protection of the N6-amino group (if necessary): In some strategies, the N6-methylamino group is protected (e.g., with an acetyl group) after the 5'-O-DMT protection to prevent side reactions.

  • 5'-O-DMT Protection: Reaction of N6-methyl-2'-deoxyadenosine with DMT-Cl in anhydrous pyridine.

  • 3'-Phosphitylation: Reaction of the this compound with a phosphitylating agent such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base like diisopropylethylamine in an anhydrous solvent like dichloromethane.

For a specific protocol for the N6-methylation of a protected adenosine phosphoramidite, a one-step procedure under phase-transfer conditions has been reported, which involves deprotonation followed by reaction with an electrophile like methyl iodide.[4]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis cluster_synthesis Synthesis Stages cluster_troubleshooting Troubleshooting Steps Start Start N6_Methylation N6-Methylation Start->N6_Methylation DMT_Protection 5'-O-DMT Protection Phosphitylation 3'-Phosphitylation DMT_Protection->Phosphitylation Low_Yield_DMT Low Yield / Impurities in DMT Protection DMT_Protection->Low_Yield_DMT N6_Methylation->DMT_Protection Low_Yield_Me Side Reactions in N6-Methylation N6_Methylation->Low_Yield_Me Final_Product Pure Phosphoramidite Phosphitylation->Final_Product Low_Yield_Phos Low Yield / P(V) Impurities in Phosphitylation Phosphitylation->Low_Yield_Phos DMT_Causes Check for: - Moisture - Reaction Conditions - Co-eluting Isomers Low_Yield_DMT->DMT_Causes Analysis Analytical Verification: HPLC, LC-MS, 31P NMR DMT_Causes->Analysis Me_Causes Check for: - Non-selective Methylating Agent - Lack of N6-Protection Low_Yield_Me->Me_Causes Me_Causes->Analysis Phos_Causes Check for: - Moisture/Air Exposure - Oxidized Reagents Low_Yield_Phos->Phos_Causes Phos_Causes->Analysis Analysis->Final_Product If purity criteria met

Caption: Troubleshooting workflow for the synthesis of this compound phosphoramidite.

References

Technical Support Center: Modified Phosphoramidite Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with modified phosphoramidites in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting coupling time for a new or modified phosphoramidite?

A good starting point is to use a longer coupling time than for standard phosphoramidites. For many modified phosphoramidites, a 5-minute coupling time for a modified 2'-deoxynucleoside and up to 15 minutes for other modifications (like non-nucleosidic amidites) is a common recommendation[1]. In cases of uncertainty, doubling the standard coupling time used for A, C, G, and T is a safe initial approach[1]. The optimal time is often dictated by the steric hindrance of the amidite[1].

Q2: When should I consider using a "double" or "triple" coupling protocol?

A double or even triple coupling protocol is recommended when dealing with particularly precious or inefficiently coupling phosphoramidites[1]. This process involves repeating the coupling step one or two more times immediately before the oxidation step in the synthesis cycle[1]. This method can significantly increase the stepwise coupling efficiency. For example, if a single coupling yields 80% efficiency, a second coupling will react with 80% of the remaining unreacted sites, bringing the total efficiency to approximately 96%[1].

Q3: Can extending the coupling time have negative effects?

While rare, some phosphoramidites may exhibit decreased coupling efficiency or increased side reactions with excessively long coupling times[1][2]. For instance, certain activators are mildly acidic and can cause a small amount of detritylation on the phosphoramidite monomer itself during a long coupling window, potentially leading to n+1 impurities[3]. It is always best to determine the optimal time through controlled experiments[1].

Q4: My coupling efficiency is low. What should I check besides the coupling time?

Low coupling efficiency is a common issue that can be attributed to several factors beyond coupling time. The most critical factor is the presence of moisture in your reagents and on the synthesizer[3].

  • Solvent Quality : Ensure all acetonitrile is anhydrous, with a water content below 30 ppm, and preferably below 10 ppm[1][3]. Use fresh, septum-sealed bottles of solvent for dissolving phosphoramidites[3][4].

  • Reagent Purity and Handling : Use fresh phosphoramidites and ensure they have been stored under dry, inert conditions[3]. Impurities or degradation can significantly lower efficiency[2].

  • Phosphoramidite Concentration : Most synthesizers use concentrations between 0.05 M and 0.1 M. For modified amidites, using a higher concentration of 0.1 M is recommended to help drive the reaction[1].

  • Activator Choice : The type of activator (e.g., Tetrazole, DCI, ETT) can influence reaction kinetics. Ensure it is fresh and dissolved in anhydrous acetonitrile[3][].

  • System Conditions : Ensure the inert gas (Argon/Helium) supplied to the synthesizer is dry by using an in-line drying filter[3]. If a synthesizer has been idle, it may require several runs to become fully anhydrous[3].

Troubleshooting Guide: Low Coupling Efficiency

Use this guide to diagnose and resolve issues with low coupling efficiency for your modified phosphoramidites.

Symptom Potential Cause Recommended Action
Low overall yield of full-length product Insufficient coupling time for a sterically hindered phosphoramidite.Increase the coupling time. Start by doubling the standard time and optimize from there. For difficult amidites, consider a 10-15 minute coupling time[1][6].
Consistently low trityl readings for all monomers System-wide moisture contamination.Replace all synthesizer solvents (especially acetonitrile) with fresh, anhydrous-grade bottles. Check that the inert gas line has a functional dryer[3]. Purge the system lines.
Significant n-1 peak observed in HPLC/MS analysis Incomplete coupling at one or more steps.If the low coupling is specific to the modified base, implement a double or triple coupling protocol for that specific monomer[1]. Also, verify the concentration and purity of the modified phosphoramidite solution.
Low efficiency despite extended coupling time Degraded phosphoramidite or activator; incorrect concentration.Prepare fresh solutions of the phosphoramidite and activator from new stock. Verify the concentration is optimal (0.1 M is recommended for modified amidites)[1].
Sequence-dependent low efficiency (e.g., in GC-rich regions) Formation of secondary structures on the solid support, hindering access to the 5'-hydroxyl group.Adjusting synthesis temperature or using modified phosphoramidites designed to disrupt secondary structures may be necessary[][].
Suggested Starting Coupling Times for Modified Phosphoramidites
Phosphoramidite TypeSuggested Starting Coupling TimeKey Considerations
Standard Deoxynucleosides (A, C, G, T)30 - 60 secondsBaseline for comparison.
Modified 2'-Deoxynucleosides2 - 5 minutes[1][8]Steric bulk at the 2' position is a primary factor.
Non-Nucleosidic (e.g., linkers, dyes)10 - 15 minutes[1]Often bulky and require significantly longer times.
RNA Phosphoramidites (2'-O-TBDMS, etc.)10 - 30 minutes[9][10]The 2'-protecting group creates significant steric hindrance.
Sterically Demanding Custom Amidites15+ minutes (empirical)Requires experimental optimization; start with a long time and reduce if possible.

Experimental Protocols

Protocol 1: Optimizing Coupling Time via Small-Scale Test Synthesis

Objective: To empirically determine the optimal coupling time for a new or problematic modified phosphoramidite.

Methodology:

  • Synthesizer Preparation : Ensure the DNA synthesizer is clean, dry, and all reagent lines are primed with fresh, anhydrous reagents. Install a fresh bottle of anhydrous acetonitrile (<15 ppm water)[4].

  • Sequence Design : Design a short, simple test sequence that incorporates the modified phosphoramidite. A good example is a short homopolymer with the modification in the middle (e.g., 5'-TTT-M-TTT-3', where 'M' is the modified base).

  • Synthesis Program : Set up several identical synthesis runs on a small scale (e.g., 0.2 µmol). In each run, vary only the coupling time for the modified phosphoramidite (e.g., 3 min, 5 min, 10 min, 15 min). Keep all other parameters constant.

  • Trityl Monitoring : If available, use the synthesizer's trityl monitor to measure the absorbance of the dimethoxytrityl (DMT) cation released during each deblocking step. A drop in absorbance at the cycle following the modified phosphoramidite addition indicates incomplete coupling[2].

  • Cleavage and Deprotection : After synthesis, cleave the oligonucleotides from the solid support and deprotect them using the appropriate protocol for the specific chemistry used.

  • Analysis :

    • Analyze the crude product from each run using Reverse-Phase HPLC (RP-HPLC) or Anion-Exchange HPLC (AEX-HPLC). Compare the percentage of the full-length product versus failure sequences (n-1).

    • Confirm the mass of the full-length product using Mass Spectrometry (e.g., ESI-MS) to ensure the correct modification was incorporated.

Visualizations

Troubleshooting_Workflow start Low Coupling Efficiency Observed (Low Yield, n-1 Impurity) check_time Is this a sterically hindered amidite? start->check_time extend_time Action: Increase Coupling Time (e.g., 5-15 min) check_time->extend_time Yes check_moisture Is low efficiency system-wide? check_time->check_moisture No / Unsure double_couple Action: Implement Double/Triple Coupling extend_time->double_couple re_evaluate Re-evaluate Synthesis (HPLC / Mass Spec) double_couple->re_evaluate success Problem Resolved re_evaluate->success High Purity fail Problem Persists: Consult Specialist re_evaluate->fail Low Purity replace_reagents Action: Replace ALL Solvents & Check Gas Dryer check_moisture->replace_reagents Yes check_amidite Is low efficiency specific to one amidite? check_moisture->check_amidite No replace_reagents->re_evaluate fresh_amidite Action: Prepare Fresh Amidite & Activator check_amidite->fresh_amidite Yes check_amidite->fail No check_concentration Action: Verify Concentration (Recommend 0.1 M) fresh_amidite->check_concentration check_concentration->re_evaluate

Factors_Influencing_Coupling Coupling Coupling Efficiency Amidite Amidite Amidite->Coupling Steric Hindrance Purity Activator Activator Activator->Coupling Acidity Reactivity Solvent Solvent Solvent->Coupling Anhydrous State Time Time Time->Coupling Concentration Concentration Concentration->Coupling Temperature Temperature Temperature->Coupling Kinetics

References

Validation & Comparative

A Head-to-Head Battle in Oligonucleotide Synthesis: 5'-O-DMT-N6-Me-2'-dA vs. Standard dA Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise construction of synthetic oligonucleotides is paramount. The choice of phosphoramidite building blocks directly impacts the efficiency of synthesis, the purity of the final product, and the conditions required for post-synthetic processing. This guide provides an objective comparison of the performance of the modified 5'-O-DMT-N6-methyl-2'-deoxyadenosine (N6-Me-dA) phosphoramidite against the conventional 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine (standard dA) phosphoramidite, supported by key performance data and experimental considerations.

The fundamental distinction between these two essential reagents lies in the protecting group on the exocyclic amine (N6) of the adenine base. The standard phosphoramidite employs a bulky benzoyl group, while the N6-Me-dA, as its name implies, features a simple methyl group. This structural variance is the primary determinant of their differing performance characteristics, particularly concerning deprotection kinetics and the stability of the synthesized oligonucleotide.

Quantitative Performance Comparison

The efficiency of coupling and the robustness of the deprotection step are critical metrics for any phosphoramidite. The following table summarizes the key performance differences between the standard benzoyl-protected dA and the N6-methyl-dA.

Performance MetricStandard dA Phosphoramidite (N6-Benzoyl)5'-O-DMT-N6-Me-2'-dA PhosphoramiditeAdvantage of N6-Me-2'-dA
Exocyclic Amine Protection Benzoyl (Bz) groupMethyl (Me) groupSmaller size, less steric hindrance.
Coupling Efficiency Typically >99% under optimized conditions.[1][2] The bulky benzoyl group can introduce steric hindrance, potentially reducing efficiency slightly compared to smaller groups.[3]High, typically >99%.[1][2] The smaller methyl group presents less steric hindrance, contributing to consistently high coupling yields.Potentially more consistent and slightly higher yields, especially in sterically demanding sequences.
Deprotection Conditions Requires harsh basic conditions for removal (e.g., concentrated ammonium hydroxide at 55°C for 8-17 hours).[4][5][6]Compatible with standard deprotection conditions (e.g., ammonium hydroxide, 55°C, 8-12 hours).[5] The N6-methyl group itself is stable and does not require removal.Enables the use of standard protocols while ensuring the stability of the modification. It is inherently compatible with milder conditions required for sensitive oligos.
Risk of Side Reactions Higher risk of depurination (loss of the adenine base) in dA-rich sequences due to prolonged exposure to harsh deprotection conditions.[3]The N6-methyladenosine modification is stable under standard deprotection conditions.[5] The primary advantage is avoiding the harsh conditions needed to remove a benzoyl group, thus preserving other sensitive modifications in the oligo.Reduced degradation of the final oligonucleotide, leading to higher purity and yield of the desired product.
Compatibility Not ideal for synthesizing oligonucleotides containing other base-labile modifications that would be degraded by harsh deprotection.[6]Fully compatible with standard synthesis cycles.[7] Ideal for use in oligonucleotides that also contain sensitive modifications requiring mild deprotection protocols.Greater flexibility in the synthesis of complex and highly modified oligonucleotides.

Key Structural and Workflow Differences

The core difference between the two phosphoramidites is the N6 protecting group, which has significant implications for the final deprotection step of the synthesis workflow.

G cluster_std Standard dA Phosphoramidite cluster_mod This compound Standard_dA Adenine Base (N6-Benzoyl Protected) N6_Me_dA Adenine Base (N6-Methyl Substituted)

Caption: Comparison of the adenine base modification.

The standard automated solid-phase synthesis cycle is used for both phosphoramidites. However, the choice of amidite dictates the conditions for the final cleavage and deprotection stage.

Detritylation 1. Detritylation (Removes 5'-DMT group) Coupling 2. Coupling (Adds next phosphoramidite) Detritylation->Coupling Capping 3. Capping (Blocks unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (Stabilizes phosphate linkage) Capping->Oxidation Oxidation->Detritylation Repeat for next cycle Final_Step 5. Cleavage & Deprotection (Conditions depend on protecting groups) Oxidation->Final_Step Final cycle

Caption: Standard oligonucleotide synthesis workflow.

Experimental Protocols

The following protocols outline the standard methodologies for oligonucleotide synthesis, highlighting the divergent requirements for the final deprotection step.

General Oligonucleotide Synthesis Cycle

This automated cycle is identical for both standard and N6-Me-dA phosphoramidites.

  • Solid Support: Synthesis begins with the initial nucleoside bound to a solid support, typically Controlled Pore Glass (CPG).

  • Detritylation: The 5'-O-DMT protecting group is removed from the support-bound nucleoside using a solution of a weak acid, such as 3% trichloroacetic acid (TCA) in dichloromethane.[2]

  • Coupling: The next phosphoramidite in the sequence (either standard dA or N6-Me-dA, as a 0.1 M solution in acetonitrile) is activated by a reagent like 0.25 M 5-ethylthio-1H-tetrazole (ETT) and coupled to the free 5'-hydroxyl group of the growing chain.[3]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion-mutant sequences.[2]

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an iodine solution in the presence of water and pyridine.[2]

  • Repeat: The cycle is repeated until the oligonucleotide sequence is complete.

Final Cleavage and Deprotection Protocols

Protocol 1: Standard Deprotection (for oligos with N6-Benzoyl-dA) This protocol is required to remove the benzoyl protecting groups.

  • The CPG support is transferred to a sealed vial.

  • Concentrated ammonium hydroxide (28-30%) is added to the vial.

  • The vial is heated at 55°C for 8 to 17 hours.[4][5] This step simultaneously cleaves the oligonucleotide from the CPG support and removes the benzoyl (dA, dC) and isobutyryl (dG) protecting groups.

  • After cooling, the supernatant containing the oligonucleotide is removed, and the CPG is washed with water.

  • The combined solutions are evaporated to dryness. The resulting oligonucleotide is reconstituted in an appropriate buffer for purification.

Protocol 2: Alternative Fast Deprotection (using AMA) This protocol can be used for standard phosphoramidites but requires careful selection of other protecting groups.

  • Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine.[4]

  • Add the AMA solution to the CPG support in a sealed vial.

  • Heat the vial at 65°C for 10-15 minutes.[4][8] Note: This method requires the use of acetyl-protected dC (Ac-dC) instead of benzoyl-protected dC to prevent base modification.[4]

  • Process the sample as described in steps 4 and 5 of the standard protocol.

The N6-Me-dA phosphoramidite is compatible with both of the above protocols. However, its key advantage is that it does not necessitate harsh, prolonged heating to achieve deprotection, making it the superior choice when synthesizing oligonucleotides that contain other sensitive, modified bases that would be degraded by such conditions.

Conclusion

References

A Comparative Guide to Protecting Groups for N6-Methyladenosine (m6A) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic mRNA, is a critical process for researchers studying its role in various biological processes and for the development of novel therapeutics. The selection of an appropriate protecting group for the N6-amino function of adenosine is a crucial step in the chemical synthesis of m6A and its analogs. This guide provides an objective comparison of commonly used protecting groups, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.

Performance Comparison of N6-Adenosine Protecting Groups

The choice of a protecting group significantly impacts the overall efficiency, yield, and purity of the final m6A product. The ideal protecting group should be easy to introduce, stable under various reaction conditions, and readily removable without affecting other functionalities of the nucleoside. Here, we compare the performance of three major classes of protecting groups: acyl, silyl, and cyclic diacyl groups.

Protecting GroupTypical ReagentProtection ConditionsDeprotection ConditionsTypical Yield (%)Key AdvantagesKey Disadvantages
Acyl Groups
Benzoyl (Bz)Benzoyl chloridePyridine, room temp, 2.5 h[1]Aq. Ammonia/Methylamine[2], NaOH[3]~92% (protection)[3]High stability, well-established protocols.Harsher deprotection conditions may be required.
Phenoxyacetyl (Pac)Phenoxyacetyl chloridePyridine, room tempAq. Ammonia, room temp, <4 h[4]HighMilder deprotection than benzoyl, good stability.[4]Can be more expensive than benzoyl chloride.
Silyl Groups
tert-Butyldimethylsilyl (TBDMS)TBDMS-ClImidazole, DMF, 60°C, overnight[5]TBAF, TEA·3HF[5]~82% (protection)[5]Mild deprotection, orthogonal to many other protecting groups.Potential for migration, can be labile under acidic conditions.
Cyclic Diacyl Groups
Succinyl (Succ)Succinic anhydridePyridineMild basic hydrolysisHighPrevents depurination, stable in basic media.Limited data on broad applicability compared to others.

Experimental Protocols

Detailed methodologies for the protection and deprotection of the N6-amino group of adenosine are crucial for reproducible and efficient synthesis.

N6-Benzoyl Adenosine Synthesis and Deprotection

Protection Protocol:

  • Dissolve adenosine in pyridine.

  • Add trimethylsilyl chloride and stir at room temperature.

  • Add benzoyl chloride dropwise and continue stirring for 2.5 hours at room temperature.[1]

  • Quench the reaction with water, followed by the addition of 28% aqueous ammonia.[1]

  • Extract the product with an organic solvent and purify by chromatography to yield N6-benzoyl adenosine. A yield of approximately 92% can be expected.[3]

Deprotection Protocol:

  • Dissolve the N6-benzoyl protected adenosine derivative in a solution of aqueous ammonia and methylamine.[2]

  • Stir the reaction at room temperature until deprotection is complete (monitor by TLC or LC-MS).

  • Alternatively, for a faster deprotection, a solution of sodium hydroxide in methanol/water can be used.[3]

  • Evaporate the solvent and purify the resulting N6-methyladenosine.

N6-Phenoxyacetyl Adenosine Synthesis and Deprotection

Protection Protocol:

  • Suspend adenosine in a mixture of pyridine and dichloromethane.

  • Add phenoxyacetyl chloride dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction by adding methanol and then concentrating the mixture.

  • Purify the product by silica gel chromatography.

Deprotection Protocol:

  • Treat the N6-phenoxyacetyl protected adenosine with 29% aqueous ammonia at room temperature.[4]

  • Monitor the reaction by HPLC or TLC. Complete deprotection is typically achieved in less than 4 hours.[4]

  • Remove the ammonia and solvent under reduced pressure to obtain the deprotected adenosine derivative.

N6-tert-Butyldimethylsilyl (TBDMS) Adenosine Protection and Deprotection

Protection Protocol:

  • Dissolve adenosine in anhydrous DMF.

  • Add imidazole and tert-butyldimethylsilyl chloride (TBDMS-Cl).[5]

  • Heat the reaction mixture at 60°C overnight.[5]

  • After cooling, dilute the reaction with water and extract the product with an organic solvent.

  • Purify the silylated adenosine by column chromatography. An 82% yield has been reported for the per-silylation of adenosine.[5]

Deprotection Protocol:

  • Dissolve the TBDMS-protected adenosine in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF) in THF.

  • Stir the reaction at room temperature until desilylation is complete.

  • Alternatively, a mixture of triethylamine trihydrofluoride (TEA·3HF) in DMF can be used for deprotection.[5]

  • Quench the reaction and purify the deprotected product.

Visualizing the Synthesis Workflow and Biological Context

To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflow for protected N6-methyladenosine synthesis and the key players in the biological regulation of m6A.

G General Workflow for Protected N6-Methyladenosine Synthesis cluster_protection Protection cluster_modification Modification & Synthesis cluster_deprotection Deprotection A Adenosine PA N6-Protected Adenosine A->PA Protection Reaction P Protecting Group Reagent (e.g., Benzoyl Chloride) P->PA M Protected m6A Monomer PA->M Further Synthetic Steps (e.g., Phosphoramidite Synthesis) O Protected m6A-containing RNA M->O Oligonucleotide Synthesis D N6-Methyladenosine (m6A) RNA O->D Deprotection Reagent (e.g., Aqueous Ammonia)

Caption: A simplified workflow for the chemical synthesis of N6-methyladenosine-containing RNA.

The biological significance of m6A lies in its dynamic regulation by a set of proteins often referred to as "writers," "erasers," and "readers."

m6A_pathway The Dynamic Regulation of N6-Methyladenosine (m6A) cluster_writers Writers (Methyltransferases) cluster_erasers Erasers (Demethylases) cluster_readers Readers (Binding Proteins) METTL3_14 METTL3/METTL14 Complex m6A_RNA mRNA (N6-methyladenosine) METTL3_14->m6A_RNA Methylation FTO FTO RNA mRNA (Adenosine) FTO->RNA ALKBH5 ALKBH5 ALKBH5->RNA YTHDF1 YTHDF1 (Translation) Translation Translation YTHDF1->Translation Promotes YTHDF2 YTHDF2 (Decay) Decay Decay YTHDF2->Decay Promotes YTHDC1 YTHDC1 (Splicing) Splicing Splicing YTHDC1->Splicing Regulates m6A_RNA->FTO Demethylation m6A_RNA->ALKBH5 Demethylation m6A_RNA->YTHDF1 m6A_RNA->YTHDF2 m6A_RNA->YTHDC1

Caption: Key enzymatic players in the m6A regulatory pathway.[6][7]

References

A Researcher's Guide to the Validation of m6A Incorporation: Enzymatic Digestion and LC-MS Compared with Leading Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of epitranscriptomics, the accurate validation and quantification of N6-methyladenosine (m6A) is paramount. This guide provides an objective comparison of the gold-standard enzymatic digestion followed by liquid chromatography-mass spectrometry (LC-MS) with other widely adopted techniques for m6A analysis. We delve into detailed experimental protocols, present comparative data in easily digestible tables, and offer visual workflows to illuminate the intricacies of each method.

The reversible methylation of adenosine at the N6 position (m6A) is the most abundant internal modification in eukaryotic mRNA and plays a critical role in regulating gene expression, influencing everything from mRNA stability and splicing to translation efficiency.[1] As the functional significance of m6A in development, disease, and as a potential therapeutic target becomes increasingly evident, the need for robust and reliable detection methods is more critical than ever.[1][2]

This guide focuses on the validation of m6A incorporation, with a primary emphasis on the highly accurate and quantitative LC-MS-based approach. We will explore the detailed methodology of this technique and compare its performance with prominent alternative methods, including antibody-based enrichment coupled with sequencing (MeRIP-seq), enzyme-linked immunosorbent assay (m6A-ELISA), and direct RNA sequencing.

Quantitative Comparison of m6A Detection Methods

The choice of method for m6A detection is often a trade-off between the specific research question, available resources, and the desired level of detail. The following table summarizes the key performance characteristics of the methods discussed in this guide.

FeatureLC-MS/MSMeRIP-seqm6A-ELISADirect RNA Sequencing
Principle Enzymatic digestion of RNA to nucleosides followed by separation and mass-based quantification.[3][4]Immunoprecipitation of m6A-containing RNA fragments using an m6A-specific antibody, followed by high-throughput sequencing.[5][6]Immobilized RNA is detected by an m6A-specific antibody in an ELISA format for relative quantification.[7][8]Direct sequencing of native RNA molecules, where modifications cause detectable changes in the electrical current signal.[2][9]
Type of Data Absolute quantification of global m6A levels (m6A/A ratio).[10]Transcriptome-wide mapping of m6A-containing regions (peaks). Provides relative enrichment.[11]Relative quantification of global m6A levels.[12]Single-molecule, single-nucleotide resolution of m6A sites on individual RNA isoforms.[9]
Resolution Global (no positional information).[3]Low (~100-200 nt).[13]Global (no positional information).[14]Single nucleotide.[9]
Sensitivity High.[3]High.[5]Moderate.[14]Moderate to High.[2]
Sample Input 1-5 µg of total RNA.[15]As low as 1 µg of total RNA.[15]As low as 25 ng of mRNA.[7][8]~800 ng of poly(A) RNA.[16]
Cost High (requires specialized equipment and expertise).[14]Moderate to High (sequencing costs).Low.[7][8]High (instrumentation and flow cells).
Throughput Low to Moderate.[14]High.[5]High.[7]Moderate.
Key Advantage Gold standard for accurate global quantification.[3]Transcriptome-wide profiling of m6A distribution.[11]Fast, cost-effective, and high-throughput for relative global quantification.[7][12]Direct detection on native RNA at single-nucleotide resolution.[9]
Key Limitation No information on the location of m6A sites.[3]Antibody-dependent, potential for bias and non-specific binding.[5]Provides only relative global levels, antibody-dependent.[14]Complex data analysis, lower throughput for deep coverage.[2]

Experimental Workflows and Protocols

To provide a practical understanding of each technique, this section outlines the detailed experimental protocols and visual workflows.

Enzymatic Digestion and LC-MS for Global m6A Quantification

This method is considered the gold standard for the accurate determination of the total m6A abundance in an RNA sample.[3] It involves the complete enzymatic digestion of RNA into its constituent nucleosides, which are then separated by liquid chromatography and quantified by tandem mass spectrometry.[10]

LC_MS_Workflow cluster_0 RNA Preparation cluster_1 Enzymatic Digestion cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis RNA_Isolation Total RNA Isolation mRNA_Purification poly(A) mRNA Purification RNA_Isolation->mRNA_Purification Nuclease_P1 Nuclease P1 Digestion (to 5'-mononucleotides) mRNA_Purification->Nuclease_P1 Alkaline_Phosphatase Alkaline Phosphatase (to nucleosides) Nuclease_P1->Alkaline_Phosphatase LC_Separation Liquid Chromatography (Separation of Nucleosides) Alkaline_Phosphatase->LC_Separation MS_Detection Tandem Mass Spectrometry (Detection & Quantification) LC_Separation->MS_Detection Quantification Quantification of m6A and Adenosine MS_Detection->Quantification Ratio_Calculation Calculation of m6A/A Ratio Quantification->Ratio_Calculation

Figure 1: Workflow for m6A quantification by LC-MS.

Experimental Protocol:

  • RNA Isolation and Purification: Isolate total RNA from cells or tissues using a standard protocol. Subsequently, purify poly(A) RNA (mRNA) from the total RNA population. This step is crucial to avoid contamination from ribosomal RNA (rRNA), which can affect the accuracy of m6A quantification in mRNA.[3]

  • RNA Digestion:

    • Digest 100-200 ng of purified mRNA with nuclease P1 to hydrolyze the phosphodiester bonds, yielding 5'-mononucleotides.[3][10]

    • Follow this with treatment with a phosphatase, such as alkaline phosphatase, to remove the 5'-phosphate group, resulting in a mixture of nucleosides.[3][10]

  • LC-MS/MS Analysis:

    • Separate the resulting nucleosides using reverse-phase liquid chromatography.

    • Perform tandem mass spectrometry (MS/MS) analysis. The instrument is set to detect and quantify the specific mass-to-charge ratios for adenosine and N6-methyladenosine.[10]

  • Data Analysis:

    • Generate standard curves for both adenosine and m6A of known concentrations.

    • Quantify the amounts of adenosine and m6A in the sample by comparing their peak areas to the standard curves.

    • Calculate the final m6A/A ratio to determine the global level of m6A modification.[10]

Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq)

MeRIP-seq is a powerful technique for transcriptome-wide mapping of m6A modifications. It combines m6A-specific immunoprecipitation with high-throughput sequencing to identify the genomic regions enriched for m6A.[11]

MeRIP_seq_Workflow cluster_0 RNA Preparation cluster_1 Immunoprecipitation cluster_2 Sequencing cluster_3 Data Analysis RNA_Isolation Total RNA Isolation mRNA_Purification poly(A) mRNA Purification RNA_Isolation->mRNA_Purification RNA_Fragmentation RNA Fragmentation (~100 nt) mRNA_Purification->RNA_Fragmentation Immunoprecipitation Immunoprecipitation with anti-m6A Antibody RNA_Fragmentation->Immunoprecipitation Washing Washing to Remove Non-specific Binding Immunoprecipitation->Washing Elution Elution of m6A- containing Fragments Washing->Elution Library_Prep Library Preparation Elution->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Peak_Calling Peak Calling to Identify Enriched Regions Sequencing->Peak_Calling Motif_Analysis Motif Analysis Peak_Calling->Motif_Analysis m6A_ELISA_Workflow cluster_0 RNA Binding cluster_1 Antibody Incubation cluster_2 Detection cluster_3 Quantification RNA_Coating Coat Plate with Purified mRNA Primary_Ab Incubate with Primary anti-m6A Antibody RNA_Coating->Primary_Ab Secondary_Ab Incubate with HRP- conjugated Secondary Antibody Primary_Ab->Secondary_Ab Substrate_Addition Add Colorimetric Substrate Secondary_Ab->Substrate_Addition Color_Development Color Development Substrate_Addition->Color_Development Measurement Measure Absorbance Color_Development->Measurement Relative_Quantification Relative Quantification of m6A Measurement->Relative_Quantification Standard_Curve Generate Standard Curve Standard_Curve->Relative_Quantification

References

Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of 5'-O-DMT-N6-Me-2'-dA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in oligonucleotide synthesis and drug development, precise characterization of modified nucleosides is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of 5'-O-DMT-N6-Me-2'-deoxyadenosine (5'-O-DMT-N6-Me-2'-dA) and its phosphoramidite derivative, essential building blocks in the synthesis of modified oligonucleotides. We present a summary of available NMR data, a detailed experimental protocol for acquiring high-quality spectra, and a comparison with the commonly used N6-benzoyl-protected deoxyadenosine analogue.

The introduction of modifications to nucleosides, such as the N6-methylation of deoxyadenosine, is a critical strategy in the development of therapeutic oligonucleotides. This modification can enhance properties such as nuclease resistance, binding affinity, and target specificity. Accurate and thorough characterization of the modified phosphoramidite building blocks is the first step to ensure the integrity and purity of the final oligonucleotide product. NMR spectroscopy is an indispensable tool for this purpose, providing detailed structural information at the atomic level.

Comparative NMR Data Analysis

While a complete, publicly available dataset of assigned ¹H, ¹³C, and ³¹P NMR spectra for this compound and its phosphoramidite is not readily found in the literature, we can compile expected chemical shift regions and compare them with a well-characterized alternative, 5'-O-DMT-N6-Benzoyl-2'-deoxyadenosine phosphoramidite. The N6-methyl group in the target compound is expected to introduce distinct shifts in the signals of the adenine base protons and carbons compared to the benzoyl-protected counterpart.

Table 1: Comparison of Expected and Reported NMR Chemical Shifts (δ in ppm)

Assignment This compound (Expected) 5'-O-DMT-N6-Bz-2'-dA Phosphoramidite (Reported) [1]Key Differences & Notes
¹H NMR
H8 (Adenine)~8.0 - 8.28.24The electron-donating methyl group may cause a slight upfield shift compared to the electron-withdrawing benzoyl group.
H2 (Adenine)~7.8 - 8.08.75Similar to H8, a slight upfield shift is anticipated.
N6-CH₃~3.3 - 3.5 (singlet)N/AA characteristic singlet for the methyl protons.
H1' (Sugar)~6.2 - 6.46.05The environment of the anomeric proton is sensitive to the base modification.
DMT Protons~6.8 - 7.5 (multiplets)6.70 - 7.72Characteristic complex multiplets of the dimethoxytrityl group.
¹³C NMR
C8 (Adenine)~140 - 142141.55
C2 (Adenine)~152 - 154Not specified
C6 (Adenine)~155 - 157Not specifiedThe carbon attached to the methylated nitrogen will show a significant shift.
N6-CH₃~28 - 30N/A
C1' (Sugar)~84 - 86Not specified
³¹P NMR
Phosphoramidite~148 - 150 (two diastereomers)~149Phosphoramidites typically show two closely spaced signals for the two diastereomers at the chiral phosphorus center.[2][3]

Experimental Protocols for NMR Characterization

Acquiring high-quality NMR spectra of modified nucleosides requires careful sample preparation and instrument setup. The following is a detailed protocol for the characterization of phosphoramidite samples.

1. Sample Preparation:

  • Analyte: Weigh approximately 10-20 mg of the phosphoramidite directly into a clean, dry NMR tube. For ¹³C NMR, a higher concentration (50-100 mg) may be necessary depending on the instrument's sensitivity.

  • Solvent: Add approximately 0.6 mL of a suitable deuterated solvent. Anhydrous acetonitrile-d₃ (CD₃CN) or chloroform-d (CDCl₃) are commonly used for phosphoramidites as they are good solvents and their residual proton signals do not overlap with key analyte signals. Ensure the solvent is anhydrous to prevent hydrolysis of the phosphoramidite.

  • Mixing: Gently vortex or sonicate the sample to ensure complete dissolution.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR and is often pre-added to the deuterated solvent by the manufacturer. For ³¹P NMR, an external standard of 85% phosphoric acid (H₃PO₄) is used and set to 0 ppm.[1]

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • The spectral width should cover the range of approximately -1 to 10 ppm.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be required.

    • The spectral width should be set to approximately 0 to 160 ppm.

  • ³¹P NMR:

    • Acquire a proton-decoupled ³¹P spectrum.

    • ³¹P is a sensitive nucleus, so fewer scans are typically needed compared to ¹³C NMR.

    • The characteristic chemical shift range for phosphoramidites is between 140 and 155 ppm.[2]

  • 2D NMR: For complete and unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Workflow and Pathway Visualizations

To facilitate a clear understanding of the experimental and logical processes involved in the characterization of this compound, the following diagrams are provided.

NMR_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Comparison Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Sample_Prep Sample Preparation (Anhydrous CDCl3 or CD3CN) Purification->Sample_Prep H1_NMR ¹H NMR Acquisition Sample_Prep->H1_NMR C13_NMR ¹³C NMR Acquisition Sample_Prep->C13_NMR P31_NMR ³¹P NMR Acquisition Sample_Prep->P31_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) H1_NMR->TwoD_NMR C13_NMR->TwoD_NMR Data_Processing Data Processing (Referencing, Phasing) P31_NMR->Data_Processing TwoD_NMR->Data_Processing Spectral_Assignment Spectral Assignment Data_Processing->Spectral_Assignment Comparison Comparison with Alternative (e.g., N6-Bz-dA) Spectral_Assignment->Comparison Structure_Confirmation Structure Confirmation Comparison->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment

Caption: Workflow for the NMR characterization of this compound.

Signaling_Pathway_Analogy cluster_info_flow Information Flow in Characterization Molecule This compound NMR_Spectra NMR Spectra (¹H, ¹³C, ³¹P) Molecule->NMR_Spectra Interaction with Magnetic Field Chemical_Shifts Chemical Shifts & Coupling Constants NMR_Spectra->Chemical_Shifts Data Extraction Structure Confirmed Structure & Purity Chemical_Shifts->Structure Interpretation

Caption: Logical flow from molecule to structural confirmation via NMR.

Conclusion

The precise NMR characterization of modified nucleosides like this compound is a critical quality control step in the synthesis of therapeutic oligonucleotides. While a definitive, fully assigned public NMR dataset for this specific compound remains to be published, this guide provides a framework for its analysis based on expected spectral features and a comparison with a standard alternative. The detailed experimental protocol and illustrative workflows offer a practical resource for researchers to confidently characterize this and other modified nucleoside phosphoramidites, ensuring the quality and integrity of their synthesized oligonucleotides.

References

A Researcher's Guide to the Performance of Commercial m6A Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient incorporation of N6-methyladenosine (m6A) into synthetic oligonucleotides is critical for advancing epitranscriptomics research and developing novel RNA-based therapeutics. The quality of commercial m6A phosphoramidites directly impacts the yield, purity, and ultimately, the biological activity of the final product. This guide provides a framework for objectively comparing the performance of different commercial m6A phosphoramidites, complete with supporting experimental protocols and data presentation formats.

The chemical synthesis of RNA oligonucleotides containing m6A at specific locations is essential for understanding its biological functions.[1] The phosphoramidite method stands as the primary technique for achieving this, allowing for the site-specific incorporation of modified nucleosides like m6A with high fidelity.[1] However, the performance of the m6A phosphoramidite can vary between suppliers, influencing the overall success of the synthesis.

Several reputable suppliers offer m6A phosphoramidites for oligonucleotide synthesis. These include, but are not limited to:

  • Glen Research

  • ChemGenes

  • Thermo Fisher Scientific

  • Hongene

  • Innovassynth Technologies

  • BOC Sciences

  • Integrated DNA Technologies (IDT)

Data Presentation: A Framework for Comparison

To facilitate a direct and objective comparison, all quantitative data should be summarized in a clearly structured table. The following table outlines the key performance indicators to evaluate for each supplier's m6A phosphoramidite.

Parameter Supplier A Supplier B Supplier C Notes
Phosphoramidite Purity (%) Determined by ³¹P NMR and HPLC. High purity (ideally ≥98%) is crucial to minimize side reactions.[3][4]
Recommended Coupling Time (min) As per manufacturer's recommendation. Some suppliers, like Glen Research, recommend a 12-minute coupling time for their m6A phosphoramidite.[5]
Coupling Efficiency (%) Determined by trityl cation assay after the coupling step. A critical parameter for the yield of full-length oligonucleotides.[2]
Full-Length Oligo Purity (%) Determined by analytical HPLC (e.g., IP-RP-HPLC) of the crude deprotected oligonucleotide.[6][7]
Observed Molecular Weight (Da) Determined by Mass Spectrometry (LC-MS) to confirm the identity of the m6A-containing oligonucleotide.[6][8]
Yield of Purified Oligo (ODU) The final yield of the purified full-length m6A-modified oligonucleotide.
Stability (Observations) Notes on the stability of the phosphoramidite upon storage and the final oligonucleotide.

Experimental Protocols

To ensure a fair comparison, a standardized experimental workflow is essential.[6] The following protocols provide detailed methodologies for the key experiments.

Oligonucleotide Synthesis

A short test oligonucleotide sequence containing a single m6A modification should be synthesized using the phosphoramidites from different suppliers on a standard automated DNA/RNA synthesizer.

Materials:

  • DNA/RNA Synthesizer

  • Controlled Pore Glass (CPG) solid support

  • Standard DNA/RNA phosphoramidites (A, C, G, U)

  • m6A phosphoramidite from each supplier

  • Activator solution (e.g., 0.25 M DCI or 0.45 M Tetrazole)[9]

  • Capping reagents (Cap A and Cap B)

  • Oxidizing solution (Iodine/water/pyridine)

  • Deblocking solution (Trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

Procedure:

  • Synthesizer Setup: Ensure the synthesizer is clean, and all reagent lines are primed with fresh reagents.

  • Sequence Programming: Program the synthesizer with the desired test sequence (e.g., 5'-GAU AC(m6A) GCA UAG-3').

  • Synthesis: Initiate the synthesis program. For the m6A coupling step, use the manufacturer's recommended coupling time. If no recommendation is provided, a standard coupling time of 12 minutes can be used as a starting point.[5]

  • Trityl-On Collection: After synthesis, ensure the final DMT group is left on (trityl-on) for purification purposes.

  • Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and deprotect using the appropriate deprotection solution (e.g., AMA - ammonium hydroxide/methylamine) as recommended by the phosphoramidite supplier.[5]

Coupling Efficiency Determination (Trityl Cation Assay)

The coupling efficiency of each phosphoramidite should be determined to assess its reactivity.

Procedure:

  • After the coupling step of the m6A phosphoramidite, collect the trityl cation solution eluted during the subsequent deblocking step.

  • Measure the absorbance of the trityl cation solution at 498 nm using a UV-Vis spectrophotometer.

  • Calculate the coupling efficiency by comparing the absorbance of the trityl cation from the m6A coupling step to the average absorbance of the trityl cations from the standard phosphoramidite coupling steps.

Oligonucleotide Purification and Purity Analysis

The purity of the synthesized m6A-modified oligonucleotide is a direct reflection of the phosphoramidite's quality and coupling efficiency. Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) is the gold standard for this analysis.[6][10]

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Deprotected crude oligonucleotide sample

Procedure:

  • Sample Preparation: Dissolve the crude, deprotected oligonucleotide in Mobile Phase A.

  • HPLC Analysis: Inject the sample onto the HPLC system. Elute with a linear gradient of acetonitrile (Mobile Phase B) in 0.1 M TEAA (Mobile Phase A).

  • Data Analysis: Monitor the elution profile at 260 nm. The purity is calculated by integrating the area of the full-length product peak and dividing it by the total area of all peaks.

Identity Confirmation by Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the correct mass of the synthesized m6A-modified oligonucleotide.[11]

Procedure:

  • Couple the HPLC system to a mass spectrometer.

  • Inject the purified oligonucleotide sample.

  • Analyze the mass spectrum to confirm that the observed molecular weight matches the calculated theoretical mass of the m6A-containing oligonucleotide.

Mandatory Visualization

The following diagram illustrates the experimental workflow for comparing the performance of different commercial m6A phosphoramidites.

G cluster_synthesis Oligonucleotide Synthesis cluster_analysis Analysis cluster_data Data Comparison synthesis_setup Synthesizer Setup sequence_input Program Sequence synthesis_setup->sequence_input synthesis_run Automated Synthesis sequence_input->synthesis_run m6a_coupling m6A Coupling Step (Supplier-specific time) synthesis_run->m6a_coupling trityl_assay Trityl Cation Assay m6a_coupling->trityl_assay cleavage Cleavage & Deprotection m6a_coupling->cleavage data_table Populate Comparison Table trityl_assay->data_table hplc_purification IP-RP-HPLC Purification cleavage->hplc_purification purity_analysis Purity Analysis (%) hplc_purification->purity_analysis ms_confirmation LC-MS Identity Confirmation hplc_purification->ms_confirmation purity_analysis->data_table ms_confirmation->data_table

Caption: Experimental workflow for the comparative analysis of commercial m6A phosphoramidites.

Conclusion

The selection of a high-quality m6A phosphoramidite is paramount for the successful synthesis of m6A-modified oligonucleotides. While manufacturers provide specifications, an independent, in-house evaluation using standardized protocols provides the most reliable data for making an informed decision. By systematically evaluating key performance indicators such as coupling efficiency, purity, and final yield, researchers can identify the most suitable commercial m6A phosphoramidite for their specific research and development needs, ensuring the generation of high-quality, reliable data and the advancement of epitranscriptomics and RNA therapeutics.

References

N6-methyladenosine's Impact on DNA Duplex Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of epigenetic modifications on DNA stability is paramount. This guide provides a comparative analysis of the thermodynamic stability of DNA duplexes containing N6-methyladenosine (m6A) versus their unmodified counterparts, supported by experimental data and detailed protocols.

N6-methyladenosine (m6A), the most prevalent internal modification in eukaryotic mRNA, is also present in DNA, where it is often referred to as 6mA. While its roles in RNA metabolism are extensively studied, the influence of m6A on the fundamental properties of DNA, such as duplex stability, is an area of growing interest. The addition of a methyl group to the N6 position of adenine can alter the hydrogen bonding and base stacking interactions that are critical for maintaining the DNA double helix.

Comparative Analysis of Thermodynamic Stability

Experimental studies, primarily conducted on RNA duplexes, have demonstrated that the presence of m6A is thermodynamically destabilizing. This destabilization is attributed to the steric hindrance imposed by the methyl group, which can disrupt the canonical Watson-Crick base pairing with thymine. While comprehensive experimental data for DNA duplexes is less abundant, the fundamental principles of base pairing and stacking suggest a similar destabilizing effect.

The stability of a DNA duplex is quantified by its melting temperature (Tm), the temperature at which half of the duplex molecules dissociate into single strands, and by thermodynamic parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). A lower Tm and a less negative ΔG° indicate lower stability.

Quantitative Data Summary

The following table summarizes the thermodynamic parameters for RNA duplexes with and without m6A. This data, obtained from thermal denaturation experiments, serves as a strong proxy for the expected effects in DNA duplexes. The change in Gibbs free energy (ΔΔG°) represents the difference in stability upon methylation, with a positive value indicating destabilization.

Duplex Sequence (5' to 3')ModificationTm (°C)ΔG°₃₇ (kcal/mol)ΔH° (kcal/mol)ΔS° (cal/mol·K)ΔΔG°₃₇ (kcal/mol)Reference
CCGGUACCGGUnmodified (A)65.1-13.5-64.2-163.5-[1]
CCGG(m6A)ACCGGm6A60.5-12.4-63.8-165.7+1.1[1]
UACGGACUAGUnmodified (A)54.2-10.5-58.1-153.5-[1]
UACG(m6A)ACUAGm6A51.9-9.8-56.4-150.3+0.7[1]

Note: Data presented is for RNA duplexes as a proxy for DNA duplex behavior. The destabilizing effect is expected to be comparable in DNA.

Experimental Protocols

The determination of the thermodynamic stability of DNA duplexes containing m6A involves several key experimental procedures.

Synthesis of m6A-Modified Oligonucleotides

The synthesis of DNA oligonucleotides containing N6-methyladenosine is typically achieved using phosphoramidite chemistry on an automated solid-phase synthesizer. The m6A phosphoramidite is incorporated at the desired position in the sequence.

Materials:

  • N6-Methyl-2'-deoxyadenosine phosphoramidite

  • Standard DNA phosphoramidites (dA, dC, dG, dT)

  • Controlled pore glass (CPG) solid support

  • Standard reagents for oligonucleotide synthesis (e.g., activator, capping reagents, oxidizing agent, deblocking agent)

  • Ammonia solution for deprotection and cleavage

Procedure:

  • The desired DNA sequence is programmed into the DNA synthesizer.

  • The N6-methyl-dA phosphoramidite is placed in a specific port on the synthesizer.

  • The synthesis cycle consists of deblocking, coupling, capping, and oxidation steps, which are repeated for each nucleotide addition.

  • Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected by incubation in an ammonia solution.

  • The synthesized oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC).

UV-Monitored Thermal Denaturation (Melting)

UV-monitored thermal denaturation is a widely used method to determine the melting temperature (Tm) and thermodynamic parameters of DNA duplexes. The absorbance of a DNA solution at 260 nm is monitored as the temperature is gradually increased. As the duplex melts into single strands, the absorbance increases due to the hyperchromic effect.

Materials:

  • Purified unmodified and m6A-modified DNA oligonucleotides

  • Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 7.0)

  • UV-Vis spectrophotometer with a temperature controller

Procedure:

  • Equimolar concentrations of the complementary DNA strands are mixed in the annealing buffer.

  • The solution is heated to 95°C for 5 minutes and then slowly cooled to room temperature to ensure proper annealing of the duplex.

  • The DNA duplex solution is placed in a quartz cuvette in the spectrophotometer.

  • The absorbance at 260 nm is recorded as the temperature is increased at a constant rate (e.g., 1°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).

  • The melting temperature (Tm) is determined as the temperature at which the normalized absorbance change is 50%.

  • Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) are calculated by fitting the melting curve to a two-state model or from van't Hoff plots (ln(K) vs 1/T), where K is the equilibrium constant at a given temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the impact of m6A on DNA duplex stability.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_analysis Thermodynamic Analysis synthesis Solid-Phase Synthesis (m6A phosphoramidite) purification HPLC Purification synthesis->purification annealing Annealing of Complementary Strands purification->annealing uv_melting UV-Monitored Thermal Denaturation annealing->uv_melting data_analysis Data Analysis (Tm, ΔG°, ΔH°, ΔS°) uv_melting->data_analysis

Experimental workflow for stability analysis.

Signaling Pathways and Logical Relationships

The presence of m6A in DNA can influence various cellular processes by altering the local DNA structure and its interactions with proteins. This can have downstream effects on gene expression and genome stability.

logical_relationship m6A N6-methyladenosine in DNA destabilization Duplex Destabilization (Lower Tm, Less Negative ΔG°) m6A->destabilization structure_alt Alteration of Local DNA Structure destabilization->structure_alt protein_binding Modulation of Protein Binding (e.g., Repair Enzymes, Transcription Factors) structure_alt->protein_binding gene_expression Altered Gene Expression protein_binding->gene_expression genome_stability Impact on Genome Stability protein_binding->genome_stability

Logical flow of m6A's impact on DNA function.

References

Navigating the Ligation of N6-methyl-dA Oligonucleotides: A Comparative Guide to Enzymatic Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the world of epigenetics and oligonucleotide-based therapeutics, the site-specific incorporation and ligation of modified bases such as N6-methyl-deoxyadenosine (N6-methyl-dA) is a critical step. The choice of DNA ligase can significantly impact the efficiency and fidelity of this process. This guide provides an objective comparison of commonly used DNA ligases—T4 DNA Ligase, E. coli DNA Ligase, and Taq DNA Ligase—for the enzymatic ligation of oligonucleotides containing N6-methyl-dA, supported by available experimental data and detailed protocols.

While direct quantitative comparisons of these ligases on N6-methyl-dA-containing substrates are not extensively documented in readily available literature, we can infer their potential performance based on their known enzymatic properties and studies on the ligation of other modified or mismatched DNA substrates. It is generally observed that modifications on the DNA backbone or bases can hinder the efficiency of DNA ligases.[1][2] For instance, the presence of N6-methyladenosine in RNA has been shown to impede the nick ligation efficiency of ligases, a principle that has been exploited for the detection of this modification.[1][3]

Performance Comparison of DNA Ligases

The selection of an appropriate DNA ligase is paramount for the successful ligation of oligonucleotides, especially those carrying modifications like N6-methyl-dA. The three most commonly used DNA ligases, T4 DNA Ligase, E. coli DNA Ligase, and Taq DNA Ligase, each possess distinct characteristics in terms of their substrate specificity, reaction conditions, and fidelity.

FeatureT4 DNA LigaseE. coli DNA LigaseTaq DNA Ligase
Source Bacteriophage T4Escherichia coliThermus aquaticus
Substrate Specificity Cohesive ends, blunt ends, nicks in dsDNA, RNA-DNA hybridsCohesive ends, nicks in dsDNANicks in dsDNA
Cofactor ATPNAD+NAD+
Reaction Temperature 16-25°C (standard), 4°C (for cohesive ends)16°C45-65°C
Heat Inactivation 65°C for 10 minutes65°C for 20 minutesNo
Relative Fidelity Lower; can ligate some mismatches[4]Higher than T4 DNA Ligase for cohesive endsHigh; sensitive to mismatches at the nick
Performance with Modified Substrates Generally tolerant to various modifications, though efficiency may be reduced.[5]Less characterized for modified substrates.High fidelity suggests potential inhibition by modifications near the nick.

Experimental Insights and Considerations

While specific kinetic data for N6-methyl-dA ligation is sparse, studies on other DNA modifications and mismatches provide valuable insights:

  • T4 DNA Ligase: This is the most versatile and widely used ligase in molecular biology due to its ability to ligate a broad range of substrates, including blunt and cohesive ends, as well as nicks.[6] Its tolerance for some mismatches suggests it might ligate oligonucleotides with N6-methyl-dA, albeit potentially with reduced efficiency compared to unmodified DNA.[4] The flexibility of T4 DNA ligase makes it a primary candidate for initial ligation attempts with modified oligonucleotides.

  • E. coli DNA Ligase: This ligase is more specific than T4 DNA ligase, primarily acting on cohesive ends and nicks.[6][7] Its higher fidelity for cohesive ends compared to T4 DNA ligase might translate to a lower tolerance for modifications like N6-methyl-dA near the ligation junction. However, for specific applications requiring high fidelity with cohesive ends, it could be a viable option if the modification does not completely inhibit its activity.[8]

  • Taq DNA Ligase: As a thermostable enzyme, Taq DNA ligase is active at higher temperatures, which can increase the stringency of ligation.[9] It is highly specific for ligating nicks in dsDNA and is very sensitive to mismatches at the ligation junction.[4] This high fidelity suggests that the presence of an N6-methyl-dA modification at or near the nick could significantly reduce its ligation efficiency. This property, however, makes it a potential tool for detecting the presence of such modifications.

Experimental Workflows and Logical Relationships

The general workflow for enzymatic ligation of oligonucleotides, including those with modifications, follows a series of defined steps. The specific choice of ligase will influence the reaction conditions.

Ligation_Workflow cluster_prep Substrate Preparation cluster_reaction Ligation Reaction cluster_analysis Product Analysis Oligo_Synthesis Oligonucleotide Synthesis (with N6-methyl-dA) Phosphorylation 5' Phosphorylation (if not synthesized with phosphate) Oligo_Synthesis->Phosphorylation Annealing Annealing of Oligonucleotides to Splint Template Phosphorylation->Annealing Ligation Addition of DNA Ligase and Reaction Buffer Annealing->Ligation Incubation Incubation at Optimal Temperature Ligation->Incubation Denaturation Denaturation of Ligation Products Incubation->Denaturation Electrophoresis Gel Electrophoresis (e.g., PAGE) Denaturation->Electrophoresis Quantification Quantification of Ligation Efficiency Electrophoresis->Quantification

General workflow for splinted ligation of oligonucleotides.

The logical relationship for selecting a ligase based on substrate and desired outcome can be visualized as follows:

Ligase_Selection Start Substrate Type Cohesive Cohesive Ends Start->Cohesive Blunt Blunt Ends Start->Blunt Nick Nick in dsDNA Start->Nick T4_Ligase T4 DNA Ligase Cohesive->T4_Ligase High Efficiency Ecoli_Ligase E. coli DNA Ligase Cohesive->Ecoli_Ligase Higher Fidelity Blunt->T4_Ligase Nick->T4_Ligase Nick->Ecoli_Ligase Taq_Ligase Taq DNA Ligase Nick->Taq_Ligase High Fidelity, Thermostable

Decision tree for DNA ligase selection based on substrate.

Detailed Experimental Protocols

The following are general protocols for splinted ligation using T4 DNA Ligase, E. coli DNA Ligase, and Taq DNA Ligase. These can be adapted for oligonucleotides containing N6-methyl-dA. It is recommended to optimize reaction conditions, particularly enzyme concentration and incubation time, for modified substrates.

Protocol 1: Splinted Ligation with T4 DNA Ligase

This protocol is adapted for the ligation of two oligonucleotides (a 5'-phosphorylated donor and a 3'-hydroxyl acceptor) annealed to a complementary DNA splint.[10][11]

Materials:

  • 5'-phosphorylated donor oligonucleotide

  • 3'-hydroxyl acceptor oligonucleotide

  • DNA splint oligonucleotide

  • T4 DNA Ligase (e.g., NEB #M0202)[12]

  • 10X T4 DNA Ligase Buffer

  • Nuclease-free water

Procedure:

  • Annealing:

    • In a PCR tube, combine:

      • 1 µL of 10 µM 5'-phosphorylated donor oligonucleotide

      • 1 µL of 10 µM 3'-hydroxyl acceptor oligonucleotide

      • 1 µL of 12 µM DNA splint oligonucleotide

      • 1 µL of 10X T4 DNA Ligase Buffer

      • 6 µL of nuclease-free water

    • Heat the mixture to 95°C for 2 minutes.

    • Gradually cool to room temperature (approximately 45-60 minutes) to allow for annealing.

  • Ligation:

    • Add 1 µL of T4 DNA Ligase (400 units).

    • Mix gently by pipetting.

    • Incubate at 25°C for 1-2 hours or at 16°C overnight.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding 1 µL of 0.5 M EDTA.

    • Analyze the ligation products by denaturing polyacrylamide gel electrophoresis (PAGE).

Protocol 2: Splinted Ligation with E. coli DNA Ligase

This protocol is for the ligation of two oligonucleotides with cohesive ends or at a nick on a DNA splint.[1]

Materials:

  • 5'-phosphorylated donor oligonucleotide

  • 3'-hydroxyl acceptor oligonucleotide

  • DNA splint oligonucleotide

  • E. coli DNA Ligase (e.g., NEB #M0205)

  • 10X E. coli DNA Ligase Reaction Buffer

  • Nuclease-free water

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine:

      • Up to 5 µg of annealed DNA substrate (donor, acceptor, and splint)

      • 2 µL of 10X E. coli DNA Ligase Reaction Buffer

      • 1 µL of E. coli DNA Ligase (10 units)

      • Nuclease-free water to a final volume of 20 µL.

  • Incubation:

    • Incubate the reaction at 16°C for 30 minutes to 2 hours.

  • Inactivation and Analysis:

    • Heat inactivate the enzyme at 65°C for 20 minutes.

    • Analyze the products by denaturing PAGE.

Protocol 3: Nick Ligation with Taq DNA Ligase

This protocol is designed for the high-fidelity ligation of a nick in a double-stranded DNA construct.[13][14]

Materials:

  • 5'-phosphorylated donor oligonucleotide

  • 3'-hydroxyl acceptor oligonucleotide

  • DNA splint oligonucleotide

  • Taq DNA Ligase (e.g., NEB #M0208)[13]

  • 10X Taq DNA Ligase Reaction Buffer

  • Nuclease-free water

Procedure:

  • Reaction Setup:

    • In a PCR tube, combine:

      • Annealed DNA substrate (up to 1 µg)

      • 5 µL of 10X Taq DNA Ligase Reaction Buffer

      • 2 µL of Taq DNA Ligase (80 units)

      • Nuclease-free water to a final volume of 50 µL.

  • Incubation:

    • Incubate at 45°C for 15-30 minutes. The optimal temperature can be adjusted based on the melting temperature (Tm) of the oligonucleotides to the splint to increase specificity.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a stop solution (e.g., containing EDTA).

    • Analyze the ligation products by denaturing PAGE.

Conclusion

The enzymatic ligation of oligonucleotides containing N6-methyl-dA presents a unique challenge due to the potential for steric hindrance and altered base pairing dynamics. While T4 DNA Ligase offers the most versatility and is a logical starting point for such ligations, its lower fidelity may be a concern for applications requiring high sequence accuracy. For high-fidelity nick ligation, Taq DNA Ligase is a strong candidate, although its efficiency may be significantly compromised by the N6-methyl-dA modification. E. coli DNA Ligase presents a middle ground for cohesive-end ligations.

Ultimately, the optimal choice of ligase and reaction conditions will depend on the specific experimental context, including the position of the N6-methyl-dA modification relative to the ligation junction and the desired balance between ligation efficiency and fidelity. The protocols and comparative data provided in this guide offer a solid foundation for researchers to develop and optimize their strategies for the successful enzymatic ligation of N6-methyl-dA-containing oligonucleotides.

References

A Comparative Guide to Quantitative Analysis of N6-methyladenosine (m6A) in Synthetic DNA

Author: BenchChem Technical Support Team. Date: December 2025

The precise quantification of N6-methyladenosine (m6A), a critical epigenetic and epitranscriptomic mark, is paramount for research into gene regulation, DNA-protein interactions, and the development of nucleic acid-based therapeutics. For professionals working with synthetic DNA and oligonucleotides, selecting the appropriate quantification method is a crucial decision that impacts experimental accuracy and resource allocation. This guide provides an objective comparison of leading methodologies for the quantitative analysis of m6A in synthetic DNA, supported by performance data and detailed experimental protocols.

Performance Comparison of m6A Quantification Methods

The selection of an optimal method for m6A quantification depends on the specific experimental needs, such as the requirement for absolute vs. relative quantification, site-specific vs. global analysis, and available instrumentation. The following tables summarize the key performance characteristics of three primary analytical techniques.

Table 1: Quantitative Performance Metrics

Metric LC-MS/MS SMRT Sequencing m6A-Sensitive Enzyme Digestion
Quantification Type Absolute (Global m6A/A ratio)Stoichiometric (Per-site)Semi-quantitative (Site-specific)
Resolution Global (No site information)Single-nucleotide[1]Specific recognition sites
Sensitivity High (fmol to amol range)High (Single-molecule detection)[1]Moderate to High (ng of DNA)[2]
Specificity Very HighHigh (Based on kinetic signature)High (Dependent on enzyme fidelity)
Accuracy/Precision Very High (Gold Standard)[3][4]Good; subject to sequencing errorsModerate; prone to incomplete digestion artifacts[2]
Input DNA Required ng to µg rangeng range[2]ng range
Throughput ModerateHighModerate to High (qPCR-based)

Table 2: Methodological and Practical Comparison

Feature LC-MS/MS SMRT Sequencing m6A-Sensitive Enzyme Digestion
Primary Output Ratio of m6A to AdenosineBase modification calls (IPD ratios)Relative cleavage efficiency (Ct values or fragment analysis)
Key Advantage Unambiguous, absolute quantificationProvides exact location of m6ACost-effective for known site validation
Key Limitation Destructive; loses sequence contextHigher cost; complex data analysisLimited to specific enzyme recognition sequences
Instrumentation LC-MS/MS System[4]PacBio SMRT SequencerqPCR machine or Sequencer
Expertise Required High (Instrument operation, data analysis)High (Library prep, bioinformatics)Moderate (Molecular biology techniques)

Methodologies and Experimental Workflows

A detailed understanding of the experimental protocol for each method is essential for its successful implementation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the absolute quantification of nucleoside modifications.[3][4] The method involves the complete enzymatic digestion of synthetic DNA into its constituent nucleosides, which are then separated by high-performance liquid chromatography and detected by a tandem mass spectrometer.[4][5][6] The ratio of m6A to unmodified adenosine (A) provides a precise global quantification.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Result dna Synthetic DNA Sample digest Enzymatic Digestion (Nuclease P1, Alkaline Phosphatase) dna->digest lc UHPLC Separation digest->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms quant Quantification (m6A/A Ratio) ms->quant result Absolute Global m6A Level quant->result

Workflow for global m6A quantification using LC-MS/MS.
  • DNA Digestion:

    • To 1 µg of synthetic DNA in nuclease-free water, add 1/10th volume of 10X Nuclease P1 buffer and 2 Units of Nuclease P1.[6]

    • Incubate at 45°C for 2 hours.[6]

    • Add 1/10th volume of 10X Alkaline Phosphatase buffer and 10 Units of Calf Intestinal Phosphatase.

    • Incubate at 37°C for an additional 2 hours to convert nucleotides to nucleosides.

  • Sample Cleanup:

    • Deproteinate and desalt the sample using a 3 kDa molecular weight cutoff filter.[6]

    • Dry the sample completely using a vacuum concentrator and resuspend in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis:

    • Inject the resuspended sample into an ultra-high-pressure liquid chromatography (UHPLC) system, typically with a C18 reversed-phase column for nucleoside separation.[4]

    • Couple the LC eluent to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[6]

    • Monitor the specific mass transitions for adenosine (e.g., m/z 268 → 136) and m6A (e.g., m/z 282 → 150).

  • Quantification:

    • Generate standard curves using known concentrations of pure adenosine and m6A nucleosides.

    • Calculate the absolute amounts of A and m6A in the sample by interpolating from the standard curves. The final result is expressed as the (m6A/A) ratio.

SMRT (Single-Molecule, Real-Time) Sequencing

SMRT sequencing offers the ability to detect m6A modifications at single-nucleotide resolution within a sequence context.[1] The technology monitors the kinetics of a DNA polymerase as it incorporates nucleotides. The presence of a modification like m6A causes a characteristic delay in incorporation, which is recorded as an increased interpulse duration (IPD).[1] This allows for the simultaneous determination of sequence and modification status on individual molecules.

cluster_prep Library Preparation cluster_analysis Sequencing & Data Analysis cluster_output Result dna Synthetic DNA Sample ligation SMRTbell Adapter Ligation dna->ligation seq PacBio SMRT Sequencing ligation->seq kinetics Record Polymerase Kinetics (Interpulse Durations) seq->kinetics align Map Reads to Reference kinetics->align mod Modification Calling (IPD Ratio Analysis) align->mod result Site-Specific m6A Stoichiometry mod->result

Workflow for site-specific m6A detection via SMRT sequencing.
  • Library Preparation:

    • Prepare a SMRTbell library from the synthetic DNA sample according to the manufacturer's protocol (Pacific Biosciences). This involves ligating hairpin adapters to both ends of the double-stranded DNA molecules to create a circular template.

    • Anneal a sequencing primer and bind the DNA polymerase to the adapter sequence.

  • SMRT Sequencing:

    • Load the prepared library onto a SMRT Cell and perform sequencing on a PacBio instrument.

    • The instrument records the real-time incorporation of fluorescently labeled nucleotides.

  • Data Analysis:

    • Raw data is processed to generate circular consensus sequencing (CCS) reads.

    • The kinetic data (IPD values) for each base position is retained.

    • Align the CCS reads to a reference sequence corresponding to the synthetic DNA construct.

    • Use specific software (e.g., PacBio SMRT Link) to analyze the IPD ratios. A statistically significant increase in the IPD ratio at a specific adenine position compared to an unmodified control indicates the presence of m6A.

    • The stoichiometry of modification at a given site can be estimated by the fraction of reads showing the elevated IPD ratio.

m6A-Sensitive Restriction Enzyme Digestion

This method leverages restriction enzymes whose cleavage activity is blocked or altered by the presence of m6A within their recognition sequence.[7] For example, DpnI recognizes the sequence GATC and preferentially cleaves when the adenine is methylated (G(m6A)TC).[2][8] By comparing the digestion pattern with a control, the methylation status at specific sites can be inferred, often using qPCR for quantification.

cluster_prep Experimental Setup cluster_logic Cleavage Logic cluster_outcomes Outcomes cluster_quant Quantification cluster_results Results Interpretation dna Synthetic DNA with GATC site digest Digest with DpnI Enzyme dna->digest logic_node Is Adenine in GATC methylated? digest->logic_node cleaved DNA is Cleaved logic_node->cleaved Yes intact DNA remains Intact logic_node->intact No qpcr qPCR with primers flanking the GATC site cleaved->qpcr intact->qpcr high_ct High Ct value (Low Amplification) qpcr->high_ct from cleaved DNA low_ct Low Ct value (High Amplification) qpcr->low_ct from intact DNA

Logical flow of m6A detection using DpnI digestion and qPCR.
  • Enzyme Digestion:

    • Set up two parallel reactions for each DNA sample. Each reaction should contain 100-500 ng of synthetic DNA.

    • To the "Test" reaction, add 10-20 Units of DpnI and the appropriate 10X reaction buffer.

    • To the "Mock" (undigested control) reaction, add buffer but no enzyme.

    • Incubate both reactions at 37°C for 4-16 hours to ensure complete digestion.

    • Heat-inactivate the enzyme (e.g., 80°C for 20 minutes).

  • Quantitative PCR (qPCR):

    • Design qPCR primers that flank the DpnI recognition site of interest. The resulting amplicon should be relatively short (70-150 bp).

    • Prepare qPCR reactions using a SYBR Green or probe-based master mix.

    • Use an equal amount of DNA template from the "Test" and "Mock" digested samples.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for both the mock-digested and DpnI-digested samples.

    • A significant increase in the Ct value in the DpnI-digested sample compared to the mock control indicates that the DNA was cleaved, and therefore the site was methylated.

    • The relative level of methylation can be estimated using the delta-Ct (ΔCt) method, comparing the amplification of the target site to a control region that lacks a DpnI site.

References

Safety Operating Guide

Navigating the Safe Disposal of 5'-O-DMT-N6-Me-2'-dA in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of 5'-O-DMT-N6-Me-2'-dA, ensuring compliance with safety standards and fostering a secure research environment.

A Non-Hazardous Compound Demanding Careful Handling

According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture[1]. This classification simplifies disposal procedures, as it does not necessitate specialized hazardous waste management protocols. However, adherence to good laboratory practices remains paramount to ensure personnel safety and minimize environmental impact.

Quantitative Data Summary

Due to its classification as a non-hazardous substance, there is no quantitative data available regarding toxicity or specific disposal concentration limits. Standard laboratory protocols for non-hazardous chemical waste should be followed.

PropertyValueSource
Molecular Formula C32H33N5O5MedchemExpress
Molecular Weight 567.63 g/mol MedchemExpress
CAS Number 98056-69-0MedchemExpress
Hazard Classification Not a hazardous substance or mixtureMedchemExpress[1]

Procedural Steps for Proper Disposal

The following protocol outlines the recommended steps for the disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn. This includes:

  • Safety glasses or goggles

  • Laboratory coat

  • Chemical-resistant gloves (e.g., nitrile)

2. Waste Segregation:

  • Designate a specific, clearly labeled waste container for non-hazardous chemical waste.

  • Do not mix this compound with hazardous waste streams such as solvents, heavy metals, or biological waste.

3. Containerization:

  • For solid waste (e.g., residual powder, contaminated weigh boats or paper), place it directly into the designated non-hazardous chemical waste container.

  • For solutions, if permissible by your institution's guidelines for non-hazardous aqueous waste, they may be disposed of down the drain with copious amounts of water. However, it is best practice to collect all chemical waste, regardless of hazard classification, for professional disposal. In this case, collect the solution in a sealed, labeled container.

4. Labeling:

  • Ensure the waste container is clearly labeled with "Non-Hazardous Chemical Waste" and a list of its contents, including "this compound".

5. Storage:

  • Store the waste container in a designated, well-ventilated area away from incompatible materials.

6. Final Disposal:

  • Arrange for the disposal of the non-hazardous chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.

7. Documentation:

  • Maintain a log of the waste generated, including the name of the chemical, quantity, and date of disposal.

In the event of a spill, contain the spill using an inert absorbent material, sweep it up, and place it in the designated non-hazardous chemical waste container. Ensure the area is then cleaned with soap and water.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Disposal of This compound ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Step 2: Assess Form of Waste (Solid or Liquid) ppe->assess_form solid_waste Step 3a: Place Solid Waste in Labeled Non-Hazardous Waste Container assess_form->solid_waste Solid liquid_waste Step 3b: Consult Institutional Policy for Non-Hazardous Liquid Waste assess_form->liquid_waste Liquid storage Step 4: Store Waste Container in Designated Area solid_waste->storage drain_disposal Option 1: Dispose Down Drain with Copious Water (If Permitted) liquid_waste->drain_disposal Policy Allows collect_liquid Option 2 (Best Practice): Collect in Sealed, Labeled Container liquid_waste->collect_liquid Policy Prohibits or Best Practice document Step 6: Document Disposal in Waste Log drain_disposal->document collect_liquid->storage ehs_disposal Step 5: Arrange for Disposal via Institutional EHS storage->ehs_disposal ehs_disposal->document end End: Disposal Complete document->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 5'-O-DMT-N6-Me-2'-dA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 5'-O-DMT-N6-Me-2'-dA. Adherence to these procedures is essential for ensuring personal safety and maintaining the integrity of the compound.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure. The recommended PPE is detailed in the table below.

PPE CategoryItemSpecifications
Eye/Face Protection Safety Goggles/GlassesUse equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
Face ShieldRecommended when there is a significant splash hazard.[1]
Skin Protection GlovesHandle with chemical-impermeable gloves (e.g., nitrile). Inspect gloves prior to use and dispose of contaminated gloves properly.[1]
Laboratory CoatA standard laboratory coat must be worn at all times.[1]
Protective ClothingSelect body protection based on the concentration and amount of the substance at the specific workplace.[1]
Respiratory Protection NIOSH-approved RespiratorUse a NIOSH-approved respirator, such as an N95 or P1 type dust mask, if ventilation is inadequate or if dust is generated.[1]
Self-contained Breathing ApparatusNecessary in the event of a fire or major spill.[1]

Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the generation of dust.

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly after handling the compound.[1]

  • Keep the container tightly sealed to prevent moisture and air exposure.[1]

Storage:

  • Store in a dry, well-ventilated area.[1]

  • The recommended storage temperature is -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[2]

  • Protect from light and heat, and store away from oxidizing agents.[1][2]

  • Keep the container tightly sealed.

Disposal Plan

Waste Categorization:

  • Trace Contamination: Items with minimal residual contamination (e.g., empty vials, gloves, absorbent pads) should be considered trace chemical waste.

  • Bulk Waste: Unused or expired compounds, solutions containing the compound, and materials from spills are categorized as bulk chemical waste.

Disposal Procedures:

  • Trace Waste: Place in a designated, puncture-resistant container labeled as "Trace Chemical Waste" for incineration.

  • Bulk Waste: Collect in a compatible, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams.

  • Consultation: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with local, state, and federal regulations.

Experimental Workflow

The following diagram outlines the standard workflow for handling and disposing of this compound.

Workflow for Handling and Disposal of this compound A Preparation - Don PPE - Work in fume hood B Handling - Weighing - Dissolving A->B C Experimentation B->C D Decontamination - Clean workspace - Remove PPE C->D E Waste Segregation D->E F Trace Waste (Gloves, Wipes) E->F Trace G Bulk Waste (Unused compound, Solutions) E->G Bulk H Proper Disposal (Follow EHS Guidelines) F->H G->H

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-O-DMT-N6-Me-2'-dA
Reactant of Route 2
Reactant of Route 2
5'-O-DMT-N6-Me-2'-dA

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.